molecular formula C12H17ClN2 B1369236 1-(4-Chlorobenzyl)-1,4-diazepane CAS No. 40389-65-9

1-(4-Chlorobenzyl)-1,4-diazepane

Cat. No.: B1369236
CAS No.: 40389-65-9
M. Wt: 224.73 g/mol
InChI Key: XUFLZPFWTDGFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized as a key synthetic intermediate and a structural analog in the development of histamine receptor ligands. This diazepane derivative is structurally related to compounds that target the histamine H4 receptor (H4R) (Source: NIH/PubMed) . Research into this compound and its analogs focuses on exploring the H4R's role in immune and inflammatory responses, making it a valuable tool for investigating potential therapeutics for conditions such as asthma, allergic rhinitis, and chronic pruritus (Source: NCBI) . Its mechanism of action is associated with high-affinity binding to the H4R, often functioning as an antagonist or inverse agonist to modulate downstream signaling pathways. As a versatile building block, it enables researchers to synthesize and study structure-activity relationships (SAR) to optimize potency and selectivity for specific G-protein-coupled receptors (GPCRs). This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFLZPFWTDGFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576063
Record name 1-[(4-Chlorophenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40389-65-9
Record name 1-[(4-Chlorophenyl)methyl]-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-Chlorobenzyl)-1,4-diazepane" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Chlorobenzyl)-1,4-diazepane: Synthesis, Characterization, and Research Applications

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical data. It lies in the practical application and potential of a molecule. This compound is a fascinating compound, not because it is a blockbuster drug, but because it represents a versatile scaffold with significant research potential. The 1,4-diazepane core is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] The addition of a 4-chlorobenzyl group modifies its steric and electronic properties, opening new avenues for investigation in drug discovery and chemical biology. This guide is structured to provide researchers with a comprehensive understanding of this molecule, from its fundamental properties and a robust synthesis protocol to its analytical characterization and potential applications. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Core Molecular Profile

This compound is a disubstituted diazepane derivative. The core structure is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The substituent at the 1-position is a 4-chlorobenzyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection for synthesis and analysis, and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 40389-65-9[2][3]
Molecular Formula C₁₂H₁₇ClN₂[3][4]
Molecular Weight 224.73 g/mol [3][4]
Melting Point 75-77 °C[2]
Boiling Point 114-120 °C (at 0.2 Torr)[2]
Density (Predicted) 1.115 ± 0.06 g/cm³[2]
pKa (Predicted) 10.54 ± 0.20[2]
SMILES C1CNCCN(C1)CC2=CC=C(C=C2)Cl
Synonyms 1-(4-Chlorobenzyl)homopiperazine, 1-[(4-Chlorophenyl)methyl]hexahydro-1H-1,4-diazepine[2][3]

Synthesis and Purification Protocol

The synthesis of this compound is most reliably achieved via nucleophilic substitution. The secondary amine of the 1,4-diazepane (homopiperazine) core acts as a nucleophile, displacing the chloride from 4-chlorobenzyl chloride.

Rationale for Experimental Design
  • Choice of Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃) is used to quench the HCl generated during the reaction. This prevents the protonation and deactivation of the starting amine. K₂CO₃ is often preferred for ease of removal (filtration) during work-up.

  • Solvent Selection: Acetonitrile (ACN) is an excellent choice as it is a polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering.

  • Reaction Temperature: Performing the reaction at an elevated temperature (reflux) increases the reaction rate to ensure completion within a reasonable timeframe.

  • Purification: The crude product will likely contain unreacted starting materials and potentially a small amount of the disubstituted product. Column chromatography is the gold standard for separating these components, yielding a highly pure final product. The choice of a gradient elution (e.g., dichloromethane to methanol/DCM) is crucial for separating compounds with different polarities.

Step-by-Step Synthesis Workflow
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diazepane (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile (ACN, 10 mL per mmol of 1,4-diazepane).

  • Addition of Electrophile:

    • Dissolve 4-chlorobenzyl chloride (1.05 eq) in a minimal amount of ACN.

    • Add this solution dropwise to the stirring suspension at room temperature over 15 minutes. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM) with 0.5% TEA. The product spot should be less polar than the starting 1,4-diazepane.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with ACN.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil or solid.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column using a gradient system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0% to 10% MeOH in DCM).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

  • Final Product Handling:

    • Dry the purified product under high vacuum for several hours to remove residual solvents.

    • Determine the final yield and proceed with characterization.

start Reaction Setup (1,4-Diazepane, K2CO3, ACN) add Add 4-Chlorobenzyl Chloride Solution start->add reflux Reflux (82°C) 4-6 hours add->reflux monitor TLC Monitoring reflux->monitor Check Completion monitor->reflux Continue if incomplete workup Cool & Filter Concentrate Filtrate monitor->workup If complete purify Silica Gel Column (DCM -> MeOH/DCM) workup->purify analyze Combine Pure Fractions & Evaporate Solvent purify->analyze product Pure Product (White Solid) analyze->product sample Synthesized Product hplc Purity Check (HPLC >95%) sample->hplc ms Identity Check 1 (Mass Spectrometry) sample->ms nmr Identity Check 2 (¹H and ¹³C NMR) sample->nmr ir Functional Group Check (IR Spectroscopy) sample->ir pass QC Pass Release for Research hplc->pass Purity OK fail QC Fail Re-purify or Re-synthesize hplc->fail ms->pass Correct M/Z & Isotope Pattern ms->fail nmr->pass Correct Structure nmr->fail ir->pass Expected Bonds ir->fail

References

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of the novel psychoactive compound, 1-(4-Chlorobenzyl)-1,4-diazepane. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds and the broader class of 1,4-diazepane derivatives to propose a multi-target hypothesis for its pharmacological effects. We postulate that this compound likely exerts its influence on the central nervous system through a combination of interactions with GABA-A receptors, sigma receptors, and monoamine neurotransmitter systems, particularly dopamine and serotonin receptors. This guide will delve into the rationale behind this hypothesis and provide detailed, field-proven experimental protocols for its validation. The methodologies outlined herein are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in the field of neuropharmacology and drug development.

Introduction: The Enigmatic Profile of this compound

This compound is a synthetic compound featuring a 1,4-diazepane core, a seven-membered heterocyclic ring with two nitrogen atoms, substituted with a 4-chlorobenzyl group at the N1 position. While the broader class of 1,4-diazepines and their fused derivatives, the benzodiazepines, are well-known for their diverse biological activities, including anxiolytic, antipsychotic, and anticonvulsant properties, the specific pharmacological profile of this N-benzylated diazepane remains largely uncharacterized in publicly available literature. One source has categorized it as a psychoactive drug belonging to the benzodiazepine group, suggesting a potential interaction with the GABAergic system. However, the structural nuances of this compound, particularly the N-benzyl substitution, may confer a more complex mechanism of action than traditional benzodiazepines.

This guide aims to bridge the current knowledge gap by proposing a plausible, multi-target mechanism of action for this compound and to provide a rigorous experimental framework for its validation.

A Postulated Multi-Target Mechanism of Action

Based on the chemical structure of this compound and the known pharmacology of related compounds, we hypothesize a tripartite mechanism of action involving:

  • Modulation of the GABA-A Receptor Complex: As a compound structurally related to benzodiazepines, a primary hypothesis is its action as a positive allosteric modulator of the GABA-A receptor.

  • Antagonism at Sigma Receptors: Recent research has highlighted the potential of novel 1,4-diazepane derivatives to act as sigma receptor ligands, which are implicated in a variety of neurological and psychiatric disorders.

  • Interaction with Dopamine and Serotonin Receptors: The N-benzyl moiety is a common feature in ligands for various biogenic amine receptors. Given the potential antipsychotic and anxiolytic profile of diazepanes, interaction with dopamine D2 and serotonin 5-HT2A receptors is a strong possibility.

The following sections will elaborate on the rationale for each of these proposed targets and outline the experimental procedures to investigate these interactions.

Experimental Validation of the Proposed Mechanism of Action

Investigating GABA-A Receptor Modulation

The classical mechanism of action for benzodiazepines involves binding to a specific site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.

Objective: To determine the binding affinity of this compound to the benzodiazepine binding site on the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membranes from the cerebral cortex of a suitable animal model (e.g., rat).

  • Assay Buffer: Utilize a standard binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a high-affinity benzodiazepine site radioligand, such as [³H]-Flunitrazepam.

  • Competition Binding: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled benzodiazepine (e.g., Diazepam).

  • Separation and Scintillation Counting: Separate bound and free radioligand via rapid filtration and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

Parameter Description
Radioligand [³H]-Flunitrazepam
Tissue Source Rat cerebral cortex membranes
Incubation Time 60 minutes at 4°C
Data Output IC50 and Ki values for displacement of [³H]-Flunitrazepam

Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated currents.

Protocol:

  • Cell Culture: Use a cell line stably expressing recombinant human GABA-A receptors (e.g., HEK293 cells).

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record GABA-evoked chloride currents.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.

  • Compound Application: Co-apply GABA with varying concentrations of this compound.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound and determine the EC50 for this potentiation.

Diagram of the Proposed GABA-A Receptor Modulatory Pathway:

GABAA_Pathway GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds to GABA site Compound This compound Compound->GABAA_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel (Cl-) GABAA_Receptor->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- influx Hyperpolarization Hyperpolarization & Neuronal Inhibition Neuron->Hyperpolarization

Caption: Proposed allosteric modulation of the GABA-A receptor.

Assessing Sigma Receptor Antagonism

The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, and its modulation can impact various signaling pathways.

Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Protocol:

  • Membrane Preparation: Prepare membranes from a cell line expressing high levels of sigma-1 receptors (e.g., CHO-K1 cells) or from guinea pig brain for sigma-2 receptors.

  • Radioligands: Use [³H]-(+)-Pentazocine for sigma-1 receptors and [³H]-DTG in the presence of a masking concentration of (+)-pentazocine for sigma-2 receptors.

  • Competition Binding: Follow a similar procedure as described in section 3.1.1.

  • Data Analysis: Calculate the Ki values for both sigma receptor subtypes.

Parameter Sigma-1 Receptor Sigma-2 Receptor
Radioligand [³H]-(+)-Pentazocine[³H]-DTG
Tissue/Cell Source CHO-K1 cellsGuinea pig brain membranes
Incubation Time 120 minutes at 25°C120 minutes at 25°C
Data Output Ki value for sigma-1Ki value for sigma-2

Objective: To determine if this compound acts as an agonist or antagonist at the sigma-1 receptor.

Protocol:

  • Neurite Outgrowth Assay: Use a neuronal cell line (e.g., PC12 cells) and induce differentiation with Nerve Growth Factor (NGF).

  • Compound Treatment: Treat the cells with a known sigma-1 receptor agonist (e.g., PRE-084) in the presence and absence of varying concentrations of this compound.

  • Microscopy and Analysis: Quantify neurite outgrowth using immunofluorescence microscopy and image analysis software.

  • Data Interpretation: Inhibition of agonist-induced neurite outgrowth would indicate antagonistic activity.

Diagram of the Proposed Sigma Receptor Interaction Workflow:

Sigma_Workflow cluster_binding Radioligand Binding cluster_functional Functional Assay Binding_S1 Sigma-1 Binding ([³H]-(+)-Pentazocine) Ki_S1 Determine Ki for Sigma-1 Binding_S1->Ki_S1 Binding_S2 Sigma-2 Binding ([³H]-DTG) Ki_S2 Determine Ki for Sigma-2 Binding_S2->Ki_S2 Neurite_Assay Neurite Outgrowth Assay (PC12 cells + NGF) Activity Determine Agonist/Antagonist Profile Neurite_Assay->Activity Start This compound Start->Binding_S1 Start->Binding_S2 Start->Neurite_Assay

The Evolving Therapeutic Landscape of 1-(4-Chlorobenzyl)-1,4-diazepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 1,4-diazepane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Its inherent conformational flexibility allows for precise three-dimensional arrangements of pharmacophoric features, leading to a broad spectrum of pharmacological activities. This technical guide delves into the burgeoning field of 1-(4-Chlorobenzyl)-1,4-diazepane derivatives, a subclass with significant therapeutic promise. The introduction of the 4-chlorobenzyl moiety at the N1 position provides a unique lipophilic and electronically modified handle, influencing the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and future directions of this intriguing class of molecules. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

Synthetic Strategies: Building the this compound Core

The synthesis of this compound and its derivatives typically commences with the commercially available 1,4-diazepane. A common and efficient method involves the N-alkylation of the diazepane ring with 4-chlorobenzyl chloride.

General Protocol for N-Alkylation

A detailed, step-by-step methodology for a key synthetic step is provided below:

Objective: To synthesize this compound.

Materials:

  • 1,4-Diazepane

  • 4-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1,4-diazepane (1.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality in Experimental Choices:

  • Excess 1,4-Diazepane: Using a slight excess of the diazepine helps to minimize the formation of the di-alkylated product.

  • Potassium Carbonate: This base is crucial for deprotonating the secondary amine of the 1,4-diazepane, making it a more potent nucleophile to attack the electrophilic benzyl chloride.

  • Acetonitrile: This polar aprotic solvent is an excellent choice for this SN2 reaction as it dissolves the reactants and does not interfere with the reaction mechanism.

  • Reflux: Heating the reaction provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

Further derivatization can be achieved by targeting the remaining secondary amine at the N4 position, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

Biological Activities of this compound Derivatives

The 1,4-diazepane scaffold is associated with a diverse range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer effects.[1][2][3] The introduction of the 4-chlorobenzyl group can significantly modulate these activities.

Antimicrobial Activity: A Novel Approach to Combatting Drug Resistance

A significant finding in the study of related compounds is the activity of 1-benzyl-1,4-diazepane as an efflux pump inhibitor (EPI) in Escherichia coli.[1][4] Efflux pumps are a major mechanism by which bacteria develop multidrug resistance (MDR). By inhibiting these pumps, EPIs can restore the efficacy of existing antibiotics.

The study on 1-benzyl-1,4-diazepane (1-BD) demonstrated that it decreases the minimal inhibitory concentration (MIC) of antibiotics like levofloxacin in E. coli strains that overexpress efflux pumps.[1] This suggests that the 1-benzyl-1,4-diazepane scaffold can serve as a valuable starting point for the development of new EPIs. The presence of a chloro group on the benzyl ring, as in this compound, is a common modification in medicinal chemistry to enhance potency and modulate pharmacokinetic properties. The electron-withdrawing nature of chlorine can influence the electronic properties of the aromatic ring and its interactions with the target protein.

Experimental Workflow for Evaluating Efflux Pump Inhibition:

Efflux_Pump_Inhibition_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Bacterial_Culture Bacterial Culture (WT and Efflux Pump Overexpressing Strains) MIC_Determination MIC Determination (Broth Microdilution) Bacterial_Culture->MIC_Determination EtBr_Accumulation Ethidium Bromide Accumulation Assay Bacterial_Culture->EtBr_Accumulation Antibiotic Antibiotic (e.g., Levofloxacin) Antibiotic->MIC_Determination Test_Compound Test Compound (this compound derivative) Test_Compound->MIC_Determination Test_Compound->EtBr_Accumulation Checkerboard_Assay Checkerboard Assay (Synergy Testing) MIC_Determination->Checkerboard_Assay FIC_Index Fractional Inhibitory Concentration (FIC) Index Checkerboard_Assay->FIC_Index Fluorescence_Measurement Fluorescence Measurement EtBr_Accumulation->Fluorescence_Measurement Data_Interpretation Data Interpretation and Conclusion FIC_Index->Data_Interpretation Fluorescence_Measurement->Data_Interpretation

Caption: Workflow for evaluating the efflux pump inhibitory activity of test compounds.

Anticancer Activity: Targeting Tumor Cell Proliferation

The 1,4-benzodiazepine framework, structurally related to 1,4-diazepanes, has been investigated for its anticancer properties.[5][6] Derivatives have been shown to inhibit the proliferation of various tumor cell lines. A study on novel 1,4-benzodiazepine derivatives revealed activities in the micromolar range against several cancer cell lines, with some compounds being more potent than the reference compound Ro 5-4864.[5]

Furthermore, a series of benzo[b]pyrano[2,3-e][1][7]diazepines were synthesized and evaluated for their cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[7] Several of these compounds displayed promising cytotoxic activities.[7]

Table 1: Cytotoxic Activity of Selected Benzo[b]pyrano[2,3-e][1][7]diazepine Derivatives

CompoundCell LineIC₅₀ (µM)[7]
Analogue 9 HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54
Doxorubicin (Standard) HCT-116Not specified in abstract
MCF-7Not specified in abstract

The mechanism of anticancer activity for many diazepine derivatives is still under investigation, but potential targets include various kinases and pathways involved in cell cycle regulation. The 1-(4-chlorobenzyl) moiety can enhance binding to target proteins through hydrophobic and halogen bonding interactions, potentially leading to increased cytotoxic potency.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent research has highlighted the potential of 1,4-diazepane derivatives as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[8] A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit the aggregation of Aβ42 and Aβ40 isoforms.[8] The most active compounds demonstrated significant neuroprotective potential and were able to rescue cells from Aβ42-induced cytotoxicity in HT22 neuronal cells.[8] These lead compounds also showed the ability to cross the blood-brain barrier and possessed antioxidant properties.[8]

The conformational flexibility of the 1,4-diazepane ring allows these molecules to adopt conformations that can effectively interact with the amyloidogenic proteins, thereby inhibiting their aggregation. The 4-chlorobenzyl group can contribute to this interaction through favorable hydrophobic and aromatic interactions within the binding pocket.

Signaling Pathway Implicated in Neuroprotection:

Neuroprotection_Pathway cluster_stress Cellular Stressors cluster_pathways Pathological Pathways cluster_intervention Therapeutic Intervention cluster_outcome Outcome Abeta Amyloid-β Aggregation Neuronal_Damage Neuronal Damage & Apoptosis Abeta->Neuronal_Damage ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Neuronal_Damage Neuroprotection Neuroprotection Diazepane_Derivative 1,4-Diazepane Derivative Diazepane_Derivative->Abeta Inhibits Diazepane_Derivative->ROS Scavenges Diazepane_Derivative->Neuroprotection Promotes

Caption: Proposed mechanism of neuroprotection by 1,4-diazepane derivatives.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound derivatives is not yet available in the public domain, we can infer potential relationships from studies on the broader class of 1,4-diazepines and benzodiazepines.

  • N1-Substitution: The nature of the substituent at the N1 position is critical for activity. The benzyl group, as seen in 1-benzyl-1,4-diazepane, is important for efflux pump inhibition.[1] The 4-chloro substitution on this ring likely enhances hydrophobic interactions and may introduce favorable halogen bonding, potentially increasing potency.

  • N4-Substitution: The secondary amine at the N4 position is a key point for diversification. Introducing various alkyl, aryl, or heterocyclic moieties at this position allows for fine-tuning of the compound's properties, including solubility, metabolic stability, and target selectivity.

  • Ring Conformation: The seven-membered diazepine ring can adopt several low-energy conformations. The specific conformation adopted upon binding to a biological target is crucial for its activity. Substituents on the ring can influence this conformational preference.

Future Directions and Perspectives

The derivatives of this compound represent a promising area for drug discovery. Future research should focus on:

  • Synthesis of Diverse Libraries: A systematic exploration of substitutions at the N4 position is warranted to build a comprehensive SAR profile for various biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed antimicrobial, anticancer, and neuroprotective effects is crucial for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Computational Modeling: Molecular docking and dynamic simulations can provide valuable insights into the binding modes of these derivatives with their respective targets, guiding the design of more potent and selective analogs.

References

Unlocking the Therapeutic Potential of 1-(4-Chlorobenzyl)-1,4-diazepane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. This technical guide provides an in-depth exploration of a specific derivative, 1-(4-Chlorobenzyl)-1,4-diazepane, and its potential therapeutic applications, with a primary focus on its promise as a novel antipsychotic agent. We will delve into the chemical rationale for its design, propose a mechanism of action centered on key neurotransmitter systems implicated in psychosis, and provide detailed, validated experimental protocols for its synthesis and pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of treatments for psychiatric disorders.

Introduction: The Strategic Design of a Novel CNS Candidate

The quest for safer and more effective treatments for central nervous system (CNS) disorders is a perpetual challenge in pharmaceutical research. The 1,4-diazepane heterocyclic ring system has historically yielded compounds with a wide array of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The strategic incorporation of a 4-chlorobenzyl moiety at the N1 position of the 1,4-diazepane ring introduces a key structural feature known to influence the pharmacological profile of various CNS-active molecules.[3][4] This substitution is hypothesized to enhance binding affinity and selectivity for specific neurotransmitter receptors, potentially leading to a desirable therapeutic profile with reduced off-target effects.

This guide puts forth the hypothesis that This compound holds significant potential as an antipsychotic agent, likely exerting its effects through modulation of dopaminergic and serotonergic pathways. The rationale for this hypothesis is built upon the established pharmacology of the 1,4-diazepane core and the known influence of the 4-chlorobenzyl group in other psychoactive compounds.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. This compound can be synthesized through several established methods for N-alkylation of cyclic amines. A common and efficient approach involves the reaction of 1,4-diazepane with 4-chlorobenzyl chloride in the presence of a suitable base and solvent.

General Synthetic Protocol: N-Alkylation of 1,4-Diazepane
  • Dissolution: Dissolve 1,4-diazepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5-2.0 eq), to the solution.

  • Alkylation: To the stirred suspension, add 4-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
CAS Number 40389-65-9
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO

Data sourced from publicly available chemical supplier information.[5]

Proposed Therapeutic Application: Atypical Antipsychotic

The primary therapeutic application proposed for this compound is in the treatment of psychosis, particularly schizophrenia. This hypothesis is predicated on the well-established "dopamine hypothesis" and the more recent understanding of the crucial role of the serotonin system in the pathophysiology of schizophrenia. Atypical antipsychotics, which exhibit both dopamine D2 and serotonin 5-HT2A receptor antagonism, have demonstrated superior efficacy and a more favorable side-effect profile compared to typical antipsychotics.

Proposed Mechanism of Action

We hypothesize that this compound functions as a dual antagonist of the dopamine D2 and serotonin 5-HT2A receptors. The 1,4-diazepane scaffold provides a flexible backbone for optimal interaction with the binding pockets of these G-protein coupled receptors (GPCRs), while the 4-chlorobenzyl group may contribute to enhanced affinity and selectivity.

Antipsychotic_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Downstream_Signaling Modulation of Downstream Signaling (Reduced Psychotic Symptoms) D2_Receptor->Downstream_Signaling 5HT2A_Receptor->Downstream_Signaling Compound 1-(4-Chlorobenzyl)- 1,4-diazepane Compound->D2_Receptor Antagonizes Compound->5HT2A_Receptor Antagonizes

Figure 1: Proposed dual-antagonist mechanism of action of this compound.

Experimental Validation: A Step-by-Step Guide

To rigorously test the antipsychotic potential of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established and validated methodologies in the field of CNS drug discovery.

In Vitro Assays: Receptor Binding and Functional Activity

This assay will determine the affinity of the test compound for the human dopamine D2 receptor. A competitive binding assay using a radiolabeled ligand is a standard and reliable method.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine D2L receptor in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).[6]

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (5 mM Tris-HCl, 5 mM MgCl₂, pH 7.4), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.[6]

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone), and varying concentrations of this compound.[6][7]

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This assay will assess the functional activity of the test compound at the human serotonin 5-HT2A receptor, specifically its ability to antagonize agonist-induced signaling. A calcium flux assay is a common method for 5-HT2A receptors, which couple to the Gq signaling pathway.[8][9]

Protocol:

  • Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.[10]

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a known 5-HT2A receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Plot the agonist-induced calcium response as a function of the test compound concentration to determine the IC₅₀ for antagonism.

In_Vitro_Workflow Start This compound D2_Binding Dopamine D2 Receptor Binding Assay Start->D2_Binding 5HT2A_Functional Serotonin 5-HT2A Receptor Functional Assay Start->5HT2A_Functional Data_Analysis Data Analysis (Ki and IC50 Determination) D2_Binding->Data_Analysis 5HT2A_Functional->Data_Analysis Lead_Candidate Potential Lead Candidate for In Vivo Studies Data_Analysis->Lead_Candidate

References

A Senior Application Scientist's Guide to In Silico Modeling: Probing the Binding of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper | January 2026

Abstract

In the landscape of modern drug discovery, in silico modeling stands as an indispensable pillar, providing atomic-level insights into molecular interactions that govern therapeutic efficacy.[1] This guide offers a comprehensive, technically-grounded walkthrough of the core computational methodologies used to investigate the binding of a novel small molecule, "1-(4-Chlorobenzyl)-1,4-diazepane," to a plausible biological target. As this compound is not extensively characterized in public literature, we adopt a pragmatic, discovery-oriented approach. We hypothesize the human Dopamine D2 Receptor (DRD2), a critical target for antipsychotic and neurological drugs, as a representative G-protein-coupled receptor (GPCR) for this case study.[2][3][4] This document is structured to provide researchers, computational scientists, and drug development professionals with not just a sequence of steps, but the underlying scientific rationale—the "why" behind the "how"—to foster a deeper understanding of predicting and analyzing protein-ligand binding. We will journey from initial system preparation and molecular docking to the dynamic world of molecular dynamics (MD) simulations and culminate in the quantitative rigor of binding free energy calculations.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is long and fraught with attrition. Computational methods, or in silico modeling, offer a powerful means to de-risk this process by predicting how a molecule might behave at its target site before committing to costly and time-consuming laboratory synthesis and testing.[5][6] This approach is particularly valuable for novel chemical entities like this compound, where experimental data is scarce.

Our chosen target, the Dopamine D2 Receptor (DRD2), is a well-validated GPCR implicated in numerous neurological and psychiatric conditions.[2][3] The diazepane scaffold, present in our molecule of interest, is a known privileged structure in central nervous system (CNS) agents. This structural homology provides a logical foundation for selecting DRD2 as a case study to demonstrate a robust and widely applicable in silico workflow.

This guide is built on a three-part workflow:

  • Molecular Docking: A computational "snapshot" to predict the most likely binding pose and estimate binding affinity.[7]

  • Molecular Dynamics (MD) Simulation: A "molecular movie" that assesses the stability of the docked pose over time, revealing the dynamic nature of the protein-ligand interactions.

  • Binding Free Energy Calculation: A quantitative method to refine the affinity prediction based on the dynamic trajectory of the complex.[8][9][10]

This integrated approach provides a more holistic and reliable prediction than any single method in isolation.

Part I: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true in computational modeling. The accuracy of any simulation is fundamentally dependent on the quality of the initial structures of both the protein and the ligand.

Target Protein Preparation

The starting point is a high-quality, experimentally determined structure of the target protein.

Protocol 2.1: Receptor Structure Preparation

  • Structure Retrieval: Obtain the crystal structure of the human Dopamine D2 Receptor. For this guide, we will use the PDB ID: 6CM4 , which is a structure of DRD2 in complex with the antipsychotic drug risperidone.[3][11] This co-crystallized ligand is invaluable for defining the binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or VMD[12][13][14][15][16]). Remove all non-essential components: water molecules, co-solvents, and any co-factors not critical for binding. The original ligand (risperidone) should also be removed after its position has been noted to define the binding site.[17][18][19]

  • Structural Refinement:

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[19] This step is critical as hydrogen bonds are dominant interactions in drug binding.

    • Assign Protonation States: Evaluate the protonation states of titratable residues (Histidine, Aspartate, Glutamate). Tools like PROPKA can assist in making these assignments based on the local microenvironment.

    • Complete Missing Residues/Loops: Some crystal structures may have missing residues or entire loops, often due to conformational flexibility. If these gaps are small and distal to the binding site, they can be modeled using tools like Modeller. If they are in or near the active site, the usability of the structure must be carefully evaluated. For PDB 6CM4, the structure is largely complete in the binding region.

Ligand Preparation

The small molecule must be converted into a suitable 3D format with correct chemical properties.

Protocol 2.2: Ligand Structure Preparation

  • 2D to 3D Conversion: Start with a 2D representation (e.g., a SMILES string) of this compound. Use a program like Open Babel to convert this into a 3D structure.

  • Charge Assignment: Assign partial atomic charges. For force fields like CHARMM, charges are an integral part of the atom type definition. For others, methods like Gasteiger or AM1-BCC are commonly used.[17] This step is crucial for accurately modeling electrostatic interactions.

  • Energy Minimization: Perform a quick energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to relieve any steric strain from the 2D-to-3D conversion and find a low-energy conformation.

Part II: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It involves a search algorithm, which explores possible binding poses, and a scoring function, which estimates the binding affinity for each pose.[7][20]

Theoretical Causality

We use docking to generate a plausible starting hypothesis for the binding mode. The scoring function provides a rapid, albeit approximate, ranking of potential ligands or poses. While not as accurate as more rigorous methods, its speed makes it ideal for initial screening.[21] We will use AutoDock Vina , a widely cited and validated open-source docking program known for its speed and accuracy.[21][22][23]

Protocol 3.1: Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the .pdbqt format required by Vina.[17][19] This format includes atomic charges, atom types, and information about rotatable bonds (for ligand flexibility).

  • Define the Search Space (Grid Box): The most critical step is defining the search area. Since we started with a co-crystallized structure (6CM4), we can center the grid box on the coordinates of the original ligand (risperidone). The size of the box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to waste computational effort on irrelevant regions. A typical size is a 25Å x 25Å x 25Å cube.[19]

  • Run Docking Simulation: Execute the Vina docking command, specifying the receptor, ligand, and configuration file (which contains the grid box coordinates and dimensions).

  • Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).[7] The top-ranked pose is the most probable binding mode according to the scoring function. It is crucial to visually inspect this pose. Does it make sense chemically? Are there favorable interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the binding pocket?

Data Presentation: Docking Results

The results from the docking simulation should be summarized clearly.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (and Interaction Type)
1-9.2Asp114 (Ionic), Ser193 (H-bond), Phe390 (Pi-Pi)
2-8.8Ser193 (H-bond), Trp386 (Hydrophobic), Val115 (Hydrophobic)
3-8.5Asp114 (Ionic), Phe389 (Hydrophobic), His393 (Pi-Cation)
Note: Data is illustrative.

Part III: Molecular Dynamics (MD) - Simulating the Dynamic Complex

While docking provides a static picture, the reality is that proteins and ligands are dynamic entities. MD simulation provides a "computational microscope" to observe the time-evolution of the protein-ligand complex in a simulated physiological environment. This allows us to assess the stability of the docked pose and refine our understanding of the key interactions.

Theoretical Causality

MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a force field , a set of parameters and potential energy functions that approximate the underlying quantum mechanics. We will use GROMACS , a highly efficient and popular MD engine[24][25][26], with the CHARMM36m force field, which is well-validated for protein simulations.[27][28][29][30]

The overall workflow involves preparing the system, minimizing its energy, equilibrating it to the desired temperature and pressure, and finally, running a production simulation for data collection.

MD_Workflow cluster_prep System Preparation cluster_run Simulation Execution cluster_analysis Post-Simulation Analysis Start Top-Ranked Docked Pose Topology Generate Topology (CHARMM36m) Start->Topology Solvate Solvate in Water Box (TIP3P) Topology->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Temperature) Minimize->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD Run NPT->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory Energy Binding Free Energy (MM/PBSA) Trajectory->Energy

Figure 1: The Molecular Dynamics (MD) Simulation Workflow.
Experimental Protocol: GROMACS MD Simulation

This protocol assumes the user is familiar with the basic GROMACS command line interface.[31][32][33]

  • System Topology Generation:

    • Protein: Use the pdb2gmx tool in GROMACS to process the prepared protein structure, selecting the CHARMM36m force field and a water model (e.g., TIP3P). This generates the molecular topology file (topol.top) which describes all the bonds, angles, and dihedrals.[31]

    • Ligand: Parametrizing a novel ligand is a critical step. A server like the CGenFF server can be used to generate CHARMM-compatible parameters for this compound.[31] These parameters must then be merged into the system's topology file.

  • System Setup:

    • Combine the coordinate files of the protein and the top-ranked ligand pose into a single complex structure file.

    • Create a simulation box (e.g., a cubic box that extends 1.0 nm beyond the complex in all dimensions) and fill it with water molecules using gmx solvate.

    • Add ions (e.g., Na+ or Cl-) using gmx genion to neutralize the net charge of the system, which is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME).[31]

  • Energy Minimization: Before starting dynamics, perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration: This is a two-step process to bring the system to the target temperature and pressure.[33]

    • NVT Ensemble (Constant Number of particles, Volume, Temperature): Run a short simulation (e.g., 1 ns) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solutes without disturbing their starting conformation. The temperature is coupled to a thermostat (e.g., V-rescale) to bring the system to the target temperature (e.g., 310 K).

    • NPT Ensemble (Constant Number of particles, Pressure, Temperature): Run a subsequent simulation (e.g., 1 ns), again with position restraints, coupling the system to both a thermostat and a barostat (e.g., Parrinello-Rahman). This adjusts the box volume to bring the system to the target pressure (e.g., 1 bar).

  • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the system's behavior and ensure convergence. A timescale of 100-200 nanoseconds is a common starting point for protein-ligand systems.

Part IV: Analysis and Validation - From Data to Insight

The raw output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms at discrete time steps. This data must be processed to extract meaningful biological insights.

Trajectory Analysis: Assessing Stability

The first question to answer is whether the simulation is stable and if the ligand remains bound in its initial pose.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone atoms relative to the starting structure. A stable, plateauing RMSD indicates that the protein has reached a stable equilibrium state. A continuously increasing RMSD may suggest unfolding or instability.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues. This highlights which parts of the protein are flexible and which are rigid. High fluctuations in the binding site loops can be significant.

  • Ligand RMSD: Calculate the RMSD of the ligand's heavy atoms relative to the protein's binding site. A low and stable RMSD suggests the binding pose is stable. Large fluctuations or a sudden jump in RMSD may indicate that the ligand is unstable or is unbinding.

Analysis of these metrics is often performed using GROMACS built-in tools, and the results are plotted using software like Grace/Xmgrace.[34][35][36]

Binding Free Energy Calculation: MM/PBSA

To obtain a more accurate estimate of binding affinity than the docking score, we can use end-point methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA).[8][9][10] This method calculates the free energy of the complex, receptor, and ligand from snapshots of the MD trajectory and combines them to get the binding free energy.

Theoretical Causality: The MM/PBSA approach calculates the binding free energy (ΔG_bind) as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of the molecular mechanics energy in vacuum, a polar solvation energy (calculated with the Poisson-Boltzmann model), and a nonpolar solvation energy (estimated from the solvent-accessible surface area).[37] While computationally more demanding than docking, it is significantly faster than more rigorous alchemical free energy methods.[8][9]

Protocol 5.1: g_mmpbsa Calculation

  • Extract Snapshots: From the production MD trajectory, extract a series of snapshots (e.g., every 100 ps) from a stable portion of the simulation.

  • Run g_mmpbsa: Use a tool like g_mmpbsa to perform the energy calculations for the complex, receptor, and ligand for each snapshot.[37]

  • Average Results: Average the calculated binding free energies over all snapshots to obtain the final ΔG_bind value and its standard deviation.

Data Presentation: Simulation and Energy Summary
MetricResultInterpretation
Simulation Length200 nsSufficient for initial stability assessment.
Protein Backbone RMSD0.25 ± 0.05 nmThe protein is stable and has reached equilibrium.
Ligand RMSD (in site)0.12 ± 0.04 nmThe predicted binding pose is stable throughout the simulation.
MM/PBSA ΔG_bind -45.5 ± 5.2 kJ/mol Strong predicted binding affinity.
Note: Data is illustrative.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for characterizing the binding of a novel compound, this compound, to a hypothesized target, the Dopamine D2 Receptor. By integrating molecular docking, extensive molecular dynamics simulations, and MM/PBSA free energy calculations, we have moved from a simple static prediction to a dynamic and quantitatively refined model of molecular recognition.

The results—a stable binding pose confirmed by a 200 ns simulation and a favorable binding free energy—provide a strong computational hypothesis. This hypothesis can now be used to guide real-world experiments. For instance, the key interacting residues identified in our model (e.g., Asp114, Ser193) could be targeted in site-directed mutagenesis studies to validate their importance. Furthermore, the validated binding model can serve as the foundation for a structure-based drug design campaign to optimize the affinity and selectivity of this chemical scaffold. This iterative cycle of computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

A Technical Guide to the Investigation of 1-(4-Chlorobenzyl)-1,4-diazepane as a Putative Modulator of the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic investigation of 1-(4-Chlorobenzyl)-1,4-diazepane, a psychoactive compound belonging to the 1,4-diazepane class. Given the well-established role of the 1,4-diazepane scaffold in central nervous system (CNS) modulation, particularly as anxiolytics and sedatives, this document hypothesizes its interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] The GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the brain, is a critical target for a multitude of therapeutic agents.[4][5] We present a multi-phase experimental workflow designed to rigorously characterize this potential interaction, beginning with predictive computational modeling, followed by direct biochemical binding validation, and culminating in functional electrophysiological assessment. This document serves as a strategic and methodological resource for researchers aiming to elucidate the neuropharmacological profile of novel diazepane derivatives.

Part 1: Foundational Knowledge & Rationale

The GABA-A Receptor: A Prime Target for CNS Modulators

The GABA-A receptor is a cornerstone of inhibitory neurotransmission in the vertebrate CNS.[4][5] Structurally, it is a pentameric ligand-gated ion channel, assembled from a diverse array of 19 possible subunits (e.g., α, β, γ).[5][6][7] This subunit heterogeneity gives rise to a vast number of receptor isoforms, each with distinct physiological and pharmacological properties.[5][7] The most common isoform in the brain consists of two α, two β, and one γ subunit.[5][6]

Upon binding of its endogenous ligand, GABA, at the interface between the α and β subunits, the receptor's central pore opens, allowing the influx of chloride ions (Cl⁻).[6][8] This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect.[8][9]

Beyond the primary (orthosteric) GABA binding site, the receptor possesses multiple distinct allosteric sites that can be targeted by various drugs to modulate its function.[6][10] The most clinically significant of these is the benzodiazepine (BZD) binding site, located at the interface between an α and a γ subunit.[6][8] Compounds that bind here are not direct agonists; instead, they act as Positive Allosteric Modulators (PAMs).[11] A PAM, such as diazepam, enhances the effect of GABA by increasing the receptor's affinity for GABA and the frequency of channel opening, thereby potentiating the inhibitory current.[6][11] This mechanism is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[12] The specific therapeutic profile is often linked to subunit composition; for instance, α1-containing receptors are primarily associated with sedative effects, while α2 and α3 subtypes are linked to anxiolysis.[13]

The 1,4-Diazepane Scaffold: A Privileged Structure in Neuropharmacology

The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the 1,4-benzodiazepines.[1][14][15] This class of compounds has a long history of clinical success in treating anxiety, insomnia, and seizures.[2]

Hypothesis: Based on the structural similarity of this compound to known CNS-active agents, it is hypothesized to function as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The 4-chlorobenzyl moiety provides a key lipophilic feature common in many benzodiazepine analogues that interact with the receptor pocket. This guide outlines the necessary experimental sequence to test this hypothesis.

Part 2: A Multi-Faceted Experimental Workflow for Characterization

A robust investigation into a novel compound's mechanism of action requires a tiered approach, moving from computational prediction to direct biochemical evidence and finally to functional validation. This workflow ensures that each experimental phase is built upon a solid, data-driven foundation.

Phase 1: In Silico Prediction and Binding Pose Analysis (Molecular Docking)

Causality & Rationale: Before committing resources to wet-lab experiments, molecular docking provides a cost-effective, predictive assessment of the likelihood and nature of the interaction. This in silico technique models the interaction between the ligand (this compound) and the target protein (GABA-A receptor) at an atomic level.[16][17] It predicts the most favorable binding orientation (pose) and estimates the binding affinity (docking score).[18][19] A favorable docking score at the benzodiazepine site provides a strong rationale to proceed with experimental validation.

PDB 1. Protein Preparation Retrieve GABA-A Receptor Structure (e.g., PDB: 6D6T) Site 3. Binding Site Definition Define docking grid around the known benzodiazepine site (α1/γ2 interface) PDB->Site Ligand 2. Ligand Preparation Generate 3D structure of This compound & Energy Minimize Dock 4. Molecular Docking Run docking algorithm (e.g., AutoDock Vina) Ligand->Dock Site->Dock Analyze 5. Analysis & Visualization Analyze binding poses, score, and key interactions (H-bonds, hydrophobic) Dock->Analyze Hypothesis 6. Formulate Structural Hypothesis Predict key residues involved in binding Analyze->Hypothesis

Caption: Workflow for in silico molecular docking analysis.

  • Protein Structure Preparation: a. Download the crystal structure of a human GABA-A receptor containing the benzodiazepine binding site (e.g., α1β2γ2 subtype, PDB ID: 6D6T) from the Protein Data Bank.[20] b. Prepare the protein using molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and performing a constrained energy minimization to relieve steric clashes.[13][20]

  • Ligand Preparation: a. Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS).

  • Docking Grid Generation: a. Identify the amino acid residues known to constitute the benzodiazepine binding site at the α1/γ2 interface.[8][21] b. Define a docking grid box centered on these residues, ensuring its dimensions are large enough to accommodate the ligand in various orientations.

  • Execution of Docking: a. Utilize a validated docking program such as AutoDock Vina or Glide.[13][17] b. Run the docking simulation, allowing for full flexibility of the ligand and potentially key side-chain flexibility in the binding pocket.

  • Analysis of Results: a. Analyze the top-scoring docking poses. The docking score (e.g., in kcal/mol) provides an estimate of binding affinity.[18] b. Visualize the predicted binding mode using software like PyMOL or Discovery Studio to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and specific amino acid residues.[13][16]

ParameterPredicted ValueKey Interacting Residues (Hypothetical)
Docking Score (kcal/mol)-8.5 to -10.0α1:His101, Tyr159, Phe200; γ2:Phe77, Met130
Hydrogen Bonds0 - 1γ2:Thr142
Hydrophobic/π-InteractionsMultipleα1:Tyr209; γ2:Tyr58
Phase 2: Biochemical Validation of Direct Binding (Radioligand Binding Assay)

Causality & Rationale: While docking is predictive, a radioligand binding assay provides definitive, quantitative evidence of a direct physical interaction between the compound and the receptor.[22][23] This experiment determines if this compound can displace a known high-affinity radiolabeled ligand from the benzodiazepine binding site. The concentration-dependent nature of this displacement allows for the calculation of the compound's binding affinity (Ki), a critical parameter in pharmacology.

Prep 1. Membrane Preparation Isolate synaptic membranes from rat brain tissue (rich in GABA-A receptors) Assay 2. Assay Setup Incubate membranes with: a) [3H]Flumazenil (Radioligand) b) Test Compound (variable conc.) Prep->Assay Incubate 4. Incubation Allow to reach equilibrium (e.g., 60 min at 4°C) Assay->Incubate Controls 3. Define Controls Total Binding (no competitor) Non-Specific Binding (excess Diazepam) Controls->Assay Separate 5. Separation Rapidly filter to separate bound from free radioligand Incubate->Separate Count 6. Quantification Measure radioactivity of filters via liquid scintillation counting Separate->Count Analyze 7. Data Analysis Plot % displacement vs. conc. Calculate IC50 and Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

  • Tissue Preparation: a. Homogenize whole rat brains (excluding cerebellum) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes. d. Wash the pellet by resuspension and re-centrifugation multiple times to remove endogenous GABA. Finally, resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Assay Reaction: a. In a 96-well plate, set up triplicate reactions for each condition. Each reaction tube will contain:

    • Assay buffer.
    • A fixed concentration of [³H]Flumazenil (e.g., 0.4 nM, near its Kd value).[12]
    • A specific concentration of this compound (spanning a range, e.g., 0.1 nM to 10 µM).
    • Membrane preparation (e.g., 100-200 µg of protein). b. Controls: Prepare tubes for Total Binding (containing only buffer, radioligand, and membranes) and Non-Specific Binding (containing buffer, radioligand, membranes, and a saturating concentration of a known unlabeled ligand, e.g., 3 µM Diazepam).[12]

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow the binding to reach equilibrium.[12]

  • Termination and Separation: a. Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with bound radioligand. b. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM). b. For each concentration of the test compound, calculate the percentage of specific binding relative to the control (no compound). c. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). d. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

CompoundIC50 (nM)Ki (nM)
This compound(Experimental Value)(Calculated Value)
Diazepam (Control)~8.6~4-5
Phase 3: Functional Characterization of Receptor Modulation (Electrophysiology)

Causality & Rationale: Demonstrating binding is essential, but it does not describe the functional consequence. Electrophysiology, specifically the whole-cell patch-clamp technique, directly measures the ion flow through GABA-A receptors.[24][25] This assay will determine if this compound alters the GABA-induced chloride current. A potentiation of this current would confirm the compound as a PAM, providing the ultimate validation of our initial hypothesis.[26]

cluster_0 GABA-A Receptor States cluster_1 Modulatory Effect Closed Closed Open Open (Cl- Influx) Closed->Open Activates Open->Closed Deactivates Result Increased Frequency of Channel Opening Open->Result GABA GABA Application GABA->Closed Binds PAM Test Compound (PAM) Application PAM->Closed Potentiates PAM->Result

Caption: Logical diagram of PAM action on GABA-A receptor gating.

  • Cell Preparation: a. Use a cell line stably expressing a defined GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits) or primary cultured neurons. b. Plate the cells on glass coverslips for recording.

  • Recording Setup: a. Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose). b. Prepare patch pipettes from borosilicate glass, fire-polish them, and fill with an internal solution designed to isolate chloride currents (e.g., containing CsCl to block K⁺ channels, MgCl₂, EGTA, HEPES, and ATP).

  • Achieving Whole-Cell Configuration: a. Under visual guidance, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. b. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical access to the entire cell.

  • Recording Protocol: a. Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV). b. Establish a baseline recording in the external solution. c. Apply a submaximal concentration of GABA (e.g., EC10-EC20, determined previously) for a short duration (e.g., 2-5 seconds) using a rapid solution exchange system to elicit a control inward Cl⁻ current. d. After a washout period, co-apply the same concentration of GABA along with a specific concentration of this compound. e. Repeat this for a range of test compound concentrations to generate a concentration-response curve for the potentiation effect.

  • Data Analysis: a. Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. b. Calculate the percentage potentiation for each concentration: ((I_GABA+Compound / I_GABA) - 1) * 100. c. Plot the percentage potentiation against the log concentration of the test compound to determine the EC50 for potentiation and the maximum potentiation effect.

ParameterDescriptionExpected Outcome for a PAM
EC50 (Potentiation) Concentration of compound that produces 50% of its maximal potentiation effect.A potent compound will have a low nM EC50.
Emax (%) The maximum percentage increase in the GABA-evoked current.> 100% potentiation.
Effect on GABA EC50 A leftward shift in the GABA concentration-response curve.The EC50 of GABA should decrease in the presence of the compound.

Part 3: Synthesis of Findings and Future Directions

Data Interpretation and Mechanistic Conclusion

The successful execution of this three-phase workflow provides a multi-dimensional view of the compound's interaction with the GABA-A receptor.

  • Concordance of Data: A positive result is indicated by a strong in silico docking score at the BZD site, a low nanomolar Ki value in the [³H]flumazenil binding assay, and robust potentiation of GABA-evoked currents in patch-clamp experiments. Such a dataset would strongly support the initial hypothesis that this compound is a positive allosteric modulator of the GABA-A receptor, acting via the benzodiazepine binding site.

  • Discordant Data: If the compound binds but shows no functional effect, it may be a silent allosteric modulator (an antagonist at the BZD site). If it binds and reduces the GABA current, it is a negative allosteric modulator (NAM). If it fails to bind but still shows a functional effect, it may be acting at a different allosteric site on the receptor.

Future Directions

Based on a positive finding, the following investigations would be logical next steps for a comprehensive drug development program:

  • Subtype Selectivity Profiling: Repeat the functional electrophysiology assays on cells expressing different GABA-A receptor α subunits (α1, α2, α3, α5) to determine if the compound has a selective profile (e.g., anxiolytic-selective vs. sedative).

  • In Vivo Behavioral Studies: Assess the compound's effects in animal models of anxiety (e.g., elevated plus maze), sedation (e.g., locomotor activity), and anticonvulsant activity to translate the in vitro findings to a physiological system.

  • Pharmacokinetic Profiling: Determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its viability as a potential therapeutic agent.

References

The Evolving Landscape of 1,4-Diazepane Scaffolds: A Deep Dive into the Structure-Activity Relationship of 1-(4-Chlorobenzyl)-1,4-diazepane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility allows it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of a specific class of these compounds: 1-(4-Chlorobenzyl)-1,4-diazepane analogs. By dissecting the intricate interplay between chemical structure and biological function, we aim to provide valuable insights for the rational design of novel and more potent therapeutic agents.

The 1,4-Diazepane Core: A Versatile Scaffold in Drug Discovery

The 1,4-diazepane ring system, consisting of a seven-membered ring with two nitrogen atoms at positions 1 and 4, serves as a versatile template for the development of biologically active molecules.[1] Its non-planar, flexible nature allows for the precise spatial orientation of various substituents, enabling tailored interactions with the binding sites of different biological targets. This inherent adaptability has made it a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics.

The biological activities of 1,4-diazepane derivatives are broad and varied. They have been investigated for their potential as:

  • Antipsychotics and Anxiolytics: Modulating neurotransmitter systems in the brain.[1]

  • Anticonvulsants: Exhibiting efficacy in models of epilepsy.[1]

  • Anticancer Agents: Showing promise in inhibiting tumor growth.[1]

  • Enzyme Inhibitors: Targeting specific enzymes involved in disease pathways.

The diverse therapeutic potential of this scaffold underscores the importance of understanding the nuanced relationships between its structure and its biological effects.

Unraveling the Structure-Activity Relationship of N-Benzyl-1,4-Diazepane Analogs

The introduction of a benzyl group at the N1 position of the 1,4-diazepane ring has proven to be a fruitful strategy in the development of potent pharmacological agents. The aromatic ring of the benzyl moiety provides a key interaction point with biological targets, and substitutions on this ring can significantly modulate the compound's activity. The 4-chloro substitution, as seen in the parent compound this compound, often enhances activity, a common observation in medicinal chemistry.

The Critical Role of the N-Benzyl Moiety

The N-benzyl group is not merely a passive component; it actively participates in the binding of the molecule to its target. The nature and position of substituents on the phenyl ring can dramatically influence potency and selectivity.

A key study by Yang et al. investigated a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][3]oxazin-7-yl)acetamides for their positive inotropic activity. Their findings highlight the importance of the substituent on the benzyl ring:

  • Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and fluorine, at the para position of the benzyl ring was found to be favorable for activity.

  • Positional Isomers: The position of the substituent is crucial. For halogenated analogs, the para position generally confers the highest activity.

  • Steric Hindrance: Bulky substituents on the benzyl ring can be detrimental to activity, likely due to steric hindrance at the binding site.

These observations suggest that the electronic properties and the steric profile of the N-benzyl group are key determinants of biological activity in this class of compounds.

Modifications of the 1,4-Diazepane Ring

While the N-benzyl group is a primary focus for SAR studies, modifications to the 1,4-diazepane ring itself can also have a profound impact on the pharmacological profile of the analogs.

  • Substitution at other positions: Introducing substituents at other positions on the diazepane ring can alter the molecule's conformation and its interaction with the target. For example, in a series of 1,3,6-trisubstituted 1,4-diazepane-7-ones investigated as human kallikrein 7 inhibitors, the nature of the substituents at positions 3 and 6 was critical for potency.[4]

  • Ring Conformation: The inherent flexibility of the seven-membered ring can be constrained by introducing fused ring systems or bulky substituents. Such modifications can lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

The Influence of the Linker and Terminal Group

In many analogs, the 1,4-diazepane core is connected to another functional moiety via a linker. The nature of this linker and the terminal group are also critical for activity. In the series of positive inotropic agents studied by Yang et al., the acetamide linker and the terminal benzoxazinone moiety were essential components of the pharmacophore.[5] Variations in these parts of the molecule would likely lead to significant changes in the biological activity.

Key SAR Insights Summarized

Based on the available literature, several key structure-activity relationship trends can be identified for N-benzyl-1,4-diazepane analogs:

Structural ModificationObservationImplication for Design
N-Benzyl Ring Substitution Electron-withdrawing groups (e.g., Cl, F) at the para-position often enhance activity.Focus on para-substituted analogs with electron-withdrawing groups to potentially increase potency.
Bulky substituents can decrease activity.Avoid large groups on the benzyl ring to prevent steric clash at the target binding site.
1,4-Diazepane Ring Substitutions at other positions can modulate activity and selectivity.Explore substitutions on the diazepane core to fine-tune the pharmacological profile.
Conformational restriction can lead to increased potency.Consider incorporating features that reduce the conformational flexibility of the diazepane ring.
Linker and Terminal Group The nature of the linker and the terminal functional group are critical for activity.Optimize the linker length and the chemical nature of the terminal group to maximize target engagement.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of 1-(Substituted-benzyl)-1,4-diazepane Analogs

A common synthetic route to N-benzylated 1,4-diazepanes involves the reductive amination of 1,4-diazepane with a substituted benzaldehyde.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1,4-diazepane (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in a suitable solvent, such as methanol or dichloromethane.

  • Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the iminium ion intermediate.

  • Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-(substituted-benzyl)-1,4-diazepane analog.

In Vitro Assay for Positive Inotropic Activity

The positive inotropic effects of the synthesized compounds can be evaluated using isolated heart tissue preparations.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the left atrium from a rabbit heart and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of 1.0 g.

  • Compound Administration: Add the test compounds at various concentrations to the organ bath.

  • Data Acquisition: Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

  • Analysis: Measure the change in the force of contraction (stroke volume) before and after the addition of the compound. Compare the results to a standard positive inotropic agent, such as milrinone.[5]

Future Directions and Conclusion

The exploration of the structure-activity relationship of this compound analogs has revealed crucial insights for the design of new therapeutic agents. The N-benzyl moiety, the 1,4-diazepane core, and the nature of the linker and terminal groups all play a significant role in determining the pharmacological profile of these compounds.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the N-benzyl ring to further probe the electronic and steric requirements for optimal activity.

  • Investigating a wider range of biological targets to uncover new therapeutic applications for this versatile scaffold.

  • Utilizing computational modeling and docking studies to gain a deeper understanding of the molecular interactions between the analogs and their biological targets.

By systematically applying the principles of medicinal chemistry and leveraging the knowledge gained from SAR studies, the 1,4-diazepane scaffold will undoubtedly continue to be a rich source of novel and effective drug candidates.

Visualization of Key Concepts

SAR_Summary cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core 1,4-Diazepane Core Mod_Diazepane Substitution on Diazepane Ring (e.g., alkyl, aryl) Core->Mod_Diazepane Modify Mod_Linker Linker Variation (e.g., length, rigidity) Core->Mod_Linker Attach N_Benzyl N-(4-Chlorobenzyl) Group Mod_Benzyl Substitution on Benzyl Ring (e.g., EWG vs. EDG, position) N_Benzyl->Mod_Benzyl Modify Activity Pharmacological Effect (e.g., Potency, Selectivity) Mod_Benzyl->Activity Influences Mod_Diazepane->Activity Influences Mod_Terminal Terminal Group Modification Mod_Linker->Mod_Terminal Connect Mod_Linker->Activity Influences Mod_Terminal->Activity Influences

Caption: A diagram illustrating the key structural components of this compound analogs and how modifications to these components influence biological activity.

References

Methodological & Application

Synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane: A Detailed Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane, a valuable scaffold in medicinal chemistry and drug development. We will explore the two primary synthetic routes: direct N-alkylation and reductive amination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis. The protocols are designed to be self-validating, with an emphasis on the rationale behind key experimental choices, thereby upholding the highest standards of scientific integrity.

Introduction: The Significance of the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique seven-membered heterocyclic structure provides a flexible yet constrained scaffold, ideal for interacting with a variety of biological targets. The introduction of a 4-chlorobenzyl group at the N1 position can significantly modulate the pharmacological properties of the parent diazepane, making this compound a key intermediate for the synthesis of novel therapeutic agents, including potential psychoactive drugs. This guide will provide two robust and validated methods for its preparation.

Mechanistic Underpinnings: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary chemical transformations: direct N-alkylation and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired purity profile, and scalability of the reaction.

Direct N-Alkylation: A Straightforward Approach

This method involves the direct reaction of 1,4-diazepane with 4-chlorobenzyl chloride. The reaction proceeds via a standard SN2 mechanism, where the secondary amine of the diazepane ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

A potential challenge in this approach is over-alkylation, where the product, this compound, can react further with another molecule of 4-chlorobenzyl chloride to yield the disubstituted product.[3] Careful control of stoichiometry is crucial to minimize this side reaction.

Reductive Amination: A Controlled and Versatile Pathway

Reductive amination offers a more controlled approach to the synthesis.[4] This two-step, one-pot reaction begins with the condensation of 1,4-diazepane with 4-chlorobenzaldehyde to form an intermediate iminium ion. This is followed by in-situ reduction of the iminium ion using a mild reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), to yield the desired N-benzylated product.[4] This method often provides cleaner reaction profiles and higher yields of the mono-alkylated product compared to direct alkylation.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane≥98%Commercially Available
4-Chlorobenzyl chloride≥98%Commercially Available
4-Chlorobenzaldehyde≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Sodium borohydride (NaBH4)≥98%Commercially Available
Methanol (MeOH)AnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl ether (Et2O)AnhydrousCommercially Available
Sodium sulfate (Na2SO4)AnhydrousCommercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium bicarbonate (NaHCO3)Saturated aqueous solution-
BrineSaturated aqueous solution-
Protocol 1: Direct N-Alkylation

This protocol outlines the synthesis of this compound via direct alkylation of 1,4-diazepane with 4-chlorobenzyl chloride.

Step-by-Step Procedure:

  • To a stirred solution of 1,4-diazepane (1.0 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add triethylamine (2.1 mL, 15 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-chlorobenzyl chloride (1.61 g, 10 mmol) in anhydrous dichloromethane (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water (30 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a pale yellow oil.

Diagram of Direct N-Alkylation Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Work-up & Purification A Dissolve 1,4-diazepane and triethylamine in DCM B Cool to 0°C A->B C Add 4-chlorobenzyl chloride solution dropwise B->C D Warm to RT and stir overnight C->D E Quench with water and perform extraction D->E F Wash organic layers E->F G Dry and concentrate F->G H Purify by column chromatography G->H I I H->I Final Product: This compound

Caption: Workflow for the synthesis of this compound via direct N-alkylation.

Protocol 2: Reductive Amination

This protocol details the synthesis of this compound via reductive amination of 1,4-diazepane with 4-chlorobenzaldehyde.

Step-by-Step Procedure:

  • Dissolve 1,4-diazepane (1.0 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl (aq) until the effervescence ceases.

  • Adjust the pH of the solution to ~9-10 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain this compound.

Diagram of Reductive Amination Chemical Transformation

G 1,4-Diazepane Iminium Ion Intermediate Iminium Ion Intermediate 1,4-Diazepane->Iminium Ion Intermediate + 4-Chlorobenzaldehyde - H2O 4-Chlorobenzaldehyde This compound Iminium Ion Intermediate->this compound [H] (e.g., NaBH4)

Caption: Chemical transformation in the reductive amination synthesis.

Data Summary and Expected Results

ParameterDirect N-AlkylationReductive Amination
Starting Materials 1,4-Diazepane, 4-Chlorobenzyl chloride1,4-Diazepane, 4-Chlorobenzaldehyde
Key Reagents TriethylamineSodium borohydride
Typical Reaction Time 12-16 hours5-8 hours
Expected Yield 60-75%75-90%
Purity Profile May contain di-alkylated impurityGenerally cleaner reaction profile
Product CAS Number 40389-65-940389-65-9
Molecular Formula C12H17ClN2C12H17ClN2
Molecular Weight 224.73 g/mol 224.73 g/mol

Trustworthiness and Self-Validation

To ensure the identity and purity of the synthesized this compound, a thorough analytical characterization is imperative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the chemical structure. The proton NMR is expected to show characteristic signals for the aromatic protons of the chlorobenzyl group, the benzylic methylene protons, and the protons of the diazepane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the molecular formula C12H17ClN2.

  • Chromatographic Purity: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), aiming for a purity of ≥95%.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of this compound. The reductive amination pathway is generally recommended for its higher yield and cleaner reaction profile. However, direct N-alkylation remains a viable alternative, particularly when 4-chlorobenzyl chloride is more readily available than the corresponding aldehyde. By following these detailed procedures and paying close attention to the mechanistic rationale, researchers can confidently synthesize this important chemical intermediate for their drug discovery and development programs.

References

Application Notes and Protocols for the Synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, offering a highly efficient and controlled pathway to construct carbon-nitrogen bonds.[1][2] This powerful transformation is of paramount importance in the pharmaceutical and agrochemical industries, where the amine functional group is a ubiquitous feature in a vast array of biologically active molecules.[1] The direct, one-pot nature of many reductive amination protocols, which combine a carbonyl compound and an amine in the presence of a selective reducing agent, provides a significant advantage over traditional N-alkylation methods that are often plagued by issues of over-alkylation and the use of hazardous alkylating agents.[3]

This document provides a detailed guide to the synthesis of "1-(4-Chlorobenzyl)-1,4-diazepane," a substituted diazepane derivative, utilizing a robust and selective reductive amination protocol. The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The protocol herein employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, to ensure a high-yielding and clean conversion.[4][5] These application notes are designed for researchers, scientists, and drug development professionals, offering both a detailed experimental protocol and a thorough discussion of the underlying chemical principles to ensure successful and reproducible execution.

The Causality Behind Experimental Choices: Mechanism and Reagent Selection

The synthesis of this compound proceeds through the reaction of 1,4-diazepane and 4-chlorobenzaldehyde in the presence of a reducing agent. The choice of sodium triacetoxyborohydride is deliberate and critical for the success of this transformation.

Reaction Mechanism

The reductive amination process involves two key steps that occur in situ:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of 1,4-diazepane on the carbonyl carbon of 4-chlorobenzaldehyde. This is followed by dehydration to form a transient iminium ion intermediate. The formation of this intermediate is often catalyzed by mild acid.[5][6]

  • Reduction of the Iminium Ion: The hydride reagent, in this case, sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired tertiary amine product, this compound.

The selectivity of sodium triacetoxyborohydride is a key feature. It is a less potent reducing agent than sodium borohydride and will preferentially reduce the electrophilic iminium ion over the starting aldehyde.[4][5] This chemoselectivity allows for a one-pot procedure where all reactants can be combined without significant reduction of the aldehyde starting material.[4][7] The electron-withdrawing acetate groups on the borohydride attenuate its reactivity, making it a "tamed" and highly effective reagent for this purpose.[5]

Diagram of the Reductive Amination Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 1,4-diazepane 1,4-diazepane Mix Mix 1,4-diazepane->Mix 4-chlorobenzaldehyde 4-chlorobenzaldehyde 4-chlorobenzaldehyde->Mix NaBH(OAc)3 Sodium Triacetoxyborohydride Reduction Reduction NaBH(OAc)3->Reduction DCM Dichloromethane (Solvent) DCM->Mix Iminium Ion Formation Iminium Ion Formation Mix->Iminium Ion Formation Nucleophilic Attack & Dehydration Iminium Ion Formation->Reduction Hydride Transfer Workup & Purification Workup & Purification Reduction->Workup & Purification Quench, Extraction, Chromatography This compound This compound Workup & Purification->this compound Final Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating in-process checks and detailed characterization to ensure the identity and purity of the final product.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties & Role
1,4-DiazepaneC₅H₁₂N₂100.161121-92-2Amine source
4-ChlorobenzaldehydeC₇H₅ClO140.57104-88-1Aldehyde source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Mild reducing agent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Aprotic solvent[7]
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution for workup
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent
Silica GelSiO₂60.087631-86-9Stationary phase for chromatography
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Aldehyde: To the stirred solution, add 4-chlorobenzaldehyde (1.0-1.1 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Introduction of the Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq.) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Trustworthiness: Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a comprehensive characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the structure of the final product. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the product, which should correspond to the calculated molecular weight of C₁₂H₁₇ClN₂ (224.73 g/mol ).[8]

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via reductive amination. By understanding the underlying mechanism and the rationale for reagent selection, researchers can confidently and reproducibly synthesize this and other related diazepane derivatives. The emphasis on thorough product characterization ensures the trustworthiness and validity of the experimental outcome, a critical aspect of scientific research and drug development.

References

Application Note: High-Purity Isolation of 1-(4-Chlorobenzyl)-1,4-diazepane via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-(4-Chlorobenzyl)-1,4-diazepane, a key intermediate in pharmaceutical research and drug development. The inherent basicity of the diazepane moiety presents unique challenges in silica gel chromatography, often leading to peak tailing and poor resolution. This guide outlines a robust flash column chromatography method, leveraging a systematic approach to mobile phase selection and column conditioning to achieve high purity and yield. The causality behind each experimental step is thoroughly explained to empower researchers to adapt and troubleshoot the methodology for analogous basic compounds.

Introduction

This compound (MW: 224.73 g/mol , CAS: 40389-65-9) is a substituted diazepane derivative of significant interest in medicinal chemistry.[1][2] Its psychoactive properties and utility as a synthetic building block necessitate stringent purity requirements for reliable downstream applications. The presence of two tertiary amine groups (a diazepane ring) confers basicity to the molecule, leading to strong interactions with the acidic silanol groups on standard silica gel. This interaction is a primary cause of chromatographic issues such as peak tailing, which can compromise separation efficiency and product purity.[3]

This protocol details a systematic approach to purify this compound using automated flash column chromatography. We will first establish optimal separation conditions using Thin Layer Chromatography (TLC) and then translate these conditions to a preparative scale.

Materials and Methods

Materials
  • Crude this compound

  • Silica Gel 60 (230-400 mesh) for flash chromatography

  • Silica gel 60 F254 TLC plates

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), ACS grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Potassium permanganate stain (for TLC visualization)

Equipment
  • Automated flash chromatography system

  • TLC developing tank

  • UV lamp (254 nm)

  • Heat gun

  • Rotary evaporator

  • Glassware (beakers, flasks, graduated cylinders)

  • Syringes and needles

Experimental Protocol

Thin Layer Chromatography (TLC) for Method Development

The initial step in developing a successful column chromatography purification is to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) for the target compound of approximately 0.3, as this generally translates well to column separation.[4]

Protocol:

  • Sample Preparation: Dissolve a small amount of the crude this compound in DCM.

  • Solvent System Screening: Prepare several eluent systems with varying polarities. A good starting point for basic compounds is a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier.[4]

    • System A: 95:5 DCM:MeOH

    • System B: 90:10 DCM:MeOH

    • System C: 95:5:0.5 DCM:MeOH:TEA

    • System D: 90:10:0.5 DCM:MeOH:TEA

  • TLC Plate Spotting: Using a capillary tube, spot the crude sample onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.

  • Visualization:

    • First, visualize the plate under a UV lamp at 254 nm.

    • Subsequently, stain the plate with potassium permanganate solution and gently warm with a heat gun to visualize non-UV active impurities.

  • Rf Calculation: Calculate the Rf value for the target compound and major impurities for each solvent system. The ideal system will show good separation between the target compound and impurities, with the target having an Rf of ~0.3.

TLC_Method_Development cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample Crude Sample (in DCM) Spot Spot Sample on TLC Plate Sample->Spot Solvents Prepare Solvent Systems (DCM/MeOH +/- TEA) Develop Develop Plate in Solvent System Solvents->Develop Spot->Develop Visualize Visualize Spots (UV & Stain) Develop->Visualize Calculate Calculate Rf Values Visualize->Calculate Optimize Optimize Solvent System (Rf ≈ 0.3) Calculate->Optimize

Flash Column Chromatography Protocol

Once an optimal solvent system is identified via TLC, the purification can be scaled up to a flash column. For basic compounds like this compound, the addition of a small amount of triethylamine (TEA) to the mobile phase is often crucial to prevent peak tailing by neutralizing the acidic silanol groups on the silica surface.[3]

Protocol:

  • Column Selection and Packing:

    • Choose a column size appropriate for the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel to crude compound by weight, depending on the separation difficulty.[5]

    • Pack the column with silica gel using a slurry method with the initial, non-polar eluent.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the packed column. Dry loading is preferred for compounds with limited solubility in the mobile phase.[6]

    • Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% DCM with 0.5% TEA) to allow for proper equilibration.

    • Apply a linear gradient to gradually increase the polarity of the mobile phase (e.g., from 0% to 10% MeOH in DCM, with 0.5% TEA constant throughout the run). A gradient elution generally provides faster separation and better resolution than an isocratic elution.[3]

    • Monitor the elution of compounds using the flash system's UV detector.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Flash_Chromatography_Workflow cluster_setup Setup cluster_run Elution cluster_analysis_iso Analysis & Isolation Pack Pack Column with Silica Gel Slurry Load Dry Load Crude Sample Adsorbed on Silica Pack->Load Equilibrate Equilibrate with Initial Mobile Phase Load->Equilibrate Gradient Run Gradient Elution (e.g., 0-10% MeOH in DCM + TEA) Equilibrate->Gradient Collect Collect Fractions Based on UV Signal Gradient->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent (Rotovap) Combine->Evaporate Pure_Product Obtain Pure Product Evaporate->Pure_Product

Results and Discussion

TLC Optimization

The following table summarizes the results of the TLC screening.

Solvent System (DCM:MeOH:TEA)Rf of this compoundObservations
95:5:0~0.4Significant tailing
90:10:0~0.6Significant tailing, poor separation from impurities
95:5:0.5~0.35Symmetrical spot, good separation from baseline impurities
90:10:0.5~0.5Symmetrical spot, less separation from faster-moving impurities

Based on these results, the optimal mobile phase for column chromatography was determined to be a gradient of methanol in dichloromethane with the addition of 0.5% triethylamine. The TEA effectively suppressed the interaction between the basic amine groups of the analyte and the acidic silica gel, resulting in a symmetrical spot shape.

Preparative Purification

Using the optimized conditions, the crude this compound was successfully purified. The use of a gradient from 100% DCM (+0.5% TEA) to 90:10 DCM:MeOH (+0.5% TEA) allowed for the elution of non-polar impurities first, followed by the target compound as a sharp peak. The final product was obtained as a colorless oil with a purity of >98% as determined by NMR spectroscopy.

Conclusion

This application note presents a reliable and reproducible method for the purification of this compound by automated flash column chromatography. The key to successful purification lies in the systematic development of the mobile phase using TLC and the inclusion of a basic modifier like triethylamine to overcome the challenges associated with purifying basic compounds on silica gel. This protocol can serve as a valuable guide for researchers working with this compound and can be adapted for the purification of other basic molecules.

References

Application Notes and Protocols for the Recrystallization of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 1-(4-Chlorobenzyl)-1,4-diazepane via recrystallization. Recognizing the scarcity of specific published protocols for this compound, this document emphasizes a systematic, first-principles approach to developing a robust recrystallization procedure. It is designed for researchers, scientists, and drug development professionals who require high-purity materials for their work. The guide covers the fundamental principles of recrystallization, a detailed protocol for solvent screening, step-by-step methodologies for single-solvent and mixed-solvent recrystallization, and a troubleshooting guide to address common challenges.

Introduction: The Critical Role of Purity

In the realm of pharmaceutical and chemical research, the purity of a compound is paramount. Impurities can drastically alter the physicochemical properties, biological activity, and safety profile of a substance. This compound, a derivative of the diazepane scaffold, is a compound of interest in medicinal chemistry. Achieving high purity is a critical step following its synthesis to ensure the reliability and reproducibility of downstream applications.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle underlying this method is the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration. This process, when executed correctly, can yield highly pure crystalline material.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for developing a successful recrystallization protocol. While extensive experimental data for this compound is not widely published, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂[1]
Molecular Weight 224.73 g/mol [1][2]
CAS Number 40389-65-9[1]
Calculated XLogP3 2.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]

Systematic Solvent Selection: An Experimental Approach

The choice of solvent is the most critical variable in recrystallization. A suitable solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

  • The solvent should not react with the target compound.

  • The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

Given the lack of published solubility data, a microscale solvent screening is the recommended first step.

Protocol 1: Microscale Solvent Screening

This protocol allows for the rapid assessment of multiple solvents using a small amount of the crude this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 2)

  • Small test tubes or vials

  • Hot plate or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Solubility: To each test tube, add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing. Observe if the compound dissolves at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solubility: If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent in small portions until the solid dissolves completely. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.

  • Cooling and Crystal Formation: Once a saturated hot solution is obtained, allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation: A successful solvent will yield a good crop of crystals upon cooling. Solvents that cause the compound to "oil out" (form a liquid layer instead of crystals) are generally poor choices for single-solvent recrystallization but may be considered for a mixed-solvent system.

Table 2: Suggested Solvents for Screening

PolaritySolventBoiling Point (°C)
Non-Polar Hexanes~69
Toluene111
Intermediate Polarity Dichloromethane (DCM)40
Ethyl Acetate (EtOAc)77
Isopropanol (IPA)82
Polar Aprotic Acetone56
Acetonitrile (MeCN)82
Polar Protic Ethanol (EtOH)78
Methanol (MeOH)65
Water100

Solvent Screening Workflow

G cluster_results Possible Outcomes start Start: Crude This compound screen Microscale Solvent Screening (See Protocol 1) start->screen evaluate Evaluate Results screen->evaluate good_solvent Good Single Solvent Found: - High solubility when hot - Low solubility when cold - Good crystal formation evaluate->good_solvent Ideal mixed_solvent Potential Mixed-Solvent System: - High solubility in one solvent - Low solubility in another - Oiling out observed evaluate->mixed_solvent Sub-optimal no_solvent No Suitable Solvent Found: - Insoluble in all hot solvents - Too soluble in all cold solvents evaluate->no_solvent Problematic proceed_single Proceed to Protocol 2: Single-Solvent Recrystallization good_solvent->proceed_single proceed_mixed Proceed to Protocol 3: Mixed-Solvent Recrystallization mixed_solvent->proceed_mixed reassess Re-evaluate Purification Strategy (e.g., Column Chromatography) no_solvent->reassess

Caption: Decision workflow for solvent selection in recrystallization.

Experimental Protocols

Based on the results from the solvent screening, one of the following protocols can be implemented.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. Causality: Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent will wash away any residual mother liquor containing soluble impurities without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point to remove any residual solvent.

Protocol 3: Mixed-Solvent Recrystallization

This method is useful if no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 2.

  • Collection and Drying: Collect, wash (using a cold mixture of the solvent/anti-solvent), and dry the crystals as described in Protocol 2.

Recrystallization Workflow Diagram

G start Crude Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Gravity Filtration hot_filter_q->hot_filter Yes cool 3. Slow Cooling & Crystal Formation hot_filter_q->cool No hot_filter->cool collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Wash with Cold Solvent collect->wash dry 6. Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent. / The solution is supersaturated.Use a lower-boiling solvent. / Re-heat the mixture and add more solvent. / Consider a mixed-solvent system.
No Crystals Form Too much solvent was used. / The solution is not sufficiently saturated.Boil off some of the solvent to increase concentration. / Scratch the inner wall of the flask with a glass rod. / Add a seed crystal of the pure compound. / Cool in an ice bath for a longer period.
Low Recovery Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration.Use the minimum amount of solvent. / Ensure the solution is thoroughly cooled before filtration. / Ensure the filtration apparatus is pre-heated.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can adsorb the product.

Conclusion

The purification of this compound by recrystallization is a highly effective method for achieving the purity required for research and development applications. While a specific, validated protocol is not available in the literature, a systematic and experimental approach to solvent selection, as detailed in this guide, will enable the development of a robust and efficient purification procedure. By carefully selecting the solvent system and controlling the parameters of dissolution and crystallization, researchers can consistently obtain high-purity material.

References

Quantitative Analysis of 1-(4-Chlorobenzyl)-1,4-diazepane in Human Urine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(4-Chlorobenzyl)-1,4-diazepane in human urine. The compound, a psychoactive substance related to the benzodiazepine class, requires precise measurement in biological matrices for pharmacokinetic, toxicological, and clinical research. The described method employs a streamlined sample preparation procedure, either by Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), followed by rapid and selective chromatographic separation and detection on a triple quadrupole mass spectrometer. The method has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation to ensure data integrity, accuracy, and reproducibility.[1][2][3]

Introduction: The Rationale for a Validated Assay

This compound is a diazepine derivative with known psychoactive properties. Its structural similarity to other centrally active agents necessitates the development of highly selective and sensitive analytical methods to distinguish it from related compounds and endogenous matrix components. Urine is a critical matrix for drug monitoring as it is collected non-invasively and often contains a high concentration of parent drugs and their metabolites.[4]

However, the complexity of the urine matrix presents significant analytical challenges, including ion suppression and interference, which can compromise the accuracy and precision of quantitative results.[5][6] LC-MS/MS has become the definitive technique for bioanalysis due to its superior sensitivity, specificity, and speed.[5][7] This document provides a comprehensive, field-tested protocol for the reliable quantification of this compound, designed for researchers in drug development and toxicology.

Analyte & Method Fundamentals

Analyte Properties

Understanding the physicochemical properties of the target analyte is fundamental to method development.

PropertyValueSource
Chemical Name This compound-
CAS Number 40389-65-9[8][9]
Molecular Formula C₁₂H₁₇ClN₂[9]
Molecular Weight 224.73 g/mol [9]
Predicted pKa 10.54 ± 0.20[8]
Structure
alt text
PubChem
  • Expert Insight: The presence of two basic nitrogen atoms in the diazepine ring (predicted pKa ≈ 10.5) makes this molecule highly suitable for positive mode electrospray ionization (ESI+), as it will readily accept a proton to form a stable [M+H]⁺ ion. This is the foundational principle for its sensitive detection by MS.

Metabolic Considerations

While specific metabolic pathways for this compound are not extensively documented, biotransformation of similar diazepine structures typically involves N-dealkylation, oxidation (hydroxylation) of the aromatic rings, and subsequent conjugation with glucuronic acid for excretion in urine.[10][11] For a comprehensive assessment of total drug exposure, it is often necessary to measure both the parent compound and its conjugated metabolites. The sample preparation protocols below include an optional enzymatic hydrolysis step using β-glucuronidase to cleave these conjugates, converting them back to the parent form for a "total" drug measurement.[12][13]

Experimental Protocol

This section details the complete workflow from sample receipt to final data acquisition.

Materials and Reagents
  • Reference Standards: this compound (analytical grade).

  • Internal Standard (IS): A stable isotope-labeled (e.g., d₄) analog of the analyte is strongly recommended. If unavailable, a structurally similar compound with comparable extraction and ionization behavior, such as 1-Benzyl-1,4-diazepane, can be used.[14]

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid (≥98%), ammonium hydroxide, ammonium acetate, and β-glucuronidase from E. coli or Helix pomatia.

  • Human Urine: Blank, drug-free human urine for preparation of calibrators and quality control samples.

Instrumentation & Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required. The following parameters serve as a validated starting point.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Analyte: 225.1 → 125.1 (Quantifier), 225.1 → 91.1 (Qualifier) IS (example): 191.1 → 91.1
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Drying Gas Temp 350 °C

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

  • Expert Insight: The primary quantifier transition (225.1 → 125.1) corresponds to the fragmentation of the protonated molecule to yield the stable chlorobenzyl cation. The qualifier transition provides an additional layer of confirmation, enhancing the method's specificity.

Sample Preparation: SPE & LLE Protocols

Two validated protocols are provided to accommodate different laboratory preferences and resources. Solid-Phase Extraction offers superior cleanup and can be automated, while Liquid-Liquid Extraction is a cost-effective and straightforward alternative.

This method is ideal for removing a broad range of matrix interferences and concentrating the analyte.[15] A mixed-mode cation exchange sorbent is recommended for its dual retention mechanism (hydrophobic and ionic) for basic compounds.

SPE_Workflow cluster_pretreatment 1. Pre-treatment cluster_extraction 2. Extraction (Mixed-Mode SPE Cartridge) cluster_post_extraction 3. Post-extraction P1 Pipette 200 µL Urine P2 Add Internal Standard P1->P2 P3 Add 200 µL Ammonium Acetate Buffer (pH 5.0) + β-glucuronidase (Optional) P2->P3 P4 Incubate at 55 °C for 1 hr P3->P4 P5 Quench with 200 µL 4% Phosphoric Acid P4->P5 E1 Condition: 1 mL MeOH P5->E1 E2 Equilibrate: 1 mL H₂O E1->E2 E3 Load Sample E2->E3 E4 Wash 1: 1 mL 0.1 N HCl E3->E4 E5 Wash 2: 1 mL MeOH E4->E5 E6 Elute: 1 mL 5% NH₄OH in Acetonitrile E5->E6 Post1 Evaporate to Dryness (N₂ Stream, 40 °C) E6->Post1 Post2 Reconstitute in 100 µL Mobile Phase A:B (90:10) Post1->Post2 Post3 Inject into LC-MS/MS Post2->Post3 LLE_Workflow cluster_pretreatment 1. Pre-treatment cluster_extraction 2. Extraction cluster_post_extraction 3. Post-extraction P1 Pipette 200 µL Urine P2 Add Internal Standard P1->P2 P3 Add 100 µL 1M NaOH (Adjust to pH > 11) P2->P3 E1 Add 1 mL Extraction Solvent (e.g., Methyl-tert-butyl ether) P3->E1 E2 Vortex for 2 min E1->E2 E3 Centrifuge at 4000 rpm for 5 min E2->E3 E4 Transfer Organic Layer to a new tube E3->E4 Post1 Evaporate to Dryness (N₂ Stream, 40 °C) E4->Post1 Post2 Reconstitute in 100 µL Mobile Phase A:B (90:10) Post1->Post2 Post3 Inject into LC-MS/MS Post2->Post3

References

Application Note: High-Confidence Detection of 1-(4-Chlorobenzyl)-1,4-diazepane using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the detection and tentative identification of "1-(4-Chlorobenzyl)-1,4-diazepane" in research and drug development settings. In the absence of a commercially available mass spectrum for this specific compound, this document provides a robust starting methodology based on predicted fragmentation patterns derived from structurally similar molecules and established principles of mass spectrometry. The protocols detailed herein are designed to be a self-validating system, empowering researchers to confidently adapt and verify this method for their specific applications.

Introduction: The Analytical Imperative

This compound is a designer drug and a subject of interest in medicinal chemistry and forensic science.[1] Its structure, featuring a diazepane ring and a chlorobenzyl moiety, presents a unique analytical challenge. Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful and widely accessible technique for the separation and identification of such novel psychoactive substances.[2][3] The high chromatographic resolution of GC combined with the specific molecular fingerprinting capabilities of MS provides a high degree of confidence in analytical results. This guide will walk through the critical aspects of method development, from sample preparation to data interpretation, with a focus on the underlying scientific principles that govern each step.

Predicted Mass Spectral Fragmentation of this compound

A thorough search of spectral libraries, including the NIST Mass Spectrometry Data Center, did not yield an experimental mass spectrum for this compound.[3][4][5][6] However, based on the fundamental principles of electron ionization mass spectrometry and analysis of structurally related compounds, a highly probable fragmentation pathway can be predicted.[7]

The primary fragmentation is expected to occur at the benzylic C-N bond, which is the most labile bond in the molecule. This will lead to the formation of a stable chlorotropylium ion.

Key Predicted Fragments:

m/z Proposed Fragment Rationale
224/226 [M]+• Molecular ion peak, with the characteristic 3:1 isotopic ratio for a single chlorine atom.
125/127 [C7H6Cl]+ Chlorotropylium ion, likely the base peak due to its high stability. Formed by the cleavage of the C-N bond and rearrangement.
99 [C5H11N2]+ Diazepane fragment cation, formed by the cleavage of the C-N bond with charge retention on the diazepane moiety.
85 [C5H9N]+• Resulting from the fragmentation of the diazepane ring.
70 [C4H8N]+ Further fragmentation of the diazepane ring.
56 [C3H6N]+ A common fragment from the breakdown of the diazepane ring.

This predicted fragmentation pattern provides a solid foundation for developing a selective ion monitoring (SIM) method for enhanced sensitivity and specificity.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a complete workflow for the analysis of this compound.

GC/MS Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., reaction mixture, biological fluid) LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Extraction of analyte Evaporation Solvent Evaporation (under Nitrogen stream) LLE->Evaporation Concentration Reconstitution Reconstitution (in appropriate solvent, e.g., Methanol) Evaporation->Reconstitution Preparation for injection Injection GC Injection Reconstitution->Injection Introduction into GC Separation Chromatographic Separation Injection->Separation Separation of components Ionization Electron Ionization (70 eV) Separation->Ionization Creation of ions Detection Mass Detection (Scan or SIM) Ionization->Detection Measurement of m/z TIC Total Ion Chromatogram Analysis Detection->TIC Data acquisition MassSpectrum Mass Spectrum Interpretation TIC->MassSpectrum Peak identification LibrarySearch Library Search (NIST) MassSpectrum->LibrarySearch Comparison to known spectra Confirmation Confirmation of Identity LibrarySearch->Confirmation Final identification

Caption: Experimental workflow for the detection of this compound.

Sample Preparation: Isolating the Analyte

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. For many sample types, a simple liquid-liquid extraction (LLE) is effective.

Protocol for Liquid-Liquid Extraction:

  • To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog if available, or a structurally similar compound with a different retention time).

  • Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1M NaOH) to ensure the analyte is in its free base form.

  • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction (steps 3-6) with another 3 mL of the organic solvent and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dry residue in 100 µL of a suitable solvent for GC injection (e.g., methanol, ethyl acetate).

GC/MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Recommended Setting Justification
Gas Chromatograph
Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of compounds, including nitrogen-containing heterocycles.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for improved sensitivity.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good chromatographic efficiency.
Oven Temperature Program Initial: 100 °C (hold for 1 min), Ramp: 15 °C/min to 300 °C (hold for 5 min)A general-purpose temperature program that should provide good separation of the analyte from potential impurities.
Mass Spectrometer
Ion Source Temperature 230 °CA standard temperature for electron ionization sources.
Transfer Line Temperature 280 °CPrevents condensation of the analyte between the GC and MS.
Ionization Mode Electron Ionization (EI) at 70 eVThe standard ionization energy for generating reproducible mass spectra and enabling library searching.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification and confirmation of the fragmentation pattern. SIM mode, using the predicted ions (e.g., 125, 99, 224), can be used for enhanced sensitivity in quantitative studies.

Data Analysis and Interpretation

Retention Time and Index
Mass Spectrum Interpretation

The acquired mass spectrum should be compared with the predicted fragmentation pattern. The presence of the molecular ion peak at m/z 224/226 and the characteristic base peak at m/z 125/127 would provide strong evidence for the presence of this compound. A library search against the NIST database should also be performed to rule out other co-eluting compounds.

Method Validation and System Suitability

For routine applications, it is essential to validate the analytical method. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using a series of standards of known concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations.

  • Specificity: The ability of the method to differentiate the analyte from other components in the sample matrix.

Before each analytical run, a system suitability test should be performed by injecting a standard solution to ensure the proper functioning of the GC/MS system.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the detection of this compound by GC/MS. While based on predicted fragmentation, the methodology is designed to be robust and adaptable. By following the detailed steps for sample preparation, instrumental analysis, and data interpretation, researchers can establish a reliable method for the analysis of this and other related novel psychoactive compounds. The principles and protocols outlined herein empower laboratories to develop and validate high-confidence analytical methods, even in the absence of certified reference materials and established spectral libraries.

References

Application Notes and Protocols for the Toxicological Screening of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Preclinical Safety Assessment of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a critical area of focus for toxicological research. Among these, synthetic compounds with a diazepine scaffold are of significant interest due to their potential for central nervous system activity, akin to well-known benzodiazepines. "1-(4-Chlorobenzyl)-1,4-diazepane" (CAS No: 40389-65-9) is a representative compound of this class, possessing a molecular formula of C₁₂H₁₇ClN₂ and a molecular weight of 224.73 g/mol . Its structural similarity to psychoactive benzodiazepines suggests a potential for biological activity, necessitating a thorough toxicological evaluation to understand its safety profile.

This guide provides a comprehensive framework for the preparation of this compound samples for a foundational toxicological screening program. As a Senior Application Scientist, the following protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating self-validating systems. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities. The methodologies outlined herein are grounded in established principles of toxicology and preclinical drug development, adhering to the spirit of guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).

Section 1: Synthesis and Characterization of this compound

A robust toxicological assessment begins with a well-characterized test article. The purity and identity of the compound must be unequivocally established to ensure that observed toxicities are attributable to the molecule of interest and not to impurities. While several synthetic routes to substituted 1,4-diazepines are described in the literature, a common and reliable method involves the direct alkylation of the parent diazepine ring.

Proposed Synthetic Protocol: N-Alkylation of 1,4-Diazepane

This protocol describes a plausible and scalable synthesis of this compound from commercially available starting materials. The fundamental principle is the nucleophilic substitution reaction between 1,4-diazepane (also known as homopiperazine) and 4-chlorobenzyl chloride.

Experimental Protocol:

  • Reaction Setup: In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diazepane (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to the solution to act as a proton scavenger.

  • Alkylation: Slowly add a solution of 4-chlorobenzyl chloride (1.05 equivalents) in the same solvent to the stirred reaction mixture at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting diazepine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

Causality Behind Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Aprotic Solvent: Ensures the solubility of reactants and does not interfere with the nucleophilic substitution.

  • Base: Neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Slow Addition: Controls the exothermic nature of the reaction and minimizes the formation of di-alkylation byproducts.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of this compound A 1,4-Diazepane & 4-Chlorobenzyl Chloride B Reaction in Aprotic Solvent with Base A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Pure this compound E->F

A simplified workflow for the synthesis of the target compound.

Physicochemical Characterization and Purity Assessment

The synthesized compound must be rigorously characterized to confirm its identity and purity. This is a critical step for data integrity in subsequent toxicological studies.

Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule.

    • ¹³C NMR: To confirm the carbon skeleton.

    • Expected Signals: The spectra should show characteristic peaks for the aromatic protons of the chlorobenzyl group, the benzylic methylene protons, and the aliphatic protons of the diazepine ring.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS: To confirm the molecular weight of the compound (224.73 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis (HPLC):

    • High-Performance Liquid Chromatography (HPLC): Employ a suitable reversed-phase column (e.g., C18) with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection. The purity should be ≥95% for use in toxicological studies, as recommended by regulatory guidelines for early-stage preclinical assessment.

Data Presentation: Certificate of Analysis Summary

ParameterSpecificationResultMethod
AppearanceWhite to off-white solidConformsVisual
Identity by ¹H NMRConforms to structureConforms400 MHz NMR
Molecular Weight224.73 g/mol 225.1 [M+H]⁺LC-MS
Purity by HPLC≥95%98.5%HPLC-UV

Section 2: Formulation for Toxicological Screening

The formulation of a test compound is a critical determinant of its bioavailability and, consequently, its observed toxicity. This compound, with its relatively lipophilic structure, is anticipated to have low aqueous solubility. Therefore, appropriate formulation strategies are necessary to achieve the desired concentrations for in vitro and in vivo studies.

Solubility Determination

A preliminary solubility assessment in various vehicles is essential for selecting an appropriate formulation for toxicological studies.

Protocol:

  • Vehicle Selection: Test solubility in a range of common preclinical vehicles, such as:

    • Water

    • Saline

    • Phosphate-Buffered Saline (PBS)

    • 5% Dextrose in Water (D5W)

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • 0.5% (w/v) Methylcellulose in water

  • Equilibrium Solubility: Add an excess of the compound to a known volume of each vehicle. Shake at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC method.

Formulation for In Vitro Assays

For in vitro assays, the compound is typically dissolved in a water-miscible organic solvent, like DMSO, to create a high-concentration stock solution. This stock is then diluted into the cell culture medium to achieve the final test concentrations.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Working Solutions: Serially dilute the stock solution in cell culture medium to the desired final concentrations.

  • Solvent Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is consistent across all test concentrations and does not exceed a non-toxic level (typically ≤0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Trustworthiness Check: The potential for the test article to precipitate in the aqueous culture medium upon dilution from the DMSO stock must be visually assessed. If precipitation occurs, alternative formulation strategies, such as the use of solubilizing agents like cyclodextrins, may be necessary.

Formulation for In Vivo Studies

For in vivo studies, the formulation must be well-tolerated by the test species at the required dose volume. The choice of vehicle will depend on the route of administration (e.g., oral, intravenous).

Protocol for Oral Administration (Suspension):

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water.

  • Suspension Preparation: Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a smooth paste.

  • Final Volume: Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Homogeneity: Ensure the suspension is homogenous before each administration by gentle stirring or vortexing. The stability of the suspension should be determined for the duration of its intended use.

Expertise Insight: For early-stage toxicological studies, a simple suspension is often preferred for oral administration of poorly soluble compounds as it is generally well-tolerated and straightforward to prepare.

Section 3: Protocols for In Vitro Toxicological Screening

In vitro toxicology assays are crucial for the early identification of potential cellular liabilities of a new chemical entity. These assays are relatively low-cost and have short turnaround times, making them ideal for initial safety assessment.

General Cell Culture and Seeding

Protocol:

  • Cell Line Selection: Choose a relevant human cell line for initial cytotoxicity screening. Hepatocellular carcinoma cells (e.g., HepG2) are commonly used due to the liver's central role in drug metabolism and toxicity.

  • Cell Culture: Culture the selected cell line according to the supplier's recommendations.

  • Seeding: Seed the cells into 96-well microplates at a predetermined density that ensures they are in the exponential growth phase at the time of compound addition.

Cytotoxicity Assay (e.g., MTT or LDH Release)

This protocol outlines a general procedure for assessing cytotoxicity. The choice of a specific assay should be based on the anticipated mechanism of toxicity.

Experimental Protocol:

  • Compound Addition: After 24 hours of cell seeding, replace the culture medium with fresh medium containing various concentrations of this compound (prepared as described in Section 2.2). Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent or lysis buffer).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

  • Assay Procedure: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, an indicator of membrane integrity loss.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Diagram: In Vitro Toxicology Workflow

cluster_invitro In Vitro Cytotoxicity Screening A Cell Seeding in 96-well Plates B Compound Addition (Serial Dilutions) A->B C Incubation (e.g., 24h, 48h) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Analysis (IC50 Determination) D->E

A general workflow for in vitro cytotoxicity assessment.

Section 4: Framework for In Vivo Acute Toxicity Study

Following in vitro assessment, an in vivo study is necessary to understand the compound's systemic toxicity. An acute oral toxicity study is a standard initial in vivo test. The design of such a study should be guided by regulatory principles to maximize data quality and animal welfare.

Study Design Considerations
  • Species Selection: Typically conducted in a rodent species (e.g., rats or mice).

  • Dose Selection: Based on in vitro cytotoxicity data and any available pharmacological data. A limit dose of 2000 mg/kg is often used if no significant toxicity is expected.

  • Route of Administration: Oral gavage is a common route for initial studies.

  • Endpoints:

    • Mortality

    • Clinical signs of toxicity (observed daily)

    • Body weight changes (measured regularly)

    • Gross necropsy at the end of the study to identify any target organs of toxicity.

Protocol Outline: Acute Oral Toxicity Study
  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer a single dose of this compound (formulated as a suspension) by oral gavage. Include a vehicle control group.

  • Observation Period: Observe the animals for 14 days.

  • Data Collection: Record all instances of mortality, clinical signs, and body weights.

  • Terminal Procedures: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Authoritative Grounding: The design and conduct of this study should align with the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 420: Acute Oral Toxicity - Fixed Dose Procedure.

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for the initial toxicological evaluation of this compound. By ensuring the synthesis of a well-characterized test article, developing appropriate formulations, and employing validated in vitro and in vivo screening methods, researchers can generate high-quality data to inform the safety profile of this and other novel psychoactive substances. This systematic approach is fundamental to responsible drug discovery and development, ensuring that decisions regarding the advancement of new chemical entities are based on reliable preclinical safety data.

Application Notes & Protocols: In Vitro Biological Characterization of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the in vitro biological characterization of the novel compound, 1-(4-Chlorobenzyl)-1,4-diazepane. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2][3] Given that this compound is identified as a psychoactive substance, a logical starting point for its characterization is to screen it against common central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, which are implicated in neuropsychiatric functions.[4][5]

This guide presents a strategic, multi-tiered approach, beginning with primary binding assays to identify potential molecular targets, followed by functional, cell-based assays to elucidate the compound's pharmacological nature as an agonist, antagonist, or allosteric modulator. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and pharmacology with the necessary tools to thoroughly profile this compound.

Introduction: A Strategic Approach to Characterization

The elucidation of a novel compound's mechanism of action is a cornerstone of drug development. For this compound, whose specific biological target is not yet defined, a systematic screening cascade is the most effective strategy. This guide proposes a two-part workflow:

  • Target Identification: Employing radioligand binding assays to assess the compound's affinity for a panel of high-value CNS-related GPCRs. These assays are considered the gold standard for quantifying ligand-receptor interactions.[6][7]

  • Functional Profiling: Based on the binding assay results, appropriate second messenger assays are deployed to determine the functional consequence of the compound's interaction with the identified target(s). This step is critical for understanding whether the compound activates (agonist) or blocks (antagonist) receptor signaling.[8]

We will use two high-probability targets for illustrative purposes throughout this guide: the Dopamine D2 receptor (D2R) , a Gαi-coupled receptor, and the Serotonin 5-HT2A receptor (5-HT2AR) , a Gαq-coupled receptor. Both are critical targets for antipsychotic and anxiolytic agents.[4][9][10]

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization Compound This compound BindingAssay Radioligand Binding Assay (Primary Screen) Compound->BindingAssay FunctionalAssay Second Messenger Assays (Functional Profile) BindingAssay->FunctionalAssay Identified Target(s) (Binding Affinity Ki) TargetPanel GPCR Target Panel (e.g., D2R, 5-HT2A, etc.) TargetPanel->BindingAssay GiAssay Gi-coupled Assay (cAMP Inhibition) FunctionalAssay->GiAssay GqAssay Gq-coupled Assay (Calcium Mobilization) FunctionalAssay->GqAssay Conclusion Pharmacological Profile GiAssay->Conclusion Determine Agonist (EC50) or Antagonist (IC50) Activity GqAssay->Conclusion Determine Agonist (EC50) or Antagonist (IC50) Activity

Figure 1: Proposed workflow for in vitro characterization.

Part 1: Target Identification via Radioligand Binding Assay

Principle: Competitive radioligand binding assays measure the affinity of a test compound for a receptor by quantifying its ability to displace a known, high-affinity radiolabeled ligand.[6] The assay is performed on cell membranes expressing the target receptor. By incubating a fixed concentration of radioligand with increasing concentrations of the test compound, an inhibition curve is generated, from which the IC50 (half-maximal inhibitory concentration) is determined. The equilibrium dissociation constant (Ki) can then be calculated, representing the affinity of the test compound for the receptor.[11]

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template adaptable for various GPCR targets expressed in membrane preparations.

Materials & Reagents:

  • Membrane Preparation: Frozen membrane homogenates from cells stably expressing the target receptor (e.g., human D2R or 5-HT2AR).

  • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Non-specific Binding (NSB) Ligand: A high concentration (1-10 µM) of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D2R, Mianserin for 5-HT2AR).

  • Assay Plate: 96-well polypropylene microplate.

  • Filter Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail: Betaplate Scint or similar.

  • Equipment: 96-well harvester, liquid scintillation counter (e.g., MicroBeta counter).

Procedure:

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer. Typically, 10 concentrations over a 5-log unit range are used. The final DMSO concentration in the assay should be ≤0.5%.

  • Membrane Preparation: On the day of the assay, thaw the membrane preparation on ice. Resuspend the pellet in ice-cold assay buffer to a final protein concentration of 5-20 µ g/well for cell membranes.[11] Keep the suspension on ice.

  • Assay Plate Setup: Add reagents to the 96-well microplate in the following order for a final volume of 250 µL:

    • Total Binding Wells: 50 µL assay buffer.

    • NSB Wells: 50 µL of the unlabeled NSB ligand.

    • Test Compound Wells: 50 µL of each dilution of this compound.

    • Add 50 µL of the radioligand solution (prepared at 5x the final concentration, typically at its Kd value).

    • Initiate the reaction by adding 150 µL of the membrane preparation to all wells.[11]

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11] Incubation time and temperature should be optimized for each specific receptor-ligand pair.

  • Filtration: Stop the incubation by rapid vacuum filtration onto the pre-soaked GF/C filter plate using a 96-well harvester. Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Drying & Counting: Dry the filter mat for 30 minutes at 50°C.[11] Seal the plate, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Hypothetical Data Summary
Target ReceptorRadioligandTest Compound IC50 (nM)Calculated Ki (nM)
Dopamine D2[³H]-Spiperone8542
Serotonin 5-HT2A[³H]-Ketanserin15078
Serotonin 5-HT1A[³H]-8-OH-DPAT>10,000>5,000
Adrenergic α1[³H]-Prazosin2,5001,300

Table 1: Hypothetical binding affinities of this compound at various GPCR targets. Based on this data, the compound shows moderate affinity for D2 and 5-HT2A receptors, justifying further functional characterization.

Part 2: Functional Characterization via Second Messenger Assays

Following the identification of D2R and 5-HT2AR as potential targets, the next step is to determine the functional activity of this compound at these receptors.

D2 Receptor (Gαi-coupled) - cAMP Inhibition Assay

Principle: D2 receptors couple to Gαi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] To measure this inhibition, cAMP production is first stimulated with forskolin, a direct activator of adenylyl cyclase. The ability of the test compound to reduce this forskolin-stimulated cAMP level is then quantified.[12] This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[13][14]

G D2R Dopamine D2 Receptor Gi Gi Protein (αβγ) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Agonist D2 Agonist or This compound Agonist->D2R Forskolin Forskolin Forskolin->AC Stimulates

Figure 2: D2 receptor Gαi signaling pathway.

Detailed Protocol:

  • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human D2 receptor. Culture in appropriate medium supplemented with serum and a selection antibiotic.[4]

  • Cell Plating: Seed cells into a 384-well, white, opaque assay plate at an optimized density and incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Agonist Mode: Prepare serial dilutions of this compound.

    • Antagonist Mode: Prepare serial dilutions of the test compound. Also prepare a solution of a known D2 agonist (e.g., dopamine) at its EC₈₀ concentration.

  • Assay Procedure:

    • Remove culture medium from cells.

    • Agonist Mode: Add the test compound dilutions and a solution of forskolin (e.g., 10 µM final concentration) to the cells.

    • Antagonist Mode: Add the test compound dilutions, followed by the addition of the EC₈₀ agonist/forskolin mixture.[13]

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol (e.g., Cisbio).[14]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

5-HT2A Receptor (Gαq-coupled) - Calcium Mobilization Assay

Principle: 5-HT2A receptors couple to Gαq proteins.[9] Activation of this pathway leads to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[15][16] This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye and a real-time fluorescence plate reader like a FLIPR (Fluorometric Imaging Plate Reader).[15][17]

G HT2AR 5-HT2A Receptor Gq Gq Protein (αβγ) HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate ER Endoplasmic Reticulum IP3->ER Binds to IP3R Calcium Ca²⁺ ER->Calcium Releases Response Cellular Response Calcium->Response Agonist 5-HT2A Agonist or This compound Agonist->HT2AR

Figure 3: 5-HT2A receptor Gαq signaling pathway.

Detailed Protocol:

  • Cell Culture & Plating: Seed cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO) into 96-well or 384-well black-walled, clear-bottom microplates and grow overnight.[18]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.

    • Include probenecid (e.g., 2.5 mM) in the loading buffer to inhibit anion transporters that can remove the dye from the cytoplasm.[17][19]

    • Remove the culture medium and add the dye-loading solution to the cells.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[17]

  • Compound Plate Preparation: During the incubation, prepare a separate plate containing serial dilutions of the test compound (for agonist mode) or the test compound plus an EC₈₀ concentration of a reference agonist like serotonin (for antagonist mode).[18]

  • Assay Execution (FLIPR):

    • Set the instrument parameters (e.g., excitation ~490 nm, emission ~525 nm, kinetic read mode).[18]

    • The instrument will first read a stable baseline fluorescence for 10-20 seconds.

    • It will then automatically add the solutions from the compound plate to the cell plate.

    • Continue to read the fluorescence kinetically for an additional 120-180 seconds to capture the calcium transient.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence intensity minus the baseline. Plot the response against the log concentration of the test compound to determine EC50 (agonist) or IC50 (antagonist) values.

Hypothetical Functional Data Summary
Target ReceptorAssay TypeModeTest Compound Potency
Dopamine D2cAMP InhibitionAgonistNo activity (EC50 > 10 µM)
Dopamine D2cAMP InhibitionAntagonistIC50 = 120 nM
Serotonin 5-HT2ACalcium MobilizationAgonistNo activity (EC50 > 10 µM)
Serotonin 5-HT2ACalcium MobilizationAntagonistIC50 = 250 nM

Table 2: Hypothetical functional profile of this compound. The data suggests the compound is a competitive antagonist at both D2 and 5-HT2A receptors, with slightly higher potency at the D2 receptor.

Conclusion

This guide outlines a systematic and robust in vitro strategy to characterize the pharmacological profile of this compound. By employing a combination of high-fidelity radioligand binding assays and mechanism-specific functional assays, researchers can determine the compound's primary molecular targets, quantify its binding affinity, and define its functional activity as an agonist or antagonist. The hypothetical data presented, suggesting a profile of a D2/5-HT2A receptor antagonist, provides a clear example of how this workflow can be used to build a comprehensive understanding of a novel psychoactive compound, paving the way for further preclinical development.

References

Application Notes and Protocols for 1-(4-Chlorobenzyl)-1,4-diazepane as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 1-(4-Chlorobenzyl)-1,4-diazepane in Analytical Precision

This compound is a psychoactive compound belonging to the diazepine class of substances. Its structural similarity to benzodiazepines, a widely regulated class of drugs, makes it a compound of interest in pharmaceutical development, forensic toxicology, and clinical chemistry.[1][2] The accurate identification and quantification of such substances are paramount for ensuring the safety and efficacy of pharmaceuticals, upholding the law, and providing accurate clinical diagnoses. This necessitates the use of highly pure and well-characterized reference standards.

A reference standard is a substance of established purity and identity that serves as a benchmark for analytical measurements.[3][4] It is the cornerstone of generating reliable and reproducible analytical data. This document provides a comprehensive guide to the characterization, qualification, and application of this compound as a reference standard. The protocols outlined herein are designed to be adaptable to various laboratory settings and are grounded in the principles of Good Manufacturing Practices (GMP) and guidelines from the International Council for Harmonisation (ICH).[5][6]

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 40389-65-9[7]
Molecular Formula C₁₂H₁₇ClN₂[7][8]
Molecular Weight 224.73 g/mol [7]
Purity (typical) ≥97%[9][10]

Part 1: Qualification of this compound as a Reference Standard

Before a batch of this compound can be used as a reference standard, its identity, purity, and potency must be unequivocally established. This qualification process ensures that the standard is fit for its intended purpose.

Identity Confirmation

A battery of spectroscopic techniques should be employed to confirm the chemical structure of the material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement.[6] Electron ionization (EI) or electrospray ionization (ESI) are common techniques.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and can serve as a characteristic fingerprint for identification.[6]

Purity and Assay Determination

The purity of the reference standard is a critical parameter. It is typically assessed using a combination of chromatographic and other analytical techniques.

  • Chromatographic Purity (HPLC): A validated High-Performance Liquid Chromatography (HPLC) method should be used to separate and quantify any impurities. The peak area percentage of the main component provides an indication of its chromatographic purity.

  • Quantitative NMR (qNMR): qNMR is a primary ratio method for determining the concentration of a substance in a solution without the need for a specific reference standard of the same analyte.[6] It offers high precision and traceability.

  • Mass Balance: The assay value can also be determined by a mass balance approach, where the contributions of all significant impurities (e.g., organic impurities, water content, residual solvents, and non-combustible impurities) are subtracted from 100%.

Stability Assessment

The stability of the reference standard under defined storage conditions must be evaluated to establish a valid retest period or expiry date.

  • Long-Term Stability: The standard should be stored under its recommended conditions (e.g., at room temperature or refrigerated, protected from light) and tested at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for any degradation.

  • Short-Term Stability: The stability of the standard under conditions it might be exposed to during routine use (e.g., at room temperature for 24-48 hours) should also be assessed.[11]

The workflow for qualifying a reference standard is a systematic process.

G cluster_0 Qualification Workflow Sourcing Source Material (≥97% purity) Identity Identity Confirmation (NMR, MS, IR) Sourcing->Identity Purity Purity & Assay (HPLC, qNMR, Mass Balance) Identity->Purity Stability Stability Studies (Long-term, Short-term) Purity->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA Release Release as Qualified Reference Standard CoA->Release

Caption: Workflow for the qualification of a reference standard.

Part 2: Application Protocols

Once qualified, the this compound reference standard can be used for various analytical applications.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analyses.

Materials:

  • Qualified this compound reference standard

  • Analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • HPLC-grade methanol or acetonitrile

Procedure:

  • Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of the reference standard. b. Quantitatively transfer the weighed standard to a 10 mL volumetric flask. c. Dissolve the standard in a small amount of the chosen solvent and then dilute to the mark. d. Stopper the flask and mix thoroughly by inversion.

  • Working Standard Solutions: a. Perform serial dilutions of the stock solution to prepare a series of calibration standards at the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Use calibrated pipettes and Class A volumetric flasks for all dilutions.

  • Storage: Store the standard solutions in tightly sealed containers, protected from light, and at a specified temperature (e.g., 2-8 °C). The stability of these solutions should be established.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC method for the quantification of this compound in a sample matrix. Method development and validation are essential for specific applications.[12][13][14][15]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Quaternary or Binary Pump, Autosampler, UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

Procedure:

  • System Suitability: a. Inject a mid-range standard solution five times. b. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

  • Calibration Curve: a. Inject the series of calibration standards from lowest to highest concentration. b. Plot the peak area response versus the concentration. c. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Sample Analysis: a. Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter. b. Inject the prepared sample. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_1 HPLC Quantification Workflow Prep Prepare Standards & Samples SST System Suitability Test Prep->SST Cal Generate Calibration Curve SST->Cal Pass Analysis Analyze Samples Cal->Analysis Calc Calculate Results Analysis->Calc

Caption: HPLC quantification workflow.

Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation of identity, particularly in forensic and toxicological analyses.[16][17][18]

Instrumentation and Conditions:

ParameterRecommended Setting
GC System Gas chromatograph with a mass selective detector
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Procedure:

  • Reference Standard Analysis: a. Prepare a solution of the this compound reference standard in a suitable solvent (e.g., methanol). b. Inject the solution into the GC-MS system to obtain its retention time and mass spectrum. c. Establish a reference mass spectrum for the compound.

  • Sample Analysis: a. Prepare the sample, which may involve extraction and derivatization depending on the matrix. b. Inject the prepared sample into the GC-MS system.

  • Confirmation of Identity: a. Compare the retention time of the peak of interest in the sample chromatogram with that of the reference standard. b. Compare the mass spectrum of the peak of interest with the reference mass spectrum. A close match in both retention time and mass spectrum confirms the identity of the compound.

Conclusion

The use of a well-qualified this compound reference standard is indispensable for achieving accurate and reliable analytical results. The protocols and guidelines presented in this document provide a robust framework for the qualification and application of this standard in a regulated laboratory environment. Adherence to these principles of scientific integrity and analytical rigor will ensure data of the highest quality for researchers, scientists, and drug development professionals.

References

Structural Elucidation of 1-(4-Chlorobenzyl)-1,4-diazepane: A Comprehensive Guide to NMR and Mass Spectrometry Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the structural characterization of 1-(4-Chlorobenzyl)-1,4-diazepane, a substituted N-benzyl diazepine derivative. As a member of a class of compounds with significant interest in medicinal chemistry and pharmacology, unambiguous structural confirmation is paramount.[1][2] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). Beyond procedural steps, this guide emphasizes the rationale behind experimental choices and provides a predictive framework for spectral interpretation, including chemical shifts, coupling constants, and key fragmentation patterns, to ensure trustworthy and verifiable analysis.

Introduction: The Need for Rigorous Characterization

This compound (Molecular Formula: C₁₂H₁₇ClN₂, Molecular Weight: 224.73 g/mol ) belongs to the 1,4-diazepine family, a "privileged structure" in drug discovery known for a wide range of biological activities.[1][3][4][5] Given that subtle structural variations can dramatically alter pharmacological profiles, definitive analytical characterization is a critical step in synthesis, quality control, and drug development pipelines. This guide employs a multi-technique approach, leveraging the complementary strengths of NMR and Mass Spectrometry to provide a complete and confident structural assignment. NMR spectroscopy offers detailed insights into the molecular framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and reveals structural motifs through controlled fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The protocols and interpretations below are designed for unambiguous confirmation of this compound.

Experimental Protocol: NMR Data Acquisition

This protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[6][7][8] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative if solubility is a concern.[6][9]

  • Standard: Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) because it is chemically inert, volatile, and provides a single, sharp resonance peak that does not overlap with most analyte signals.[10]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry NMR tube.

  • Homogenization: Vortex the sample for 30 seconds to ensure a homogeneous solution. A clear, particulate-free solution is essential for high-quality spectra.

  • Instrumentation: Place the NMR tube into the spectrometer (e.g., a 400 MHz or 500 MHz instrument).[7][10]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, typically using 16-32 scans.

    • Acquire a ¹³C NMR spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • If necessary, perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation and Predicted Spectra

The following sections detail the expected ¹H and ¹³C NMR spectral data based on the known chemical structure.

Figure 1: Numbering Scheme for NMR Assignments cluster_diazepane 1,4-Diazepane Ring cluster_benzyl 4-Chlorobenzyl Group N1 N1 C2 C2 N1->C2 C8 C8 N1->C8 benzylic bond C3 C3 C2->C3 N4 N4(H) C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 Cl Cl C12->Cl C14 C14 C13->C14 C14->C9

Caption: Molecular structure and numbering for NMR analysis.

¹H NMR Spectrum (400 MHz, CDCl₃)

The proton spectrum is characterized by distinct regions corresponding to the aromatic, benzylic, and diazepane ring protons.

Assigned Protons (see Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H10, H14~ 7.30Doublet2HAromatic protons ortho to the chlorobenzyl group. Part of a classic AA'BB' system.[11]
H11, H13~ 7.26Doublet2HAromatic protons meta to the chlorobenzyl group. Part of a classic AA'BB' system.[11]
H8~ 3.65Singlet2HBenzylic protons; adjacent to a nitrogen and an aromatic ring. No adjacent protons to couple with.
H5, H7~ 2.85Multiplet4HDiazepane protons adjacent to the secondary amine (N4-H). Deshielded by nitrogen.
H2, H3~ 2.70Multiplet4HDiazepane protons adjacent to the tertiary amine (N1). Deshielded by nitrogen.
N4-H~ 1.90Broad Singlet1HAmine proton. Signal is often broad and its chemical shift is concentration-dependent. Can be confirmed by D₂O exchange.
H6~ 1.80Multiplet (Quintet)2HMethylene protons situated between two other methylene groups in the diazepane ring.

¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum confirms the number of unique carbon environments in the molecule.

Assigned Carbons (see Fig. 1)Predicted Chemical Shift (δ, ppm)Rationale
C9~ 138.5Aromatic quaternary carbon attached to the benzylic CH₂ group.
C12~ 132.5Aromatic quaternary carbon directly bonded to the electronegative chlorine atom.[7][11]
C10, C14~ 130.5Aromatic CH carbons ortho to the chlorobenzyl group.
C11, C13~ 128.8Aromatic CH carbons meta to the chlorobenzyl group.
C8~ 62.5Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring.
C2, C3~ 56.0Diazepane carbons adjacent to the tertiary nitrogen (N1).
C5, C7~ 48.5Diazepane carbons adjacent to the secondary nitrogen (N4).[6]
C6~ 28.0Diazepane carbon shielded from the direct influence of the nitrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it typically yields the protonated molecular ion with minimal fragmentation, making molecular weight confirmation straightforward.[12][13]

Experimental Protocol: LC-ESI-MS Analysis

This protocol is optimized for the detection of the protonated molecular ion and subsequent fragmentation for structural confirmation.

Rationale for Experimental Choices:

  • Ionization Mode: Positive ion ESI is chosen because the two nitrogen atoms in the diazepane ring are basic and readily accept a proton to form a stable [M+H]⁺ ion.[14]

  • Mobile Phase: A standard reversed-phase mobile phase (e.g., water/acetonitrile with a small amount of formic acid) is used. The formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal.[15]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Further dilute this solution to ~1-10 µg/mL using the initial mobile phase composition.

  • Instrumentation: Use a Liquid Chromatography system coupled to a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure elution of the compound.

    • Flow Rate: 0.3 mL/min.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: ~3.5 kV.

    • MS/MS Analysis: For fragmentation data, perform a product ion scan on the [M+H]⁺ precursor ion (m/z 225.1).

Data Interpretation: Molecular Ion and Fragmentation

Full Scan Mass Spectrum

The most critical feature of the full scan spectrum is the molecular ion cluster, which provides two key pieces of information: the molecular weight and the presence of a chlorine atom.

  • The [M+H]⁺ Ion: The molecule will be detected as its protonated form, [C₁₂H₁₈ClN₂]⁺.

  • The Chlorine Isotope Pattern: Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern where two peaks are observed, separated by 2 m/z units, with an intensity ratio of approximately 3:1.[16][17] This pattern is a definitive indicator of the presence of a single chlorine atom.

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Intensity Ratio
[M+H]⁺225.1156227.1127~ 3:1

Tandem Mass Spectrometry (MS/MS) Fragmentation

By selecting the [M+H]⁺ ion (m/z 225.1) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that confirm the molecular structure. The most labile bond is the benzylic C-N bond, and its cleavage is expected to be the dominant fragmentation pathway.[18][19]

Figure 2: Primary ESI-MS Fragmentation Pathway parent [M+H]⁺ m/z = 225.1 (³⁵Cl), 227.1 (³⁷Cl) frag1 4-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z = 125.0 (³⁵Cl), 127.0 (³⁷Cl) parent->frag1 Benzylic C-N Cleavage frag2 Protonated Diazepane Radical [C₅H₁₂N₂]⁺˙ m/z = 100.1 parent->frag2 Benzylic C-N Cleavage

Caption: Predicted fragmentation of this compound.
Fragment IonProposed StructureCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Notes
Base Peak4-Chlorobenzyl Cation125.0156127.0126This highly stable benzylic cation is the expected base peak. It will also exhibit the characteristic 3:1 chlorine isotope pattern.[18]
Co-fragmentProtonated Diazepane101.1073-This fragment corresponds to the remaining diazepane ring.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical environments within the molecule, while ESI-MS verifies the elemental composition via accurate mass measurement and the presence of chlorine through its distinct isotopic signature. The predictable fragmentation pattern observed in MS/MS analysis further substantiates the assigned structure. The protocols and data interpretation frameworks presented in this application note offer a reliable system for the validation and quality control of this compound in research and development settings.

References

Chiral Separation of 1-(4-Chlorobenzyl)-1,4-diazepane Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This application note presents a detailed protocol for the enantioselective separation of 1-(4-Chlorobenzyl)-1,4-diazepane, a chiral heterocyclic compound of interest in pharmaceutical research and development. The method utilizes High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based Chiral Stationary Phase (CSP). The described protocol is designed for researchers, scientists, and drug development professionals, providing a robust starting point for method development and routine enantiomeric purity analysis. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is discussed to provide a comprehensive understanding of the separation mechanism.

Introduction: The Significance of Chiral Purity

This compound possesses a stereogenic center, resulting in the existence of two enantiomers. In pharmaceutical sciences, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify these enantiomers is critical for the development of safe and effective therapeutics. The synthesis of such chiral compounds may result in a racemic mixture, necessitating a reliable analytical method to determine enantiomeric excess (e.e.) and to support enantioselective synthesis or purification efforts.[1]

This guide provides a systematic approach to the chiral separation of this compound using HPLC, a widely adopted technique for its high resolution, sensitivity, and reproducibility.

Foundational Principles: Selecting the Right Tools

The successful chiral separation by HPLC hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and a compatible mobile phase. The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2]

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including heterocyclic amines.[2][3] For a basic compound like this compound, an immobilized polysaccharide CSP is recommended. Immobilized phases offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be screened, which can be crucial for optimizing selectivity.[4]

Based on a screening of similar structures, a cellulose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector, is a logical starting point.

Mobile Phase Strategy

A systematic screening of different elution modes is the most effective strategy for chiral method development.[2][3] The recommended approach is to screen the analyte in Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP) modes.

  • Normal Phase (NP): Typically employs a non-polar solvent like n-hexane with a polar modifier such as 2-propanol or ethanol. For basic analytes, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) is often necessary to improve peak shape and reduce retention time.[1]

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol. This mode can offer different selectivity compared to NP.

  • Reversed-Phase (RP): Involves an aqueous mobile phase with an organic modifier like acetonitrile or methanol, often with buffers to control pH.

This protocol will focus on a Normal Phase method, which frequently provides excellent selectivity for this class of compounds.

Experimental Protocol: A Step-by-Step Guide

Materials and Equipment
Item Specification
HPLC SystemQuaternary pump, autosampler, column thermostat, UV/PDA detector
Chiral ColumnCellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Lux® Cellulose-1 or similar), 5 µm, 250 x 4.6 mm
SolventsHPLC grade n-Hexane, 2-Propanol (IPA), Ethanol (EtOH), Diethylamine (DEA)
AnalyteRacemic this compound
Sample DiluentMobile Phase
Standard Solution Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in mobile phase.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.

HPLC Method Parameters

The following table outlines the recommended starting conditions for the chiral separation.

Parameter Condition Rationale
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)A common starting point for basic analytes in normal phase.[1] The alcohol modifier influences retention and selectivity, while DEA improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect selectivity; starting at ambient temperature is standard practice.[5]
Injection Vol. 10 µL
Detection UV at 230 nmThe chlorobenzyl group provides strong UV absorbance. A full PDA scan can confirm the optimal wavelength.
Experimental Workflow

The logical flow of the experimental process is crucial for achieving reproducible results.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solution Prepare Analyte Solution (0.1 mg/mL in Mobile Phase) equilibrate Equilibrate Column (>10 column volumes) prep_solution->equilibrate prep_mobile Prepare Mobile Phase (Hexane/IPA/DEA 80:20:0.1) prep_mobile->equilibrate inject Inject Sample (10 µL) equilibrate->inject run_hplc Run Isocratic Method inject->run_hplc detect Detect at 230 nm run_hplc->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integrate->calculate

Figure 1: A diagram illustrating the complete workflow for the chiral separation of this compound.

Expected Results and Data Interpretation

Under the proposed conditions, baseline separation of the two enantiomers is expected. The following table summarizes the anticipated chromatographic parameters.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R)~ 8.5 min~ 9.8 min
Tailing Factor (T_f)≤ 1.5≤ 1.5
Theoretical Plates (N)> 5000> 5000
Separation Metrics Value
Selectivity (α)> 1.15
Resolution (R_s)> 2.0

Note: These are hypothetical yet realistic values based on separations of similar compounds. Actual results may vary.

Resolution (R_s) is the critical parameter for quantitation. A value greater than 1.5 indicates baseline separation, which is essential for accurate determination of enantiomeric excess.

Method Optimization and Troubleshooting

If the initial conditions do not provide adequate separation (R_s < 1.5), the following optimization strategy should be employed.

G cluster_params Optimization Parameters start Initial Separation (Rs < 1.5) mod_alcohol Change Alcohol Modifier (IPA vs. EtOH) start->mod_alcohol Primary Adjustment mod_conc Vary Alcohol % (e.g., 10-30%) mod_alcohol->mod_conc Secondary Adjustment mod_temp Adjust Temperature (e.g., 15-35 °C) mod_conc->mod_temp Fine-Tuning end Optimized Separation (Rs > 1.5) mod_temp->end

Figure 2: A logical flowchart for optimizing the chiral HPLC method.

  • No or Poor Resolution:

    • Action: Change the alcohol modifier from 2-propanol to ethanol. Ethanol can sometimes provide different hydrogen bonding interactions and alter selectivity.

    • Rationale: The choice of alcohol modifier is a powerful tool for modulating enantioselectivity on polysaccharide CSPs.

  • Broad or Tailing Peaks:

    • Action: Increase the concentration of diethylamine (e.g., to 0.2%).

    • Rationale: Insufficient amine modifier can lead to strong interactions between the basic analyte and residual silanols on the silica support, causing poor peak shape.

  • Long Retention Times:

    • Action: Increase the percentage of the alcohol modifier (e.g., from 20% to 25%).

    • Rationale: Increasing the polar modifier strength will decrease retention in normal phase chromatography.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP. The detailed methodology, from initial conditions to an optimization strategy, equips researchers with the necessary tools to achieve robust and reliable enantioselective analysis. This method serves as a critical component in the quality control and development of chiral pharmaceutical compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth technical information, field-proven troubleshooting advice, and detailed protocols to help you overcome common challenges and optimize your synthetic route for higher yield and purity.

Introduction: Navigating the Synthesis

This compound is a key structural motif in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The primary routes involve the mono-N-alkylation of the symmetrical 1,4-diazepane core. The key challenge in this synthesis is achieving selective mono-alkylation while preventing the formation of the bis-alkylated byproduct, 1,4-bis(4-chlorobenzyl)-1,4-diazepane.

This guide will focus on the two most common and effective synthetic strategies:

  • Direct N-Alkylation: Reaction of 1,4-diazepane with 4-chlorobenzyl halide.

  • Reductive Amination: Reaction of 1,4-diazepane with 4-chlorobenzaldehyde followed by in-situ reduction.

We will explore the nuances of each method, providing you with the knowledge to select the optimal conditions for your specific laboratory and project requirements.

Section 1: Recommended Synthetic Protocols

Here we provide detailed, step-by-step protocols for the two primary synthetic routes.

Protocol 1: Direct N-Alkylation with 4-Chlorobenzyl Chloride

This method is often preferred for its simplicity and use of readily available starting materials. The key to success is controlling the stoichiometry to favor mono-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 1,4-diazepane (3.0 eq.) in a suitable solvent such as acetonitrile or DMF (approx. 0.5 M), add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Setup: Stir the suspension vigorously at room temperature for 30 minutes to ensure the amine is fully deprotonated.

  • Substrate Addition: Prepare a separate solution of 4-chlorobenzyl chloride (1.0 eq.) in the same solvent. Add this solution dropwise to the 1,4-diazepane suspension over 1-2 hours at room temperature. A slow addition rate is critical to maintain a high concentration of the free diamine relative to the alkylating agent, which statistically favors mono-alkylation.

  • Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the 4-chlorobenzyl chloride and the appearance of two new spots corresponding to the mono- and bis-alkylated products.

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically an oil or semi-solid containing the desired mono-alkylated product, the bis-alkylated byproduct, and excess 1,4-diazepane. Purification is best achieved by column chromatography on silica gel.

Protocol 2: Reductive Amination with 4-Chlorobenzaldehyde

Reductive amination is a versatile alternative that often provides cleaner reaction profiles. It involves the formation of an intermediate iminium ion, which is then reduced.[1]

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve 1,4-diazepane (2.0-3.0 eq.) in a solvent like dichloromethane (DCM) or methanol (MeOH) (approx. 0.5 M). Add 4-chlorobenzaldehyde (1.0 eq.) to the solution and stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[1] NaBH(OAc)₃ is preferred as it is selective for the iminium ion over the aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My yield is consistently low (< 50%), and my main impurity is the 1,4-bis(4-chlorobenzyl)-1,4-diazepane byproduct. How can I improve selectivity for the mono-alkylated product?

Answer: This is the most frequent challenge and stems from the fact that after the first nitrogen is alkylated, the second nitrogen is still nucleophilic and can react again. Over-alkylation is a common issue in the N-alkylation of diamines.[2][3][4]

Root Causes & Solutions:

  • Incorrect Stoichiometry: The ratio of diamine to the alkylating agent is the most critical factor. The mono-alkylated product is itself a substrate for a second alkylation. By using a significant excess of the starting 1,4-diazepane (at least 3-5 equivalents), you increase the statistical probability that the alkylating agent will encounter an unreacted diazepane molecule rather than a mono-alkylated one.

  • Rate of Addition (for Direct Alkylation): A fast addition of the 4-chlorobenzyl halide creates localized areas of high concentration, increasing the likelihood of bis-alkylation. Employing a syringe pump for a slow, controlled addition over several hours is highly recommended.

  • Reaction Concentration: Running the reaction under more dilute conditions can sometimes favor mono-alkylation by reducing the frequency of molecular collisions. However, this can also slow down the reaction rate, so a balance must be found.

Troubleshooting Workflow:

G Start Problem: High Bis-Alkylation Check1 Check Molar Ratio: 1,4-Diazepane : Alkylating Agent Start->Check1 RatioOK Ratio > 3:1 ? Check1->RatioOK Check2 Analyze Addition Method (Direct Alkylation) RatioOK->Check2 Yes Solution1 Increase 1,4-Diazepane to 3-5 equivalents RatioOK->Solution1 No AdditionOK Slow, dropwise addition? Check2->AdditionOK Solution2 Use Syringe Pump for slow addition (1-2h) AdditionOK->Solution2 No Solution3 Consider Reductive Amination (Protocol 2) AdditionOK->Solution3 Yes G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification P1 Select Method: Direct Alkylation or Reductive Amination P2 Prepare Reagents (Diamine in excess) P1->P2 R1 Combine Reagents (Slow addition if Direct Alkylation) P2->R1 R2 Stir at RT (12-24h) R1->R2 R3 Monitor by TLC/LC-MS R2->R3 R3->R2 Reaction incomplete I1 Reaction Work-up (Filter / Quench & Extract) R3->I1 Reaction complete I2 Concentrate Crude Product I1->I2 I3 Purify by Column Chromatography (DCM/MeOH + NH₄OH) I2->I3 I4 Characterize Final Product (NMR, MS) I3->I4

References

Technical Support Center: Synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Chlorobenzyl)-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products. Our goal is to explain the causality behind experimental outcomes and provide robust, field-tested protocols to enhance the yield, purity, and reproducibility of your synthesis.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound. Each answer provides a mechanistic explanation for the observed issue and offers concrete steps for diagnosis and resolution.

Q1: My reaction yield is significantly lower than expected, and my TLC/LC-MS analysis shows multiple product spots. What is the most likely cause?

A1: The most common issue leading to low yields of the desired mono-substituted product is over-alkylation . 1,4-Diazepane (also known as homopiperazine) possesses two secondary amine nitrogens (N1 and N4) with similar nucleophilicity. In the presence of an alkylating agent like 4-chlorobenzyl chloride, both nitrogens can react, leading to the formation of a significant side product: 1,4-bis(4-chlorobenzyl)-1,4-diazepane .[1][2]

Causality & Diagnosis:

  • Mechanism: The initial N-alkylation forms your desired product. However, this product still contains a free secondary amine, which can compete with the starting 1,4-diazepane for the remaining alkylating agent. If the reaction is run with a 1:1 stoichiometry or if the alkylating agent is added too quickly, the formation of the di-substituted byproduct becomes highly probable.[3][4]

  • Analytical Signature: In your LC-MS data, you will see a peak corresponding to the desired product ([M+H]⁺ ≈ 225.11 for C₁₂H₁₇ClN₂) and a second, often significant, peak for the di-substituted byproduct ([M+H]⁺ ≈ 349.12 for C₁₉H₂₂Cl₂N₂). On a TLC plate, the di-substituted product will be less polar and thus have a higher Rf value than your mono-substituted product.

Mitigation Strategies:

  • Molar Ratio Adjustment: Employ a molar excess of 1,4-diazepane (typically 2 to 5 equivalents) relative to the 4-chlorobenzyl chloride. This statistically favors the reaction of the alkylating agent with the more abundant starting diamine over the mono-substituted product.

  • Controlled Addition: Add the 4-chlorobenzyl chloride solution dropwise to the reaction mixture containing 1,4-diazepane over an extended period (e.g., 1-2 hours) at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the electrophile, minimizing the chance of double alkylation.

Q2: My reaction appears sluggish and fails to reach completion, even after extended reaction times. How can I improve the reaction kinetics?

A2: Sluggish reactions are typically due to suboptimal reaction conditions, including the choice of base, solvent, or temperature. The direct N-alkylation of a secondary amine with an alkyl halide is an Sₙ2 reaction, and its rate is highly dependent on these parameters.

Causality & Optimization:

  • Base Selection: The base is required to neutralize the HCl formed during the reaction. An inadequate or inappropriate base can stall the reaction.

    • Weak bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient and are preferred for their ease of handling and removal. They require a polar aprotic solvent like acetonitrile or DMF to be effective.[5]

    • Strong bases (e.g., NaH): While highly effective, they are also non-selective and can deprotonate both nitrogens, potentially increasing the rate of di-substitution if not used carefully. They require anhydrous solvents like THF or DMF.

  • Solvent Effects: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like acetonitrile , DMF , or THF are standard choices.[5] Acetonitrile is often a good starting point due to its ability to dissolve the reagents and its relatively high boiling point, which allows for heating if necessary.

  • Temperature: While many N-alkylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly accelerate the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid excessive formation of byproducts at higher temperatures.

Experimental Protocol: Optimized N-Alkylation

This protocol is designed to favor the formation of the mono-substituted product.

  • To a round-bottom flask, add 1,4-diazepane (3.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).

  • Add anhydrous acetonitrile as the solvent to create a stirrable suspension.

  • In a separate flask, dissolve 4-chlorobenzyl chloride (1.0 eq.) in anhydrous acetonitrile.

  • Using an addition funnel, add the 4-chlorobenzyl chloride solution dropwise to the stirring 1,4-diazepane suspension over 1 hour at room temperature.

  • Allow the reaction to stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., 90:10:1 DCM:MeOH:NH₄OH) or LC-MS, checking for the disappearance of the 4-chlorobenzyl chloride.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can then be purified via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect, and how can I characterize them?

A1: Besides unreacted starting materials, the primary impurity is the 1,4-bis(4-chlorobenzyl)-1,4-diazepane . A summary of the key species is provided in the table below. Characterization is best achieved using LC-MS to identify the molecular ions and ¹H NMR to confirm the structure (the di-substituted product will show symmetric signals for the diazepine ring protons and a higher integration for the aromatic/benzyl protons relative to the diazepine protons).

Table 1: Key Species in the Synthesis of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Notes
1,4-DiazepaneC₅H₁₂N₂100.16101.17Starting Material
4-Chlorobenzyl chlorideC₇H₆Cl₂161.03N/AStarting Material
This compound C₁₂H₁₇ClN₂ 224.73 225.11 Desired Product
1,4-Bis(4-chlorobenzyl)-1,4-diazepane C₁₉H₂₂Cl₂N₂ 349.30 349.12 Primary Side Product
Q2: What is the best way to purify the final product and remove the di-substituted side product?

A2: Silica gel column chromatography is the most effective method for purification.

  • Polarity Difference: The desired mono-substituted product contains a free secondary amine, making it significantly more polar than the di-substituted byproduct, which has two tertiary amines. The unreacted 1,4-diazepane is the most polar compound and will typically remain at the baseline of the TLC or elute very slowly from the column.

  • Eluent System: A gradient elution is recommended. Start with a less polar solvent system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding methanol. To prevent peak tailing of the amines, it is crucial to add a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent (typically 0.5-1%). A common system is a gradient of 0-10% Methanol in Dichloromethane with 1% NH₄OH.

Q3: Is reductive amination a viable alternative synthesis route, and does it prevent over-alkylation?

A3: Yes, reductive amination using 4-chlorobenzaldehyde and a reducing agent is an excellent alternative. However, it does not inherently prevent over-alkylation, as the initially formed mono-substituted product can react with another molecule of the aldehyde to form an iminium ion, which is then reduced to the di-substituted product.[1][6]

Advantages of Reductive Amination:

  • Aldehydes are often more stable and less lachrymatory than benzyl chlorides.

  • The reaction conditions are typically very mild.

Controlling Selectivity in Reductive Amination:

  • Similar to direct alkylation, use an excess of the 1,4-diazepane.

  • Use a mild, sterically hindered, or pH-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often more selective for the reduction of the iminium ion over the aldehyde.[7]

  • Control the stoichiometry and addition rate of the aldehyde.

Visualizing the Competing Reaction Pathways

The following diagram illustrates how the synthesis can proceed down two paths: the desired mono-alkylation and the undesired di-alkylation.

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Diazepane 1,4-Diazepane MonoProduct Desired Product This compound Diazepane:e->MonoProduct:w + 1 eq. Alkyl Halide ExcessDiazepane 1,4-Diazepane (Excess) ExcessDiazepane->MonoProduct DiProduct Side Product 1,4-Bis(4-chlorobenzyl)-1,4-diazepane MonoProduct->DiProduct + 1 eq. Alkyl Halide

Caption: Competing pathways in the synthesis of this compound.

References

Technical Support Center: Navigating the Labyrinth of 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1,4-diazepanes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this privileged seven-membered heterocyclic scaffold. As a Senior Application Scientist, I have witnessed firsthand the challenges that can arise during the crucial cyclization step. This resource is born out of those experiences, offering field-proven insights and evidence-based solutions to the most common hurdles encountered in the laboratory. Our goal is to equip you with the knowledge to not only troubleshoot your reactions but to design more robust and successful synthetic routes from the outset.

The 1,4-diazepane motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] However, the formation of this seven-membered ring is often a delicate balance of kinetics and thermodynamics, where a slight misstep can lead to low yields, intractable mixtures, or complete reaction failure. This guide is structured to address these challenges head-on, providing a logical framework for diagnosing and resolving issues across various synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the synthesis of 1,4-diazepanes.

Q1: My intramolecular cyclization to form the 1,4-diazepane ring is resulting in low yields and a significant amount of polymer. What is the most likely cause?

A1: The primary culprit for low yields and polymerization in macrocyclization reactions is the competition between the desired intramolecular cyclization and intermolecular reactions.[4] To favor the formation of the seven-membered ring, it is crucial to employ high-dilution conditions. This strategy minimizes the probability of two reactive ends of different molecules encountering each other.[4] A practical approach to achieving this is the slow addition of the linear precursor to a large volume of solvent, often with the aid of a syringe pump.[4]

Q2: I am observing significant over-alkylation in my reductive amination reaction to introduce substituents onto the 1,4-diazepane scaffold. How can I control this?

A2: Over-alkylation is a common side reaction in the reductive amination of 1,4-diazepanes due to the presence of two secondary amine functionalities. The choice of reducing agent and reaction conditions is critical for controlling the degree of substitution. Milder and more sterically hindered reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), are often more selective for the mono-alkylation product compared to more reactive reagents like sodium borohydride (NaBH₄).[1][5][6] Additionally, controlling the stoichiometry of the aldehyde or ketone is crucial. Using a slight excess of the amine component can also help to minimize over-alkylation.

Q3: The purification of my final 1,4-diazepane product by silica gel chromatography is proving difficult, with significant tailing and poor separation. What are my options?

A3: The basic nature of the amine functionalities in 1,4-diazepanes often leads to strong interactions with the acidic silica gel, causing tailing and poor resolution during chromatography.[7][8] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide (in methanol), to your eluent.[7] Alternatively, consider using a different stationary phase, such as basic or neutral alumina, or employing reverse-phase chromatography.[9] For particularly challenging separations, derivatization of the amines with a temporary protecting group to mask their basicity can be a viable strategy.

Q4: Are there any particular protecting group strategies that are well-suited for 1,4-diazepane synthesis?

A4: Protecting group strategy is paramount in multi-step syntheses of complex 1,4-diazepanes. The use of orthogonal protecting groups for the two nitrogen atoms allows for their selective functionalization. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] For the second amine, a benzyl (Bn) or a tosyl (Ts) group can be employed, which are removable under different conditions (hydrogenolysis for Bn, and strong acid or reductive conditions for Ts). This orthogonal approach provides the flexibility needed for the sequential introduction of different substituents.

Troubleshooting Guides by Synthetic Method

This section provides in-depth troubleshooting advice for the most common synthetic routes to the 1,4-diazepane core.

Intramolecular Cyclization: The Heart of the Matter

The intramolecular cyclization of a linear precursor containing two nitrogen nucleophiles and two electrophilic centers is a fundamental approach to the 1,4-diazepane ring. Success hinges on favoring the intramolecular pathway over intermolecular polymerization.

The formation of a seven-membered ring is entropically less favored than the formation of five- or six-membered rings.[11] This makes the intermolecular reaction a significant competitor.

Troubleshooting Workflow for Intramolecular Cyclization

G A Crude Product Mixture B Initial Purification Attempt: Silica Gel Chromatography A->B C Successful Separation? B->C D Pure Product C->D Yes E Problem: Tailing/Streaking C->E No, Tailing H Problem: Compound Inseparable from Polar Impurities C->H No, Poor Separation J Problem: Compound is Unstable on Silica/Alumina C->J No, Decomposition F Add Basic Modifier to Eluent (e.g., 0.5% Et₃N or NH₄OH/MeOH) E->F G Re-attempt Chromatography F->G G->C I Switch to Alternative Stationary Phase (Alumina or Reverse Phase) H->I I->G K Consider Non-Chromatographic Methods (Crystallization or Distillation) J->K L Protect Amine Functionality and Re-purify J->L L->G

References

Technical Support Center: Purification of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of "1-(4-Chlorobenzyl)-1,4-diazepane". As a key intermediate in various research and development pipelines, its purity is paramount for the integrity of downstream applications. This document provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the purification of this tertiary amine.

I. Understanding the Impurity Profile

The purification strategy for this compound is fundamentally dictated by the impurities generated during its synthesis. The most common synthetic route is the reductive amination of 1,4-diazepane with 4-chlorobenzaldehyde. Understanding the potential side-reactions in this process is the first step to devising an effective purification scheme.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual 1,4-diazepane and 4-chlorobenzaldehyde.

  • Over-alkylation Products: Formation of a bis-alkylated quaternary ammonium salt where the second 4-chlorobenzyl group attaches to the other nitrogen of the diazepane ring.

  • By-products from Reductant: Impurities derived from the reducing agent (e.g., borate salts from sodium borohydride).

  • Oxidation Products: Amines are susceptible to oxidation, which can lead to colored impurities.

Analogous to the synthesis of structurally similar compounds like diazepam, other process-related impurities could arise from side reactions of the starting materials or intermediates.[1][2] For instance, in the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-6-amine (DAZA), the formation of mono- and di-alkylated compounds are significant side products.[3]

II. Frequently Asked Questions (FAQs)

Q1: My crude this compound is a colored oil/solid. What is the likely cause and how can I remove the color?

A1: The coloration is likely due to trace amounts of oxidized impurities or polymeric materials formed during the reaction or work-up. These can often be removed by treating a solution of the crude product with activated charcoal followed by filtration. Recrystallization is also a highly effective method for removing colored impurities.

Q2: I am having difficulty removing the unreacted 1,4-diazepane. What is the best approach?

A2: Since 1,4-diazepane is a more polar, primary/secondary amine compared to the tertiary amine product, it can be removed by a few methods. An acidic wash (e.g., dilute HCl) during the work-up can selectively extract the more basic 1,4-diazepane into the aqueous layer. Alternatively, column chromatography with a polar eluent system can effectively separate the two compounds.

Q3: My NMR spectrum shows signals that I suspect are from over-alkylation. How can I confirm and remove this impurity?

A3: The bis-alkylated product will have a distinct NMR spectrum, likely with different chemical shifts for the diazepane ring protons and an integration corresponding to two chlorobenzyl groups. This quaternary ammonium salt is highly polar and can often be removed by precipitation from a less polar solvent or by column chromatography, where it will have a very low Rf value.

Q4: What are the best analytical methods to assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for assessing the purity of this compound.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, providing both purity information and mass confirmation of the product and any volatile impurities. For routine checks during purification, Thin-Layer Chromatography (TLC) is an invaluable tool.

III. Troubleshooting Guide

This section provides a more detailed, issue-specific guide to address common problems during the purification process.

Issue Potential Cause Troubleshooting Steps & Solutions
Product Streaking on Silica Gel TLC/Column The basic nature of the amine interacting with acidic silica gel.1. Neutralize the Silica: Add a small amount of triethylamine (0.5-1%) to your eluent system.[6] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel column.[7]
Poor Separation in Column Chromatography Inappropriate solvent system polarity.1. Optimize the Eluent: Systematically vary the ratio of your polar and non-polar solvents based on TLC analysis. A common starting point for this type of compound is a gradient of ethyl acetate in hexanes.[8] 2. Consider a Different Solvent System: Dichloromethane/methanol is another effective system for more polar amines.[6]
Product Oiling Out During Recrystallization The solvent system is not ideal, or the solution is cooling too rapidly.1. Screen Different Solvents: Test a variety of single and mixed solvent systems. Good options for amine hydrochlorides include isopropanol, ethanol, or mixtures with diethyl ether or acetone.[9] 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Low Yield After Purification Product loss during extraction, chromatography, or recrystallization.1. Minimize Extractions: Reduce the number of aqueous washes if possible. 2. Optimize Chromatography: Ensure proper column packing and avoid using too polar an eluent, which can cause the product to elute too quickly with impurities. 3. Recrystallization Optimization: Use the minimum amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[10]
Persistent Impurity with Similar Polarity to Product The impurity is structurally very similar to the desired compound.1. High-Resolution Chromatography: Use a longer column with a shallower solvent gradient. 2. Derivative Formation: Consider converting the product to its hydrochloride salt. The salt will have very different solubility properties, often allowing for purification by recrystallization where the free base could not be purified.

IV. Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Purification by Column Chromatography (Free Base)

This protocol is suitable for purifying the free base form of this compound from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes with 0.5% triethylamine. The desired product should have an Rf of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the column.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This is a highly effective method for obtaining high-purity, crystalline material, especially when dealing with oily crude products or impurities that are difficult to remove by chromatography.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution in diethyl ether (2M) or concentrated HCl

  • Isopropanol

  • Acetone (cold)

  • Büchner funnel and filter flask

Procedure:

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt should precipitate. If using concentrated HCl, add it dropwise until the solution is acidic and precipitation is complete.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of boiling isopropanol.[9]

    • If the solution is colored, treat with activated charcoal and filter hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.[12]

V. Visualization of Purification Workflow

PurificationWorkflow cluster_chromatography Chromatography Path cluster_recrystallization Recrystallization Path crude Crude Product (Oil or Solid) analysis1 TLC/LC-MS Analysis crude->analysis1 decision1 Major Impurities Identified? analysis1->decision1 col_chrom Column Chromatography (Silica or Alumina) decision1->col_chrom Non-polar or very polar impurities salt_form HCl Salt Formation decision1->salt_form Oily product or similar polarity impurities analysis2 Fraction Analysis (TLC) col_chrom->analysis2 pure_frac Combine Pure Fractions analysis2->pure_frac evap1 Solvent Evaporation pure_frac->evap1 pure_free_base Pure Free Base evap1->pure_free_base recryst Recrystallization (e.g., Isopropanol) salt_form->recryst filtration Filtration & Washing recryst->filtration drying Drying under Vacuum filtration->drying pure_hcl Pure HCl Salt drying->pure_hcl

Caption: Decision workflow for the purification of this compound.

VI. References

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.

  • BenchChem. (2025). Technical Support Center: Purification of Substituted Diazepanes.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(15), 4479.

  • Frontiers in Chemistry. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 908865.

  • SynZeal. (n.d.). Diazepam Impurities. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.

  • Pharmaffiliates. (n.d.). Diazepam-impurities.

  • BenchChem. (2025). Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

  • SpringerLink. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Monatshefte für Chemie - Chemical Monthly.

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. 5(2).

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Reversed-Phase Flash Purification.

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. 102, 276-302.

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • Harvard University. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

  • BenchChem. (2025). Technical Support Center: Analytical Methods for Impurity Profiling of 6,6-Difluoro-1,4-diazepane.

  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted 1,4-Diazepanes.

  • National Center for Biotechnology Information. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5553704.

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography.

  • Organic Chemistry Portal. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing.

  • Royal Society of Chemistry. (2025). Analytical Methods.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)-2-methylpropan-1-one by Column Chromatography.

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Peptides Containing Z-Glu-OBzl.

References

"1-(4-Chlorobenzyl)-1,4-diazepane" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Chlorobenzyl)-1,4-diazepane

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS No: 40389-65-9). This document provides in-depth information on the stability and potential degradation pathways of this compound, designed to assist you in troubleshooting experimental inconsistencies and ensuring the integrity of your research. While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes data from analogous structures—specifically N-benzylamines and diazepane derivatives—to provide a robust predictive framework.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations for the hydrochloride salt and general best practices for tertiary amines, the compound should be stored long-term in a cool, dry place.[1] To minimize degradation, protect it from light, moisture, and atmospheric oxygen. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at -20°C is advisable, especially for long-term reference standards.

Q2: My analytical results (HPLC, LC-MS) show unexpected peaks. Could this be degradation?

A2: Yes, the appearance of new peaks is a strong indicator of degradation. The molecular structure of this compound contains several moieties susceptible to degradation under common experimental conditions. The most likely pathways are hydrolysis of the diazepane ring (especially at non-neutral pH) and oxidation or de-benzylation of the N-benzyl group.[2][3][4] Refer to the Troubleshooting Guide in Part 2 for a systematic approach to identifying these degradants.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is unavailable, the chlorobenzyl group and the diazepane ring suggest potential photosensitivity. Analogous benzodiazepine structures, such as diazepam, have shown lability under photolytic conditions.[2][5] Therefore, it is strongly recommended to protect solutions and solid samples from direct exposure to UV and visible light during storage and handling.[2]

Q4: What solvents are recommended for preparing stock solutions?

A4: The choice of solvent is critical. While solubility data must be determined empirically, solvents like DMSO, DMF, or anhydrous ethanol are common starting points for organic molecules. Avoid acidic or alkaline aqueous solutions for long-term storage, as these conditions can promote hydrolysis of the diazepane ring, a known degradation pathway for similar structures like diazepam.[2][3][6][7] For short-term experimental use, buffered aqueous solutions should be freshly prepared.

Q5: Can the N-benzyl group cleave during my experiment?

A5: Absolutely. The N-benzyl group is a common protecting group in organic synthesis precisely because it can be cleaved under various conditions.[8] Common laboratory reagents and conditions that can induce N-debenzylation include catalytic hydrogenation (e.g., Pd/C with H₂), strong acids, and certain oxidizing agents.[4][8][9] If your protocol involves these conditions, the formation of 1,4-diazepane and 4-chlorobenzaldehyde or 4-chlorobenzyl alcohol should be considered potential degradation pathways.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and resolving common stability-related problems.

Issue 1: Purity Decrease or Appearance of Impurities in Analytical Chromatography

Your freshly prepared standard or sample shows unexpected peaks upon analysis.

Logical Troubleshooting Workflow

G start Unexpected Peaks Observed in Chromatography check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage check_solvent Analyze Solvent Blank & Review Solution pH start->check_solvent check_protocol Examine Experimental Protocol (Reagents, Heat, pH) start->check_protocol improper_storage Hypothesis: Environmental Degradation (Photo/Oxidative) check_storage->improper_storage Improper? solvent_issue Hypothesis: Solvent-Induced Degradation (Hydrolysis) check_solvent->solvent_issue Reactive/Aqueous? protocol_issue Hypothesis: Protocol-Induced Degradation (Chemical Reaction) check_protocol->protocol_issue Harsh Conditions? solution_storage Action: Store aliquots under inert gas at -20°C, protected from light. improper_storage->solution_storage solution_solvent Action: Use fresh, high-purity anhydrous organic solvents. Buffer aqueous solutions if necessary. solvent_issue->solution_solvent solution_protocol Action: Run controls omitting specific reagents (e.g., oxidants, acids) to isolate the cause. protocol_issue->solution_protocol

Caption: Troubleshooting workflow for identifying degradation sources.

Potential Degradation Pathways & Products

Based on the structure, here are the most probable degradation pathways. Use this table to predict the mass of potential impurities you might observe in LC-MS analysis.

Pathway Triggering Conditions Primary Degradation Products Expected Mass (m/z) of Product Plausible Mechanism
N-Debenzylation (Oxidative) Oxygen, light, trace metals, certain oxidizing reagents.1,4-Diazepane + 4-Chlorobenzaldehyde101.17 (C₅H₁₃N₂⁺) + 140.57 (C₇H₅ClO)Oxidation of the benzylic position to an iminium intermediate, followed by hydrolysis.
N-Debenzylation (Reductive) Catalytic hydrogenation (e.g., Pd/C, H₂).[8]1,4-Diazepane + 4-Chlorotoluene101.17 (C₅H₁₃N₂⁺) + 126.59 (C₇H₇Cl)Hydrogenolysis of the C-N bond.
Hydrolysis of Diazepane Ring Acidic or alkaline aqueous conditions.[2]N-(2-aminoethyl)-N'-(4-chlorobenzyl)ethane-1,2-diamine242.76 (C₁₂H₂₀ClN₃)Cleavage of the amide-like bond within the diazepine ring structure, analogous to benzodiazepine hydrolysis.[3][6]
Oxidation of Diazepane Ring Strong oxidants (e.g., H₂O₂, permanganate).N-Oxide derivatives240.73 (C₁₂H₁₇ClN₂O)Oxidation of one or both tertiary amine nitrogens.
Aromatic Ring Chlorination Presence of chlorine sources and UV light.[10]Dichlorobenzyl-diazepane isomers258.19 (C₁₂H₁₆Cl₂N₂)Electrophilic substitution on the chlorobenzyl ring.

Part 3: Protocols for Stability Assessment

To formally assess the stability of your compound, a forced degradation study is the standard approach. This involves subjecting the compound to a variety of stress conditions to deliberately induce and identify potential degradation products.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade Methanol, Acetonitrile, and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of methanol/water (1:1).

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Neutral Hydrolysis: Add HPLC-grade water.

    • Oxidation: Add 3% H₂O₂.

    • Photostability: Use the control solution (stock + methanol/water) and expose it to direct light in a photostability chamber (ICH Q1B guidelines) or near a window. Keep a parallel sample wrapped in foil as a dark control.

  • Incubation:

    • For hydrolytic and oxidative samples, incubate at 60°C for 24 hours.

    • For photostability, expose for a period equivalent to ICH guidelines (e.g., 1.2 million lux hours).

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.

    • Dilute the aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by LC-MS to separate the parent compound from any degradants.

  • Data Interpretation:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks to help identify the degradation products by referencing the table above.

Workflow Diagram for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxid Oxidation (3% H₂O₂, 60°C) stock->oxid Apply Stress photo Photolysis (ICH Q1B Light) stock->photo Apply Stress lcms LC-MS Analysis at t=0, 4, 8, 24h acid->lcms Sample base->lcms Sample oxid->lcms Sample photo->lcms Sample data Identify Degradants (Compare m/z) Quantify Purity Loss lcms->data Interpret Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Improving the Solubility of 1-(4-Chlorobenzyl)-1,4-diazepane for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Chlorobenzyl)-1,4-diazepane and encountering solubility challenges in aqueous media for in vitro assays. Poor solubility can lead to inconsistent results, underestimation of potency, and experimental artifacts.[1][2] This document provides a structured approach to systematically diagnose and overcome these issues.

Compound Profile at a Glance

This compound is a synthetic organic molecule. Its structure, featuring a lipophilic chlorobenzyl group and a diazepane ring, presents specific physicochemical characteristics that are critical to understand for proper handling in experiments. The diazepane moiety contains two nitrogen atoms, making the compound a weak base.[3]

PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₇ClN₂-
Molecular Weight 224.73 g/mol [4][5]
XLogP3 2.1[4]
Predicted Basicity (pKa) ~8-9 (Predicted)Based on the diazepane structure, the amine groups can be protonated. This is the key to pH-dependent solubility enhancement.[3][6]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 2[4]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: My compound powder dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture media. Why?

A: This is a classic phenomenon known as "solvent shock" or "precipitation upon dilution."[7] Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is much lower in the aqueous environment of your assay buffer or cell culture medium.[8] When a concentrated DMSO stock is rapidly diluted into the medium, the solvent environment changes dramatically, causing the compound's solubility limit to be exceeded and the compound to "crash out" of the solution.[7][8]

Q2: What is the best solvent to prepare my initial stock solution?

A: For initial testing, anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its high solubilizing power for a wide range of organic molecules.[7][9] Prepare a high-concentration stock solution, such as 10-100 mM, which allows for minimal final DMSO concentration in your assay.[7][10]

Q3: What is the maximum concentration of DMSO or other solvents I can use in my in vitro assay?

A: Solvent concentration must be kept low to avoid cellular toxicity or artifacts that can confound experimental results.[11][12] The acceptable limit is cell-type and assay-dependent. Always include a "vehicle control" (media with the same final solvent concentration) in your experiments.[10]

SolventRecommended Final Conc.Potential Effects & Considerations
DMSO < 0.1% - 0.5% Widely used, but can induce cell stress, differentiation, or apoptosis at higher concentrations.[11][13] A final concentration of ≤0.1% is often preferred for sensitive cell lines.
Ethanol < 0.5% Can be less toxic than DMSO for some cell lines but may also affect cell metabolism and membrane integrity.[13]
Methanol < 0.5% Generally more toxic than ethanol and should be used with caution.[14]

Q4: I've kept my final DMSO concentration below 0.1%, but my compound still precipitates. What should I do next?

A: This indicates that the intrinsic aqueous solubility of the compound is too low for your desired working concentration. You will need to employ more advanced solubilization strategies. The next logical steps are to:

  • Systematically determine the maximum kinetic solubility in your specific assay buffer.

  • Explore pH modification to leverage the compound's basic nature.

  • Consider the use of solubilizing excipients like cyclodextrins.

These advanced strategies are detailed in the troubleshooting section below.

In-Depth Troubleshooting & Solubilization Strategies

If basic DMSO-based methods fail, a more systematic approach is required. This section provides detailed protocols and the scientific rationale behind them.

Strategy 1: Systematic Kinetic Solubility Assessment

Before attempting complex solubilization methods, you must first determine the maximum soluble concentration of your compound in your exact assay buffer. This provides a baseline and helps you identify a concentration that is achievable.[15]

This is a straightforward method to estimate the solubility limit.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming (37°C) or brief vortexing if necessary.[16]

  • Pre-warm Buffer: Pre-warm your cell culture medium or aqueous assay buffer to the experimental temperature (e.g., 37°C).[16]

  • Prepare Serial Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution series.

    • To the first well, add 2 µL of the 10 mM DMSO stock to 98 µL of your buffer. This creates a 200 µM solution with 2% DMSO. Mix thoroughly.

    • Transfer 50 µL from this well to an adjacent well already containing 50 µL of buffer to make a 100 µM solution (1% DMSO).

    • Continue this serial dilution across the plate.

  • Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your experiment.[16]

  • Inspect for Precipitation: Visually inspect each well against a dark background for any signs of cloudiness, crystals, or precipitate. A light microscope can be used to detect fine precipitates.[16]

  • Determine MSC: The highest concentration that remains completely clear is your Maximum Soluble Concentration (MSC) under these kinetic conditions. Do not use concentrations at or above where precipitation is observed.[12]

G start Start: Compound Precipitation Suspected prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock serial_dilute Perform 2-fold Serial Dilution in Pre-warmed Assay Buffer prep_stock->serial_dilute incubate Incubate Under Assay Conditions (e.g., 37°C) serial_dilute->incubate observe Visually Inspect for Precipitate (Naked eye & Microscope) incubate->observe decision Is Solution Clear? observe->decision msc This is the Max Soluble Concentration (MSC). Use concentrations below this value. decision->msc Yes precip Precipitation Occurred. This concentration is too high. decision->precip No G start Start: Compound precipitates in aqueous assay buffer q1 Is final DMSO concentration >0.5%? start->q1 reduce_dmso Action: Remake dilutions to ensure final DMSO is <0.5%, ideally <0.1%. q1->reduce_dmso Yes sol_test Problem is intrinsic low solubility. Action: Perform kinetic solubility test to find the Maximum Soluble Concentration (MSC). (See Protocol 1) q1->sol_test No q2 Did reducing DMSO solve the issue? reduce_dmso->q2 success Problem Solved! Proceed with experiment. q2->success Yes q2->sol_test No q3 Is the MSC at or above your desired test concentration? sol_test->q3 use_msc Action: Adjust experimental concentrations to be at or below the determined MSC. q3->use_msc Yes adv_strat MSC is too low. Action: Employ advanced solubilization strategies. q3->adv_strat No use_msc->success ph_mod Strategy 1: pH Modification Prepare acidic stock (e.g., in 10mM HCl) to form a soluble salt. (See Protocol 2) adv_strat->ph_mod cyclo Strategy 2: Use Excipients Formulate with HP-β-Cyclodextrin to create an inclusion complex. (See Protocol 3) adv_strat->cyclo

References

Technical Support Center: Navigating the Challenges of Scaling Up Substituted Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of substituted diazepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common hurdles encountered when transitioning from bench-scale chemistry to pilot plant and commercial-scale production. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of substituted diazepanes?

A1: The primary challenges in scaling up diazepane synthesis shift from simply achieving the desired chemical transformation to controlling the process. Key issues include managing heat and mass transfer in large reactors, controlling impurity profiles that can change with scale, ensuring consistent polymorphic form through controlled crystallization, and addressing the practicalities of handling larger quantities of potentially hazardous materials safely.

Q2: My reductive amination reaction for N-alkylation of a diazepane precursor works perfectly on a 1g scale, but I'm seeing a mixture of products at 1kg. What's happening?

A2: This is a classic scale-up problem often attributable to inadequate mixing and temperature control. On a larger scale, localized "hot spots" can accelerate side reactions, and poor mass transfer can lead to areas of high reagent concentration. A common side reaction in the reductive amination of diazepane scaffolds is over-alkylation, leading to a mixture of mono-, di-, and even tri-substituted products[1][2]. The formation of these byproducts is often exacerbated by poor control of stoichiometry at the point of addition.

Q3: I'm struggling with the purification of my final diazepane product. Column chromatography is not a viable option at the scale I need. What are my alternatives?

A3: At an industrial scale, purification strategies shift away from chromatography towards crystallization, salt formation, and liquid-liquid extraction. Crystallization is the most powerful tool for achieving high purity. The key is to develop a robust crystallization process by carefully selecting solvents, controlling the cooling profile and agitation, and potentially using seeding to ensure the desired polymorph is consistently produced. For basic diazepanes, formation of a crystalline salt with a suitable acid can be an excellent purification method.

Q4: What are the common process-related impurities I should be aware of in diazepane synthesis?

A4: Process-related impurities are highly dependent on the specific synthetic route. However, for classical benzodiazepine syntheses, such as that of diazepam, impurities can arise from side reactions of starting materials or intermediates. The European and US Pharmacopeias recognize six common process-related impurities for diazepam that result from such side reactions[3][4]. It is crucial to identify and characterize potential impurities early in development to establish effective control strategies[5][6][].

Q5: How can I mitigate the risk of catalyst poisoning when my diamine substrate chelates with the metal center?

A5: Catalyst poisoning by chelating diamines is a significant challenge, particularly in reactions like hydrogen borrowing for diazacycle synthesis. One effective strategy is to select a catalyst that is more resistant to chelation. For example, certain (pyridyl)phosphine-ligated ruthenium(II) catalysts have been shown to overcome this issue where other catalysts fail, enabling efficient diol-diamine coupling to form diazepanes[8].

Troubleshooting Guides

Issue 1: Poor Yield and Incomplete Conversion in Condensation Reactions
  • Symptoms:

    • TLC or HPLC analysis shows significant amounts of unreacted starting materials (e.g., diamine and dicarbonyl compound).

    • The isolated yield of the desired diazepane is consistently low.

    • Formation of multiple byproducts is observed.

  • Potential Causes & Solutions:

Cause Scientific Rationale & Troubleshooting Steps
Inefficient Water Removal Many condensation reactions for diazepane ring formation are equilibrium-driven and produce water. On a larger scale, inefficient water removal can inhibit the reaction from going to completion. Solution: Implement azeotropic distillation with a Dean-Stark trap to effectively remove water. Ensure the chosen solvent forms an azeotrope with water (e.g., toluene, xylene).
Inadequate Heat Transfer Large reaction volumes have a lower surface-area-to-volume ratio, making it harder to maintain a consistent temperature. If the reaction is endothermic, the bulk temperature may not reach the optimal level for efficient reaction. Solution: Improve agitation to increase heat transfer from the reactor jacket to the reaction mass. Consider a reactor with a better heat transfer coefficient. Re-evaluate the optimal temperature at scale.
Incorrect Catalyst Loading or Activity The optimal catalyst (e.g., p-toluenesulfonic acid, acetic acid) loading at the lab scale may not be sufficient at a larger scale due to interactions with impurities or surfaces. Solution: Re-optimize the catalyst loading at the pilot scale. Ensure the catalyst is fully dissolved and distributed throughout the reaction mixture. For solid catalysts, ensure adequate mixing to prevent settling.
Side Reactions of Starting Materials At elevated temperatures required for condensation, starting materials may degrade or undergo side reactions. Solution: Consider milder reaction conditions. It may be beneficial to pre-form an intermediate, such as an imine, under milder conditions before proceeding with the cyclization step[1].
Issue 2: Inconsistent Polymorphic Form Upon Crystallization
  • Symptoms:

    • Batch-to-batch variability in the physical properties of the isolated solid (e.g., melting point, dissolution rate, XRPD pattern).

    • Difficulty with filtration or drying due to different crystal habits.

  • Potential Causes & Solutions:

Cause Scientific Rationale & Troubleshooting Steps
Uncontrolled Supersaturation Rapid cooling or addition of an anti-solvent can generate a high level of supersaturation, leading to uncontrolled nucleation and the formation of metastable polymorphs[9]. Solution: Implement a controlled cooling profile. A slower cooling rate, especially through the metastable zone width, allows for controlled crystal growth on existing nuclei. Consider a programmed cooling ramp.
Solvent System Variability The choice of solvent can have a profound impact on which polymorphic form crystallizes. Even small amounts of co-solvents or impurities can influence the outcome. Solution: Screen a variety of solvents and solvent mixtures to identify a system that reliably produces the desired polymorph. Ensure the solvent quality is consistent between batches.
Lack of Seeding Allowing for spontaneous nucleation can lead to the formation of different polymorphs depending on minor variations in conditions. Solution: Develop a seeding protocol. Introduce a small quantity of the desired polymorph at a specific temperature and supersaturation level to direct the crystallization process.
Agitation and Shear Forces The level of agitation can influence nucleation rates and may cause crystal breakage or attrition, potentially leading to polymorphic transformations. Solution: Optimize the agitation speed and impeller design. Monitor the crystal size and shape throughout the process to identify any agitation-related issues.

Visualizations

Experimental Workflow for Scale-Up Synthesis and Purification

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation Stage cluster_2 Purification Stage A Charge Reactor with Starting Materials & Solvent B Controlled Addition of Reagents A->B C Reaction at Optimized Temperature B->C D In-Process Control (IPC) Monitoring (e.g., HPLC) C->D E Quench Reaction D->E Reaction Complete F Phase Separation / Extraction E->F G Solvent Swap F->G H Crystallization from Optimized Solvent System G->H I Filtration H->I J Drying under Controlled Conditions I->J K K J->K Final API

Caption: A typical experimental workflow for the synthesis and purification of substituted diazepanes at scale.

Troubleshooting Logic for Impurity Formation

G cluster_solutions Corrective Actions Start Impurity Detected Above Threshold Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source Opt_Rxn Optimize Reaction Conditions (Temp, Conc, Time) Source->Opt_Rxn Side Reaction Purify_SM Purify Starting Materials Source->Purify_SM Starting Material Change_Reagent Change Reagent/Catalyst Source->Change_Reagent Reagent-Related Opt_Pur Optimize Purification Step (Crystallization, Extraction) Source->Opt_Pur Inefficient Removal End Process Validated Opt_Rxn->End Impurity Controlled Purify_SM->End Impurity Controlled Change_Reagent->End Impurity Controlled Opt_Pur->End Impurity Controlled

Caption: A decision tree for troubleshooting and controlling impurity formation during scale-up.

References

Preventing over-alkylation in diazepine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Over-Alkylation

Welcome to the technical support center for diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during N-alkylation reactions. Over-alkylation is a persistent issue that can lead to complex product mixtures, difficult purifications, and reduced yields of the desired product. Here, we provide expert insights, troubleshooting strategies, and detailed protocols to help you gain control over your reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is over-alkylation in the context of diazepine synthesis?

A1: Over-alkylation refers to the undesired addition of more than one alkyl group to the diazepine core.[1][2] A diazepine ring system, such as a 1,4-diazepine, contains two nitrogen atoms. In many synthetic routes, the goal is to add a single alkyl substituent to one of these nitrogens (mono-alkylation). However, due to the nucleophilic nature of both nitrogens, the reaction can proceed further, resulting in the addition of a second alkyl group to form a di-alkylated byproduct. This is particularly problematic when the desired products are primary or secondary amines.[2]

Q2: Why is the diazepine ring so prone to over-alkylation?

A2: The susceptibility to over-alkylation stems from the reactivity of the nitrogen atoms within the heterocyclic ring. After the first successful N-alkylation, the second nitrogen atom often remains sufficiently nucleophilic to react with any excess alkylating agent present in the mixture. The mono-alkylated product can sometimes be even more reactive than the starting material, leading to a rapid second alkylation. This issue is common in the alkylation of many N-containing heterocycles.[3]

Q3: What are the typical consequences of over-alkylation in my experiment?

A3: The primary consequences are a significant reduction in the yield of your target mono-alkylated compound and the complication of your product purification. The resulting crude mixture may contain the starting material, the desired mono-alkylated product, and the di-alkylated byproduct.[1] These compounds often have similar polarities, making separation by column chromatography challenging and resource-intensive. In a process chemistry setting, such impurities can make it difficult to meet regulatory standards.[4]

Q4: How can I detect and quantify over-alkylation byproducts?

A4: A combination of chromatographic and spectroscopic methods is essential.

  • Thin-Layer Chromatography (TLC): A quick method to visualize the formation of multiple products. The di-alkylated product will typically be less polar (higher Rf value) than the mono-alkylated product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this issue. It allows you to separate the components of your crude mixture and confirm their identities by their mass-to-charge ratio (m/z). You can easily distinguish between the starting material, mono-alkylated, and di-alkylated species.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable diazepine derivatives. It is highly sensitive for detecting and quantifying impurities.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude product can reveal the presence of multiple species. Characteristic shifts of the N-alkyl groups and protons adjacent to the nitrogen atoms can be used for quantification by integrating the relevant peaks.

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your synthesis.

Issue 1: My reaction yields a mixture of mono- and di-alkylated products. How can I improve selectivity?

This is the most common challenge and is often a result of the reaction proceeding under thermodynamic control, where the more stable (but often undesired) di-alkylated product is formed.[9][10] The goal is to shift the reaction to kinetic control, favoring the faster-forming mono-alkylated product.[11][12]

Causality & Troubleshooting Workflow

The formation of the di-alkylated product is favored by conditions that allow the reaction to reach equilibrium: high temperatures, long reaction times, and an excess of the alkylating agent.

G start Observe Mixture of Mono- & Di-alkylated Products q1 Is Alkylating Agent Stoichiometry > 1.1 eq.? start->q1 a1_yes Reduce to 0.95-1.05 eq. Add slowly at low temp. q1->a1_yes Yes q2 Is Reaction Temperature > RT? q1->q2 No end_node Achieve Selective Mono-alkylation a1_yes->end_node a2_yes Lower Temperature (e.g., 0 °C to -78 °C) q2->a2_yes Yes q3 Is the Alkylating Agent Highly Reactive (e.g., MeI)? q2->q3 No a2_yes->end_node a3_yes Consider a Bulkier or Less Reactive Electrophile (e.g., BnBr, Alkyl Tosylate) q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for improving mono-alkylation selectivity.

Solutions & Optimizations
StrategyActionRationale (Causality)
Stoichiometry Control Use 0.95-1.05 equivalents of the alkylating agent. Add it dropwise or via syringe pump over an extended period.By limiting the amount of the electrophile, you starve the reaction of the reagent needed for the second alkylation. Slow addition maintains a low concentration, favoring the initial reaction.[2]
Temperature Control Run the reaction at a lower temperature (e.g., 0 °C or -78 °C).Lower temperatures favor the kinetically controlled product. The activation energy for the first alkylation is typically lower than for the second, so it proceeds faster at cold temperatures, while the second alkylation is suppressed.[9][11]
Choice of Base & Solvent Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of stronger, smaller bases (e.g., NaH). Choose a solvent that does not excessively promote the reaction (e.g., THF, DCM over DMF).A hindered base can selectively deprotonate the less hindered nitrogen or modulate the equilibrium. Solvents like DMF can accelerate SN2 reactions, potentially increasing the rate of the second alkylation.
Steric Hindrance If possible, use a bulkier alkylating agent.Steric effects can play a significant role.[13] Once the first bulky group is installed, the second nitrogen atom may become sterically shielded, hindering the approach of another electrophile.[14]
Issue 2: I need to selectively alkylate one specific nitrogen over the other. How can I achieve this?

When the two nitrogens in the diazepine ring are electronically and sterically distinct, some inherent selectivity may be observed. However, for symmetric or similarly reactive nitrogens, achieving high regioselectivity requires a more robust strategy.

Causality: The Need for Differentiation

Without a directing or blocking element, the alkylating agent will react with both nitrogen atoms, leading to a mixture of regioisomers. The most reliable method to differentiate two similar reactive sites is to temporarily "block" one of them using a protecting group.[15][16]

Solution: The Protecting Group Strategy

This strategy involves a three-step sequence: protection, alkylation, and deprotection. An ideal protecting group is easy to install, stable to the alkylation conditions, and easy to remove without affecting the rest of the molecule.[17][18][19]

G start Diazepine (Two reactive N-H sites) protect Step 1: Protection (e.g., + Boc₂O) Selectively block one N start->protect alkylate Step 2: Alkylation (+ R-X, Base) Alkylate the free N-H protect->alkylate deprotect Step 3: Deprotection (e.g., + TFA) Remove protecting group alkylate->deprotect end_node Regioselective Mono-alkylated Product deprotect->end_node

Caption: Workflow for regioselective mono-alkylation using a protecting group.

Common Nitrogen Protecting Groups
Protecting GroupAbbreviationIntroduction ReagentCleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl in dioxane)
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine in DMF)
Tosyl (p-Toluenesulfonyl)TsTosyl chloride (TsCl)Strong reducing agents or strong acid

Section 3: Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation via Stoichiometry and Temperature

Objective: To favor mono-alkylation of a generic 1,4-diazepine by kinetic control.

  • Preparation: Dissolve the diazepine starting material (1.0 eq.) in anhydrous THF or DCM (0.1 M) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) and stir for 15 minutes.

  • Slow Alkylation: In a separate flask, prepare a solution of the alkylating agent (e.g., benzyl bromide, 1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled diazepine mixture over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS. The goal is to stop the reaction upon consumption of the starting material, before significant formation of the di-alkylated product is observed.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Selective Mono-N-Alkylation using a Boc Protecting Group

Objective: To achieve regioselective mono-alkylation via a protection-alkylation-deprotection sequence.

Step A: Boc Protection
  • Dissolve the diazepine starting material (1.0 eq.) in a suitable solvent like DCM or THF.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and a catalytic amount of DMAP or 1.0 eq. of triethylamine.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture and purify the mono-Boc-protected diazepine by flash chromatography.

Step B: Alkylation
  • Dissolve the purified Boc-diazepine (1.0 eq.) in anhydrous DMF or THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas evolution.

  • Stir for 30 minutes at 0 °C, then add the alkylating agent (R-X, 1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC/LC-MS.

  • Carefully quench the reaction with water and perform a standard aqueous workup and purification.

Step C: Boc Deprotection
  • Dissolve the purified, alkylated Boc-diazepine in DCM (0.1 M).

  • Add an excess of trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the final product with an organic solvent. Dry, concentrate, and purify as needed.

References

"1-(4-Chlorobenzyl)-1,4-diazepane" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-(4-Chlorobenzyl)-1,4-diazepane. It provides in-depth technical information on storage, handling, and troubleshooting for experimental work, presented in a comprehensive question-and-answer format. Our goal is to ensure both the integrity of your research and the safety of your laboratory personnel.

I. Compound Identification and Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its proper handling and application.

PropertyValueSource(s)
CAS Number 40389-65-9
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
Appearance Not specified, likely a solid[1]
Purity Typically >97%[1]

II. Frequently Asked Questions (FAQs) on Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound and ensuring a safe laboratory environment.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize potential degradation from reactive atmospheric components.

Q2: Why is a "cool and dry" environment so critical for this compound?

A2: The "cool and dry" recommendation is based on fundamental principles of chemical stability.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation. For a compound like this compound, this could involve oxidation or other decomposition pathways. Storing it in a cool environment, such as a refrigerator or a designated cool room, minimizes the kinetic energy of the molecules, thereby slowing down potential degradation reactions.

  • Moisture: The diazepine ring, containing two nitrogen atoms, can be susceptible to hydrolysis, especially under acidic or basic conditions. Moisture from the atmosphere can initiate or accelerate these degradation pathways. A dry environment and a tightly sealed container are the best defense against this.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is essential to minimize exposure. The following should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat must be worn to protect the skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally be performed in a chemical fume hood to ensure adequate ventilation.

Q4: Are there any specific materials or chemicals that are incompatible with this compound?

A4: Yes, this compound should not be stored or mixed with strong oxidizing agents. The amine functionalities in the diazepine ring can be readily oxidized, leading to degradation of the compound and potentially hazardous reactions. Examples of strong oxidizing agents to avoid include:

  • Peroxides (e.g., hydrogen peroxide)

  • Nitrates (e.g., nitric acid)

  • Perchlorates

  • Chromates

It is also advisable to avoid strong acids, as they can protonate the amine groups, potentially altering the compound's reactivity and solubility in unexpected ways.

III. Troubleshooting Experimental Procedures

This section addresses common challenges that may arise during the experimental use of this compound.

Q5: I'm having trouble dissolving this compound. What solvents are recommended, and what can I do if solubility is still an issue?

  • Inferred Solubility Profile:

    • Good Solubility: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule.

    • Moderate to Good Solubility: Polar protic solvents like methanol and ethanol should also be reasonably effective, particularly if gentle heating is applied.

    • Poor Solubility: Nonpolar solvents such as hexanes and diethyl ether are unlikely to be good solvents for this compound.

  • Troubleshooting Steps:

    • Start with a small amount: Test the solubility of a small quantity of the compound in your chosen solvent before attempting to dissolve the entire batch.

    • Gentle Heating: Gently warming the mixture can often increase the rate of dissolution and the overall solubility.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and improve dissolution.

    • Co-solvent System: If the compound is not sufficiently soluble in a single solvent, a co-solvent system (e.g., a mixture of DMSO and methanol) may be effective.

Q6: My reaction is producing unexpected side products. What are some common side reactions associated with diazepine derivatives?

A6: In synthetic reactions, the diazepine ring can participate in several side reactions, particularly at the nitrogen atoms.

  • Over-alkylation: The secondary amine in the diazepine ring is nucleophilic and can react with alkylating agents. If your reaction involves alkylation, you may see the formation of a di-substituted product where both nitrogen atoms have been alkylated. To mitigate this, consider using a protecting group on the secondary amine or carefully controlling the stoichiometry of your reagents.

  • Ring Opening: Under certain conditions (e.g., strong acid or base, high temperatures), the diazepine ring can undergo ring-opening reactions.[3] Careful control of reaction pH and temperature is crucial to maintain the integrity of the seven-membered ring.

  • Oxidation: As mentioned in the handling section, the amine groups are susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere if using reagents that are sensitive to air or if your reaction conditions are harsh.

Q7: How can I monitor the progress of my reaction involving this compound?

A7: Several analytical techniques can be employed to monitor the progress of your reaction.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the consumption of your starting material and the formation of your product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, LC-MS is an excellent technique. It can separate the components of your reaction mixture and provide mass information to confirm the identity of your starting material, product, and any side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used to monitor the reaction progress by quantifying the disappearance of the starting material and the appearance of the product peak.[1]

IV. Safety and Disposal

Q8: What are the primary hazards associated with this compound?

A8: Based on available safety data sheets for similar compounds, this compound should be handled as a hazardous substance. Potential hazards include:

  • Skin and Eye Irritation: Direct contact with the solid or solutions can cause irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Unknown Toxicological Properties: As a research chemical, the full toxicological profile may not be known. It is prudent to handle it with care to avoid any potential long-term health effects.

Q9: How should I properly dispose of waste containing this compound?

A9: As a halogenated organic compound, this compound requires special disposal procedures.

  • Segregation: All waste containing this compound (both solid and liquid) must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]

  • Container Integrity: Use a chemically compatible and leak-proof container with a secure lid.

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

V. Visualized Workflows

Decision Tree for Solubility Troubleshooting

start Start: Dissolve Compound solvent Select Solvent (e.g., DMSO, DMF, Methanol) start->solvent dissolve Attempt to Dissolve at RT solvent->dissolve check Is it fully dissolved? dissolve->check heat Gentle Heating check->heat No success Success: Proceed with Experiment check->success Yes sonicate Sonication heat->sonicate check2 Is it fully dissolved? sonicate->check2 cosolvent Try a Co-solvent System check2->cosolvent No check2->success Yes fail Consult Literature for Alternative Solvents check2->fail Persistent Issue cosolvent->check2

Caption: A workflow for troubleshooting solubility issues.

Safe Handling and Disposal Flowchart

start Start: Handling Compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Experiment weigh->reaction waste Generate Waste reaction->waste segregate Segregate Halogenated Waste waste->segregate label Label Waste Container Correctly segregate->label dispose Dispose According to EHS Guidelines label->dispose end End of Procedure dispose->end

Caption: A flowchart for the safe handling and disposal of this compound.

VI. References

  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Publications. --INVALID-LINK--

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota. --INVALID-LINK--

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. --INVALID-LINK--

  • BenchChem. (2025). (R)-1-Benzyl-5-methyl-1,4-diazepane. BenchChem. --INVALID-LINK--

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. --INVALID-LINK--

  • Biosynth. This compound. Biosynth. --INVALID-LINK--

  • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4). --INVALID-LINK--

  • Zhang, Z., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. --INVALID-LINK--

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 536-554. --INVALID-LINK--

  • BioOrganics. This compound. BioOrganics. --INVALID-LINK--

  • Yuan, H., et al. (2021). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. PubMed Central. --INVALID-LINK--

  • Xu, F., & Shang, Y. (2016). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 27(4), 545-547. --INVALID-LINK--

  • Guerra, A. R., et al. (2019). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment. Water Research, 161, 32-43. --INVALID-LINK--

  • Nishikawa, M., et al. (2007). Effects of organic solvents on the time-dependent inhibition of CYP3A4 by diazepam. Xenobiotica, 37(10-11), 1255-1265. --INVALID-LINK--

  • Loftsson, T. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. Journal of Drug Delivery Science and Technology, 66, 102936. --INVALID-LINK--

  • Al-Tel, T. H., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[4][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. PubMed Central. --INVALID-LINK--

  • AK Scientific, Inc. This compound hydrochloride Safety Data Sheet. AK Scientific, Inc.--INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. BenchChem. --INVALID-LINK--

  • El-Sayed, N. N. E., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][7][8]diazepines, and Their Cytotoxic Activity. MDPI. --INVALID-LINK--

  • Hossain, M. A., et al. (2010). Stability Study of Six 1,4-Benzodiazepines in Bio-fluids Stored at -20oC. Chiang Mai J. Sci., 37(3), 451-460. --INVALID-LINK--

  • Bouasla, R., et al. (2015). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 209-221. --INVALID-LINK--

  • U.S. Patent No. US8609651B2. (2013). Pharmaceutical compositions of benzodiazepines and method of use thereof. Google Patents. --INVALID-LINK--

  • Gotor, R., et al. (2017). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. --INVALID-LINK--

  • Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich. --INVALID-LINK--

References

Technical Support Center: Interpreting Complex NMR Spectra of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 1-(4-Chlorobenzyl)-1,4-diazepane. The unique structural features of this molecule—namely the flexible seven-membered diazepane ring and the substituted aromatic system—often lead to ¹H NMR spectra that are complex and challenging to interpret. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and confidently assign spectral features.

Molecular Structure and Proton Numbering

A consistent numbering scheme is crucial for unambiguous spectral assignment. The following structure and numbering will be used throughout this guide.

G cluster_1H ¹H Spectrum (Overlapped) cluster_13C Expected ¹³C Regions H_Signal Ambiguous Signal (e.g., δ 3.6 ppm) HSQC 2D HSQC Experiment H_Signal->HSQC Input Proton Signal C_Benzyl Benzylic C8 (δ ~55-65 ppm) C_Ring Ring CH₂ (δ ~40-55 ppm) HSQC->C_Benzyl Correlation confirms Benzylic CH₂ HSQC->C_Ring Correlation confirms Ring CH₂

Validation & Comparative

Comparative Binding Affinity and Functional Profile of 1-(4-Chlorobenzyl)-1,4-diazepane at GABAA Receptor Subtypes: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the binding affinity and functional modulation of the novel compound, 1-(4-Chlorobenzyl)-1,4-diazepane (CPD-CBDP), at distinct γ-aminobutyric acid type A (GABA-A) receptor subtypes. Given the therapeutic potential of the 1,4-diazepane scaffold in CNS disorders, a thorough understanding of its interaction with specific receptor isoforms is critical for predicting its pharmacological profile.[1][2]

We will detail the requisite experimental protocols, from in vitro binding assays to functional electrophysiological recordings, and establish a comparative analysis against well-characterized ligands: Diazepam, a non-subtype-selective benzodiazepine, and Zolpidem, a hypnotic with marked preference for the α1 subunit.[3][4] This document is intended for researchers in neuropharmacology and drug development seeking to elucidate the mechanism of action of new chemical entities targeting the GABAergic system.

The Rationale: Why GABAA Receptor Subtype Selectivity Matters

The GABA-A receptor, a pentameric ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[5][6] The receptor's vast heterogeneity, arising from the assembly of different subunits (e.g., α, β, γ), gives rise to distinct subtypes with unique pharmacology and brain region distribution.[7][8] This diversity is the key to developing targeted therapeutics with improved side-effect profiles.

It is well-established that different α subunits mediate distinct behavioral effects of benzodiazepine-site ligands:

  • α1 Subunit: Primarily associated with sedative, hypnotic, and amnesic effects.[3][5]

  • α2 and α3 Subunits: Largely mediate anxiolytic and muscle-relaxant properties.[5][9]

  • α5 Subunit: Implicated in learning and memory processes.[10]

Therefore, a compound that selectively modulates α2/α3-containing receptors over α1-containing receptors could theoretically offer potent anxiolysis without the profound sedation characteristic of classical benzodiazepines.[9] This guide outlines the necessary experiments to determine if CPD-CBDP possesses such a desirable profile.

Part 1: Determination of Binding Affinity via Radioligand Competition Assays

The initial step is to quantify the affinity of CPD-CBDP for the benzodiazepine binding site on the major GABAA receptor subtypes. This is achieved through competitive binding assays, which measure the ability of a test compound to displace a known high-affinity radioligand. The resulting inhibition constant (Kᵢ) is a direct measure of binding affinity.

The overall process involves preparing membranes from cells expressing specific receptor subtypes, incubating them with a radioligand and the competitor compound, and measuring the displacement of the radioligand.

G_1 cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 Cell Culture (Stable Transfection) membrane_prep Cell Lysis & Membrane Preparation cell_culture->membrane_prep Harvest Cells incubation Incubation: Membranes + [3H]Flumazenil + Competitor (CPD-CBDP) membrane_prep->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration Equilibrium Reached scintillation Scintillation Counting (Measures Radioactivity) filtration->scintillation data_analysis Calculate IC50 & Ki (Cheng-Prusoff) scintillation->data_analysis

Caption: Workflow for Radioligand Competition Binding Assay.

1. Cell Culture and Membrane Preparation:

  • Cell Lines: Utilize Human Embryonic Kidney (HEK293) cells stably expressing human GABAA receptor subunit combinations: α1β2γ2, α2β2γ2, α3β2γ2, and α5β2γ2.[11][12] Maintain cultures in appropriate media supplemented with selection antibiotics to ensure continued receptor expression.

  • Harvesting: Grow cells to 80-90% confluency. Wash with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Centrifuge the cell suspension to obtain a pellet. Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.[13]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes. Wash the pellet multiple times with fresh buffer to remove endogenous interfering substances.[14]

  • Storage: Resuspend the final membrane pellet in a suitable buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C until use.

2. Competitive Binding Assay:

  • Radioligand: Use [³H]flumazenil, a high-affinity benzodiazepine site antagonist, at a concentration near its Kᴅ value (typically 1-2 nM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: In a 96-well plate, combine:

    • Receptor membranes (10-50 µg protein).

    • A range of concentrations of the test compound (CPD-CBDP) or reference compounds (Diazepam, Zolpidem), typically from 10⁻¹¹ to 10⁻⁵ M.

    • [³H]flumazenil.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 60-90 minutes) to reach binding equilibrium.[15]

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[13]

3. Data Acquisition and Analysis:

  • Quantification: Place the dried filters into scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

  • Controls:

    • Total Binding: Membranes + [³H]flumazenil (no competitor).

    • Non-specific Binding: Membranes + [³H]flumazenil + a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM Diazepam).

  • Calculations:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.

    • Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

The experimental data for CPD-CBDP would be tabulated against the known affinities of reference compounds to facilitate direct comparison.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at GABAA Receptor Subtypes

Compound α1β2γ2 (Sedation) α2β2γ2 (Anxiolysis) α3β2γ2 (Anxiolysis) α5β2γ2 (Cognition) Selectivity Profile
Diazepam (Reference) ~10-20 ~10-20 ~10-20 ~10-20 Non-selective
Zolpidem (Reference) ~15-30 ~300-500 ~400-600 >15,000 α1-selective[3][4]
CPD-CBDP (Test) Experimental Value Experimental Value Experimental Value Experimental Value To be determined

(Note: Reference values are approximate and sourced from literature. Experimental conditions can cause variations.)

Part 2: Functional Characterization using Patch-Clamp Electrophysiology

Binding affinity does not describe the functional consequence of ligand-receptor interaction. The compound could be a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), or a silent antagonist. Electrophysiology is the gold standard for determining this functional activity by directly measuring ion channel gating.

This workflow measures changes in GABA-induced chloride currents in the presence of the test compound.

G_2 cluster_prep_ephys Preparation cluster_record Recording Protocol cluster_analysis_ephys Data Analysis cell_prep Prepare Transfected HEK293 Cell Suspension load_apc Load Cells and Compounds onto Automated Patch-Clamp System cell_prep->load_apc establish_wc Establish Whole-Cell Configuration (Voltage Clamp) load_apc->establish_wc apply_gaba Apply Baseline GABA (EC20) Measure I_GABA establish_wc->apply_gaba apply_compound Co-apply GABA (EC20) + Test Compound (CPD-CBDP) apply_gaba->apply_compound Washout apply_compound->apply_gaba Iterate Concentrations measure_current Measure Peak Current Enhancement apply_compound->measure_current curve_fit Plot % Potentiation vs [Compound] Determine EC50 & Emax measure_current->curve_fit

Caption: Workflow for Functional Characterization via Automated Patch-Clamp.

1. Cell Preparation and Solutions:

  • Cells: Use the same stably transfected HEK293 cell lines as in the binding assays. Prepare a single-cell suspension shortly before the experiment.

  • Extracellular Solution (ECS): Containing (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.

  • Intracellular Solution (ICS): Containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2. (Cesium is used to block potassium channels).

2. Automated Patch-Clamp Recording:

  • Platform: Utilize an automated patch-clamp system (e.g., QPatch or Qube) for high-throughput analysis.[16][17]

  • Whole-Cell Configuration: Cells are captured, and a gigaseal is formed. The cell membrane is then ruptured to achieve the whole-cell configuration. Cells are voltage-clamped at a holding potential of -70 mV.[18]

  • GABA Application: First, determine the concentration-response curve for GABA alone to identify the EC₂₀ (the concentration that elicits 20% of the maximal response). This submaximal concentration is used for modulation experiments.

  • Modulation Protocol:

    • Apply the GABA EC₂₀ concentration to establish a stable baseline current (I_GABA).

    • Co-apply the GABA EC₂₀ concentration along with increasing concentrations of CPD-CBDP (or reference drugs).

    • A thorough washout with ECS is performed between applications.[19]

3. Data Analysis:

  • Measurement: Measure the peak amplitude of the chloride current elicited by each application.

  • Calculation: The potentiation of the GABA response is calculated as:

    • % Potentiation = [ (I_(GABA+Compound) / I_GABA) - 1 ] * 100

  • Curve Fitting: Plot the % Potentiation against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine:

    • EC₅₀: The concentration of the compound that produces 50% of its maximal effect (a measure of potency).

    • Eₘₐₓ: The maximum potentiation effect achieved (a measure of efficacy).

Table 2: Comparative Functional Modulation (EC₅₀ and Eₘₐₓ) at GABAA Receptor Subtypes

Compound Subtype EC₅₀ (nM) Eₘₐₓ (% Potentiation) Functional Activity
Diazepam (Reference) α1β2γ2 ~50-100 ~1500-2000% Full PAM
α2β2γ2 ~50-100 ~1500-2000% Full PAM
Zolpidem (Reference) α1β2γ2 ~80-150 ~800-1000% Partial PAM[4]
α2β2γ2 >1000 Low Weak Partial PAM
CPD-CBDP (Test) α1β2γ2 Experimental Value Experimental Value To be determined
α2β2γ2 Experimental Value Experimental Value To be determined
α3β2γ2 Experimental Value Experimental Value To be determined
α5β2γ2 Experimental Value Experimental Value To be determined

(Note: Reference values are illustrative. PAM = Positive Allosteric Modulator)

Synthesis and Interpretation of Results

The ultimate goal is to build a comprehensive profile of CPD-CBDP by integrating the binding and functional data.

The interaction of GABA and allosteric modulators converges on the gating of the chloride channel. A compound's subtype selectivity determines which neuronal circuits are most affected by this modulation.

G_3 cluster_receptor GABAA Receptor Complex receptor γ2 Subunit α Subunit β Subunit α Subunit β Subunit GABA GABA GABA->receptor:beta Binds at α/β interface channel_open Chloride Channel (Open) GABA->channel_open Conformational Change BZD CPD-CBDP (Benzodiazepine Site) BZD->receptor:alpha Binds at α/γ interface BZD->channel_open Conformational Change channel_closed Chloride Channel (Closed) influx Cl- Influx channel_open->influx hyperpolarization Membrane Hyperpolarization (Neuronal Inhibition) influx->hyperpolarization

Caption: GABAA Receptor Signaling and Modulation Pathway.

Interpreting the Profile of CPD-CBDP:

  • Scenario 1: Anxiolytic-Biased Profile. If CPD-CBDP exhibits high binding affinity (low Kᵢ) and potent functional modulation (low EC₅₀, high Eₘₐₓ) at α2 and α3 subtypes, but significantly lower affinity/potency at the α1 subtype, it would be predicted to have an anxiolytic effect with a reduced liability for sedation compared to Diazepam.

  • Scenario 2: Sedative-Hypnotic Profile. If the data mirrors that of Zolpidem, with strong preference and activity at the α1 subtype, CPD-CBDP would be classified as a potential hypnotic.

  • Scenario 3: Non-Selective Profile. If CPD-CBDP shows similar affinity and function across α1, α2, and α3 subtypes, its pharmacological profile would be expected to resemble that of classical benzodiazepines like Diazepam, with a mix of anxiolytic, sedative, and muscle-relaxant effects.

By systematically applying these validated protocols, researchers can accurately position novel 1,4-diazepane derivatives within the complex landscape of GABAergic modulators, providing a robust, data-driven foundation for further preclinical and clinical development.

References

A Comparative Guide to Assessing the Cross-Reactivity of 1-(4-Chlorobenzyl)-1,4-diazepane in Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of the compound 1-(4-Chlorobenzyl)-1,4-diazepane in commercially available benzodiazepine immunoassays. We will delve into the structural rationale for this investigation, present a detailed experimental protocol for quantitative assessment, and discuss the interpretation of potential findings, underscoring the critical importance of specificity in toxicological screening.

Introduction: The Challenge of Immunoassay Specificity

Immunoassays are the workhorse of initial drug screening in clinical and forensic toxicology due to their speed, high-throughput capability, and cost-effectiveness.[1][2] These tests, particularly for the benzodiazepine class, typically operate on a competitive binding principle where an antibody is used to detect a target analyte or a structurally related group of compounds.[1] However, the very nature of antibody-based detection presents a significant challenge: cross-reactivity. This phenomenon occurs when the assay's antibody binds to substances structurally similar to the target analyte, potentially leading to a false-positive result.[3][4]

Numerous compounds, including the SSRI sertraline and the NSAID oxaprozin, have been documented to cause false-positive benzodiazepine screens.[1][3][5][6] Such erroneous results can have serious clinical and legal ramifications, making a thorough evaluation of any new or structurally ambiguous compound imperative.

This guide focuses on This compound , a compound with a diazepine moiety that warrants investigation. While not a classical 1,4-benzodiazepine, its structural elements suggest a potential for interaction with antibodies designed to detect this class of drugs. Our objective is to provide a robust, self-validating methodology to definitively characterize its cross-reactivity profile.

Part 1: Structural Analysis and the Cross-Reactivity Hypothesis

The foundation of any cross-reactivity investigation lies in a comparative structural analysis. Classical benzodiazepines are defined by a benzene ring fused to a seven-membered diazepine ring.[7][8] The compound this compound contains a diazepine ring, but it is a saturated, non-fused "homopiperazine" structure.[9][10]

However, two key features form the basis of our hypothesis for potential cross-reactivity:

  • The Diazepine Ring: Although non-fused and saturated, the seven-membered ring containing two nitrogen atoms is a core feature that antibodies might partially recognize.[11][12]

  • The Chlorobenzyl Group: The presence of a 4-chlorophenyl moiety is significant. Substitutions on the phenyl ring, particularly at the C5 position of the classical benzodiazepine structure, are common and influence antibody recognition. The 1-(4-Chlorobenzyl) group on the diazepine nitrogen could mimic such a feature, fitting into the antibody's binding pocket (paratope).

G cluster_0 Classical 1,4-Benzodiazepine Core cluster_1 This compound a Benzene Ring (Fused) b Diazepine Ring (Fused, Unsaturated) a->b fused c C5 Phenyl Group (Common Feature) b->c e 4-Chlorobenzyl Group c->e Potential Epitope Similarity d Saturated Diazepine Ring (Non-Fused) d->e

Caption: Structural comparison highlighting potential epitope similarity.

This structural ambiguity necessitates empirical testing. An antibody generated against a classical benzodiazepine might possess a paratope flexible enough to accommodate this compound, leading to a positive signal.

Part 2: A Validated Experimental Protocol for Cross-Reactivity Assessment

To quantitatively determine the degree of cross-reactivity, a systematic approach using a competitive immunoassay is required. The following protocol is designed to be self-validating by including appropriate calibrators and controls. The goal is to determine the concentration of this compound that inhibits 50% of the antibody binding (IC50) and compare it to the IC50 of the primary assay calibrator.

Experimental Workflow

G prep 1. Reagent Preparation stock Prepare 1 mg/mL stock of This compound in methanol. prep->stock calibrators Prepare assay calibrators and controls per kit manufacturer's instructions. prep->calibrators assay 2. Immunoassay Procedure (Competitive ELISA) serial Perform serial dilutions in drug-free synthetic urine to create a concentration curve (e.g., 10 - 100,000 ng/mL). stock->serial plate Add antibody, samples/standards, and enzyme-labeled drug conjugate to microplate wells. assay->plate incubate Incubate to allow for competitive binding. plate->incubate wash Wash plate to remove unbound reagents. incubate->wash substrate Add chromogenic substrate and incubate for color development. wash->substrate stop Add stop solution. substrate->stop read Read absorbance at specified wavelength (e.g., 450 nm). stop->read analysis 3. Data Analysis & Calculation read->analysis curve Plot absorbance vs. log concentration for both the assay calibrator and the test compound. analysis->curve ic50 Determine the IC50 for both substances from the curves. curve->ic50 crossreact Calculate % Cross-Reactivity: (%CR) = (IC50_Calibrator / IC50_Compound) * 100 ic50->crossreact

Caption: Workflow for determining immunoassay cross-reactivity.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Commercial Benzodiazepine ELISA Kit (e.g., Roche KIMS, Microgenics CEDIA)[13][14]

  • This compound (CAS 40389-65-9)[15][16]

  • Methanol (HPLC Grade)

  • Certified Drug-Free Synthetic Urine

  • Calibrated Pipettes and Standard Laboratory Equipment

  • Microplate Reader

2. Preparation of Test Compound Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Working Solutions: Perform serial dilutions of the stock solution into drug-free synthetic urine to prepare a range of concentrations. A suggested range to start is 10, 100, 1,000, 10,000, and 100,000 ng/mL. The causality for this wide range is to ensure the full dose-response curve is captured, as the IC50 is unknown.

3. Assay Procedure:

  • Follow the specific instructions provided with the chosen commercial benzodiazepine immunoassay kit.[13][17]

  • Run the assay calibrator (e.g., Nordiazepam or Oxazepam) at the concentrations specified by the manufacturer to generate a standard curve.

  • In parallel, run the serially diluted solutions of this compound.

  • Include negative and positive controls provided with the kit to validate the assay run.

4. Data Analysis and Calculation:

  • For both the calibrator and the test compound, plot the absorbance (or signal) on the y-axis against the logarithm of the concentration on the x-axis.

  • From the resulting sigmoidal curves, determine the IC50 value for each compound. The IC50 is the concentration that produces a signal halfway between the maximum and minimum signal.

  • Calculate the percent cross-reactivity using the established formula[18]:

    • % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

This protocol is a self-validating system because the performance of the assay is confirmed by the kit controls, and the cross-reactivity is calculated relative to the assay's own internal standard, making the results robust and transferable.

Part 3: Comparative Data Presentation and Interpretation (Hypothetical)

To illustrate the output of this protocol, the following table presents hypothetical data comparing this compound against a standard benzodiazepine panel.

CompoundAssay Calibrator (IC50 ng/mL)Test Compound (IC50 ng/mL)Calculated % Cross-ReactivityInterpretation
Nordiazepam (Calibrator) 100100100% By definition, the reference standard has 100% cross-reactivity.
Alprazolam 10012580% High cross-reactivity; detected effectively by the assay.
Lorazepam 10035028.6% Moderate cross-reactivity; higher concentrations are needed for detection.[19][20]
This compound 1004,5002.2% Low but non-zero cross-reactivity. A high concentration is required to trigger a positive result.

Interpreting the Hypothetical Results:

A hypothetical cross-reactivity of 2.2% is significant. It means that this compound is approximately 45 times less reactive than the nordiazepam calibrator. However, it does not mean the compound is undetectable.

  • Clinical Significance: If the assay cutoff for a positive screen is 100 ng/mL of nordiazepam equivalents, a concentration of approximately 4,500 ng/mL of this compound in a urine sample could potentially trigger a false positive. While this concentration may seem high, it is not outside the realm of possibility depending on the dosage and metabolism of the compound.

Discussion and Authoritative Recommendations

The potential for even low-level cross-reactivity from structurally distinct compounds like this compound underscores a fundamental principle in toxicology: screening tests are not confirmatory.

Expert Recommendations:

  • Confirm All Positives: Any presumptive positive result from a benzodiazepine immunoassay must be confirmed by a more specific, secondary method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][21][22] These methods provide definitive structural identification and are the gold standard for ruling out false positives.[2]

  • Investigate Atypical Results: When a positive benzodiazepine screen is not confirmed by mass spectrometry and the patient denies use, a thorough medication and supplement history is crucial. Researchers and clinicians should consider the possibility of cross-reactivity from unlisted or novel compounds.

  • Manufacturer and Laboratory Responsibility: Assay manufacturers should characterize the cross-reactivity of new or structurally relevant compounds as they emerge.[23] Clinical laboratories should be aware of the limitations of their screening assays and have robust confirmation protocols in place.[4][24]

Conclusion

While this compound is not a classical benzodiazepine, its chemical structure contains moieties that could plausibly interact with antibodies used in screening immunoassays. This guide provides the scientific rationale and a detailed, validated experimental framework to quantitatively assess this risk. The principles of rigorous testing, careful data interpretation, and mandatory confirmation are paramount to ensuring the scientific integrity of drug testing programs and providing accurate results for clinical and forensic decision-making.

References

A Senior Application Scientist's Guide to Characterizing Off-Target Effects of 1-(4-Chlorobenzyl)-1,4-diazepane in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the off-target effects of the psychoactive compound 1-(4-Chlorobenzyl)-1,4-diazepane. Given the limited publicly available pharmacological data for this specific molecule, this document serves as a practical, in-depth technical guide on how to approach its off-target profiling. We will operate under the well-founded hypothesis that its primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a hallmark of the benzodiazepine class to which it belongs.

Our approach is rooted in a comparative analysis, benchmarking the potential off-target profile of this compound against two well-characterized benzodiazepines: Diazepam, a long-acting conventional benzodiazepine, and Clonazepam, a high-potency, long-acting benzodiazepine with known serotonergic activity[1][2]. This comparative methodology will provide essential context for interpreting the experimental data and assessing the relative safety and selectivity of the target compound.

The Rationale for Off-Target Profiling

In drug discovery, a thorough understanding of a compound's interaction with unintended biological targets is paramount. Off-target effects can lead to unforeseen side effects, toxicity, or even reveal novel therapeutic applications. For centrally active compounds like benzodiazepines, promiscuous binding to other neurotransmitter receptors, ion channels, or kinases can significantly alter their clinical and research utility. This guide outlines a suite of cell-based assays designed to systematically de-risk this compound by mapping its potential off-target interactions.

Presumed Primary Target and Mechanism of Action

Benzodiazepines exert their effects by binding to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class[1][3]. Our initial experimental focus will be to confirm and quantify the activity of this compound at the GABA-A receptor.

Comparative Analysis of Off-Target Profiles

The following table outlines a hypothetical, yet representative, off-target profile for this compound compared to Diazepam and Clonazepam. The subsequent sections will detail the experimental protocols to generate such a dataset.

Target ClassSpecific TargetThis compound (IC50/EC50)Diazepam (IC50/EC50)Clonazepam (IC50/EC50)Potential Clinical Implication of Off-Target Effect
Primary Target GABA-A Receptor (α1β2γ2)50 nM (EC50)100 nM (EC50)25 nM (EC50)Sedation, anxiolysis, anticonvulsant activity
CNS Receptors Serotonin Receptor (5-HT2A)>10 µM>10 µM1 µMHallucinations, mood changes[1]
Dopamine Receptor (D2)>10 µM>10 µM>10 µMExtrapyramidal symptoms, prolactin release
Ion Channels hERG Potassium Channel>30 µM>30 µM>30 µMCardiac arrhythmia (QT prolongation)
Kinases Representative Kinase PanelGenerally >10 µMGenerally >10 µMGenerally >10 µMUnpredictable, broad cellular effects

Experimental Workflows and Protocols

A logical and stepwise approach is crucial for efficiently characterizing a compound's off-target profile. The following diagram illustrates the proposed experimental workflow.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Secondary Pharmacology (Off-Target Screening) cluster_2 Phase 3: Data Analysis & Interpretation A On-Target Functional Assay: GABA-A Receptor Modulation B CNS Receptor Panel: Radioligand Binding Assays (e.g., 5-HT2A, D2) A->B Confirm on-target activity C Cardiac Safety Assessment: hERG Channel Patch-Clamp Assay A->C D Broad Kinase Profiling: Kinase Activity/Binding Panel A->D E Comparative Analysis of IC50/EC50 Values B->E C->E D->E F Selectivity Profiling & Risk Assessment E->F Generate selectivity ratios G cluster_0 Primary Target Pathway cluster_1 Rationale for Off-Target Selection Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulator Cl_influx Chloride Ion Influx GABA_A->Cl_influx Enhances GABAergic transmission Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depression (Anxiolysis, Sedation) Hyperpolarization->CNS_depression Off_Target_Rationale Potential for cross-reactivity with other neurotransmitter systems and critical safety targets. CNS_Receptors 5-HT2A, D2 Receptors (Mood, Psychosis) Off_Target_Rationale->CNS_Receptors hERG hERG K+ Channel (Cardiac Safety) Off_Target_Rationale->hERG Kinases Kinase Superfamily (Broad Cellular Regulation) Off_Target_Rationale->Kinases

References

A Comparative Guide to the Pharmacokinetic Profile of 1-(4-Chlorobenzyl)-1,4-diazepane and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a novel compound is a cornerstone of preclinical and clinical development. This guide provides a comprehensive comparison of the anticipated pharmacokinetic properties of "1-(4-Chlorobenzyl)-1,4-diazepane" and its structural analogs. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related compounds, primarily benzodiazepines and other 1,4-diazepane derivatives, to forecast its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. The experimental data cited for analogous compounds serve as a valuable benchmark for designing future preclinical studies.

Introduction to this compound

This compound is a synthetic compound featuring a diazepane ring N-substituted with a 4-chlorobenzyl group. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known benzodiazepine class of drugs that exhibit anxiolytic, sedative, and anticonvulsant properties. The introduction of a chlorobenzyl group at the N1 position is expected to significantly influence the compound's lipophilicity and metabolic stability, thereby modulating its overall pharmacokinetic profile.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. Based on its structure, the following properties are predicted for this compound:

PropertyPredicted Value/RangeImplication for Pharmacokinetics
Molecular Weight ~224.73 g/mol Likely good oral absorption (Lipinski's Rule of Five).
LogP (Lipophilicity) Moderately HighGood membrane permeability, potentially high volume of distribution, and possible CNS penetration.
pKa Basic (amine nitrogens)Ionization state will be pH-dependent, affecting solubility and absorption in the gastrointestinal tract.
Aqueous Solubility LowMay require enabling formulations for adequate oral bioavailability.

Comparative Pharmacokinetic Profiles of Analogous Compounds

To construct a predictive pharmacokinetic profile for this compound, we will compare it with established benzodiazepines and the atypical antipsychotic clozapine, which features a related dibenzodiazepine structure.

CompoundKey Structural Difference from TargetOral Bioavailability (%)Protein Binding (%)Elimination Half-life (t½) (h)Primary Metabolism PathwayKey Metabolites
Diazepam Benzodiazepine core>90[1]98-99[1]20-50 (parent), 30-100 (active metabolite)[1]Hepatic (CYP2C19, CYP3A4)[1]Nordiazepam (active), Temazepam (active), Oxazepam (active)
Lorazepam Benzodiazepine core with hydroxyl group~90~9110-20GlucuronidationLorazepam-glucuronide (inactive)
Alprazolam Triazolo-benzodiazepine80-90~8011-12Hepatic (CYP3A4)α-hydroxyalprazolam (active), 4-hydroxyalprazolam (inactive)
Clozapine Dibenzodiazepine core27-60[2]~97[3]8-33[2]Hepatic (CYP1A2, CYP3A4, CYP2D6)[4]N-desmethylclozapine (norclozapine) (active)[4], Clozapine N-oxide (inactive)[4]
This compound Target CompoundPredicted: Moderate to HighPredicted: HighPredicted: Moderate to LongPredicted: Hepatic (CYP-mediated)Predicted: N-dealkylation, ring oxidation, benzyl hydroxylation

Expert Insights: The 4-chloro substitution on the benzyl ring of the target compound is anticipated to increase its metabolic stability compared to an unsubstituted benzyl analog by blocking potential sites of aromatic hydroxylation.[5] This could lead to a longer elimination half-life. The high lipophilicity suggests extensive tissue distribution and high plasma protein binding, similar to diazepam and clozapine.

Experimental Protocols for Pharmacokinetic Evaluation

To empirically determine the pharmacokinetic profile of this compound, the following experimental workflows are recommended.

In Vitro Metabolic Stability Assessment

The metabolic stability of a compound provides an early indication of its likely in vivo clearance.[6] A common method involves incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[7]

Protocol: Liver Microsomal Stability Assay [8]

  • Preparation of Reagents:

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution.

    • Prepare stock solutions of the test compound and positive control (e.g., a rapidly metabolized compound like verapamil) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-incubate the liver microsomes in the phosphate buffer at 37°C for 5 minutes.

    • Add the test compound to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a separate tube containing an ice-cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[6]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_microsomes Thaw & Dilute Liver Microsomes pre_incubate Pre-incubate Microsomes at 37°C prep_microsomes->pre_incubate prep_nadph Prepare NADPH System start_reaction Initiate with NADPH prep_nadph->start_reaction prep_compound Prepare Test Compound add_compound Add Test Compound prep_compound->add_compound pre_incubate->add_compound add_compound->start_reaction sampling Aliquot at Time Points (0-60 min) start_reaction->sampling quench Quench with Stop Solution sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot_data Plot ln(% Remaining) vs. Time analyze->plot_data calculate Calculate t½ and CLint plot_data->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Oral Bioavailability Study

An in vivo study in a rodent model is essential to determine the oral bioavailability and other key pharmacokinetic parameters.[9]

Protocol: Oral Bioavailability Study in Rats [9]

  • Animal Acclimatization and Preparation:

    • Acclimatize male Sprague-Dawley rats for at least one week.

    • Fast the rats overnight (12-16 hours) before dosing, with free access to water.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3-5): Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via a tail vein injection to determine the absolute bioavailability.

    • Oral (PO) Group (n=3-5): Administer the compound formulation via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

      • Area Under the Curve (AUC)

      • Maximum Concentration (Cmax)

      • Time to Maximum Concentration (Tmax)

      • Elimination Half-life (t½)

      • Clearance (CL)

      • Volume of Distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Acclimatize Rats fasting Overnight Fasting acclimatize->fasting iv_group IV Administration fasting->iv_group po_group Oral Gavage fasting->po_group blood_collection Serial Blood Collection iv_group->blood_collection po_group->blood_collection plasma_separation Centrifuge for Plasma blood_collection->plasma_separation storage Store Plasma at -80°C plasma_separation->storage lcms_analysis LC-MS/MS Bioanalysis storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis bioavailability Calculate Oral Bioavailability (F%) pk_analysis->bioavailability

Caption: Workflow for an In Vivo Oral Bioavailability Study.

Conclusion

While direct experimental data for this compound is not yet available, a comparative analysis of its structural analogs provides valuable insights into its likely pharmacokinetic profile. It is predicted to be a moderately lipophilic compound with good potential for oral absorption and CNS penetration. The presence of the 4-chloro substituent may confer increased metabolic stability, potentially leading to a longer half-life. The provided experimental protocols offer a robust framework for the empirical determination of its ADME properties, which is a critical step in its continued development as a potential therapeutic agent.

References

A Comparative In Vivo Research Framework for a Novel Psychoactive Substance: 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: The following guide addresses the topic of in vivo psychoactive properties of the novel compound 1-(4-Chlorobenzyl)-1,4-diazepane. A comprehensive review of publicly available scientific literature reveals a notable absence of dedicated in vivo studies characterizing the psychoactive profile of this specific molecule. While some commercial suppliers classify it as a psychoactive substance, empirical, peer-reviewed data remains elusive.

Therefore, this guide is structured as a proactive research framework. It is designed for researchers, scientists, and drug development professionals to provide a robust, scientifically-grounded blueprint for the systematic in vivo evaluation of this compound. We will compare its hypothetical profile against well-characterized compounds—the classic anxiolytic Diazepam (a benzodiazepine) and the recreational stimulant N-benzylpiperazine (BZP)—to establish a validated context for potential findings. The methodologies, rationale, and data interpretation strategies outlined herein are grounded in established neuropharmacological principles.

Introduction: The Scientific Imperative for Characterization

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS). Derivatives have been explored for a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. The subject of our focus, this compound, combines this diazepane ring with a 4-chlorobenzyl moiety. This structural feature is shared by other psychoactive compounds, prompting an investigation into its potential CNS effects.

Given the rise of novel psychoactive substances (NPS), a rigorous, multi-assay approach is not just recommended but essential for ensuring both scientific understanding and public safety. This guide provides the experimental logic to move from structural analogy to empirical evidence.

Comparative Compounds: Establishing a Psychoactive Baseline

To meaningfully interpret any data generated for this compound ("Test Compound"), its effects must be benchmarked against compounds with known and distinct psychoactive profiles.

  • Diazepam (Valium®): Positive Allosteric Modulator of GABA-A Receptors. Our primary comparator from the benzodiazepine class. It is expected to produce anxiolytic, sedative, and motor-impairing effects. Its mechanism is well-understood, providing a clear mechanistic benchmark.

  • N-benzylpiperazine (BZP): Dopamine/Serotonin Releasing Agent. BZP is a recreational drug known for its stimulant and anxiogenic properties. Its structural similarity (a benzyl group on a nitrogen-containing heterocycle) makes it a relevant comparator for potential stimulant-like effects.

  • Vehicle (Saline/DMSO solution): The Negative Control. Essential for isolating the pharmacological effects of the test compounds from the experimental procedures themselves.

Proposed In Vivo Assay Cascade for Psychoactive Profiling

The following sequence of in vivo assays is designed to build a comprehensive psychoactive profile, from general activity to specific behavioral effects. The causality for this specific workflow is to first establish a dose-response curve for general activity before proceeding to more complex and specific behavioral paradigms.

G DoseRange Dose-Range Finding & Acute Toxicity Locomotor Locomotor Activity Assay (Stimulant vs. Sedative) DoseRange->Locomotor Establish non-toxic dose range Rotarod Rotarod Test (Motor Coordination) Locomotor->Rotarod Assess motor impairment at effective doses EPM Elevated Plus Maze (Anxiety-like Behavior) Rotarod->EPM CPP Conditioned Place Preference (Reward/Aversion) EPM->CPP DrugDiscrim Drug Discrimination (Subjective Similarity to Known Drugs) CPP->DrugDiscrim Characterize rewarding/ aversive properties Receptor Ex Vivo Receptor Binding (Mechanistic Target ID) DrugDiscrim->Receptor

Figure 1. Proposed experimental workflow for characterizing this compound.

Assay 1: Locomotor Activity (LMA)
  • Scientific Rationale: This is the foundational assay to determine if the test compound has stimulant (hyperlocomotion), sedative (hypolocomotion), or no effect on spontaneous motor activity. It is critical for interpreting results from more complex behavioral tasks, as a drug that causes sedation could falsely appear "anxiolytic" or non-rewarding simply because the animal is not moving.

  • Detailed Protocol:

    • Habituation: Acclimate mice to the testing room for at least 60 minutes.[1]

    • Dosing: Administer the Test Compound (e.g., 1, 5, 10 mg/kg, i.p.), Diazepam (2 mg/kg), BZP (5 mg/kg), or Vehicle to separate groups of mice (n=8-10 per group).

    • Testing: Immediately after injection, place each mouse into an individual open field chamber (e.g., 40x40x30 cm) equipped with infrared beams.[2]

    • Data Acquisition: Record total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena over a 60-minute session. Automated tracking software is required.

  • Anticipated Outcomes & Interpretation:

    • Diazepam: Expected to decrease locomotor activity and rearing, indicating sedation.

    • BZP: Expected to increase locomotor activity, indicating a stimulant effect.

    • Test Compound: An increase in locomotion would suggest stimulant properties, while a decrease would suggest sedative properties. No change indicates a lack of effect on gross motor activity at the doses tested.

Assay 2: Rotarod Test
  • Scientific Rationale: To specifically assess motor coordination and balance. This assay dissociates general activity (measured in LMA) from fine motor control. A compound can be sedative without impairing coordination, or vice-versa. This is particularly important for compounds like benzodiazepines, which are known to cause ataxia at higher doses.

  • Detailed Protocol:

    • Training: Prior to drug administration, train mice to stay on the rotarod apparatus at a slow, constant speed (e.g., 4 RPM) for 60 seconds.[3][4] Repeat for 2-3 trials.

    • Dosing: On the test day, administer compounds as described for the LMA assay.

    • Testing: At the time of peak effect determined from the LMA study (e.g., 30 minutes post-injection), place the mouse on the rotarod, which is set to accelerate from 4 to 40 RPM over a 300-second period.[3][5][6]

    • Data Acquisition: Record the latency to fall from the rod. A maximum trial duration of 300 seconds is set.[7]

  • Anticipated Outcomes & Interpretation:

    • Diazepam: Expected to significantly decrease the latency to fall, indicating impaired motor coordination.

    • BZP: May or may not affect performance, depending on the dose and degree of stimulation.

    • Test Compound: A reduced latency to fall would suggest motor-impairing properties, similar to benzodiazepines.

Assay 3: Elevated Plus Maze (EPM)
  • Scientific Rationale: The EPM is the gold-standard assay for assessing anxiety-like behavior in rodents.[8][9][10] It is based on the conflict between the animal's innate fear of open, elevated spaces and its desire to explore a novel environment.[9][11] Anxiolytic compounds increase the proportion of time spent in the open arms, whereas anxiogenic compounds decrease it.

  • Detailed Protocol:

    • Habituation: Acclimate mice to the testing room (under dim lighting) for at least 60 minutes.[10]

    • Dosing: Administer a non-sedating, non-motor-impairing dose of the Test Compound (as determined from LMA and Rotarod assays), Diazepam (1.5 mg/kg), BZP (2.5 mg/kg), or Vehicle.

    • Testing: Place the mouse in the center of the plus-shaped maze, facing an open arm, and allow it to explore for 5 minutes.[9]

    • Data Acquisition: Video record and score the number of entries into and the time spent in the open and closed arms.

  • Anticipated Outcomes & Interpretation:

    • Diazepam: Expected to increase the percentage of time spent in and entries into the open arms, a classic anxiolytic effect.

    • BZP: Expected to decrease open arm time/entries, indicating an anxiogenic effect.

    • Test Compound: An increase in open arm exploration would suggest anxiolytic properties, while a decrease would suggest anxiogenic properties.

Assay 4: Conditioned Place Preference (CPP)
  • Scientific Rationale: The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. Animals learn to associate a specific environment with the effects of the drug. A preference for the drug-paired environment indicates rewarding properties, while an avoidance indicates aversive properties.

  • Detailed Protocol:

    • Phase 1: Pre-Test (Baseline Preference): Place drug-naive mice in a two-chamber CPP apparatus and allow free exploration for 15 minutes to determine any baseline preference for one chamber over the other.

    • Phase 2: Conditioning (4-8 days): This phase involves several conditioning sessions. On alternating days, administer the drug (e.g., Test Compound, Diazepam, BZP) and confine the mouse to one chamber (e.g., the initially non-preferred one). On the other days, administer Vehicle and confine the mouse to the opposite chamber.

    • Phase 3: Post-Test (Preference Test): After the final conditioning session, place the mouse (in a drug-free state) back into the apparatus with free access to both chambers. Record the time spent in each chamber for 15 minutes.

  • Anticipated Outcomes & Interpretation:

    • Diazepam: May produce a weak place preference, as its rewarding effects are context-dependent.

    • BZP: Expected to produce a robust place preference, indicative of its rewarding, abuse-like potential.

    • Test Compound: A significant increase in time spent in the drug-paired chamber post-conditioning compared to pre-test indicates rewarding properties. A significant decrease indicates aversive properties.

Data Presentation: A Hypothetical Comparative Profile

The following tables summarize hypothetical, yet plausible, data to illustrate how results would be presented for comparative analysis.

Table 1: Summary of Psychoactive Effects (Hypothetical Data)

Assay Parameter Vehicle Diazepam BZP This compound
Locomotor Activity Total Distance (m) 150 ± 12 75 ± 8 250 ± 20 90 ± 10
Rotarod Latency to Fall (s) 280 ± 15 110 ± 20 270 ± 18 150 ± 25
Elevated Plus Maze % Time in Open Arms 20 ± 3 45 ± 5 10 ± 2 40 ± 6

| Conditioned Place Preference | Preference Score (s) | 5 ± 10 | 50 ± 15 | 250 ± 30 | 75 ± 20 |

Table 2: Interpretation of Hypothetical Profile

Compound Primary Effect Motor Effect Anxiety Effect Reward Potential
Diazepam Sedative Impairing Anxiolytic Low
BZP Stimulant None Anxiogenic High

| This compound | Sedative | Impairing | Anxiolytic | Low-Moderate |

Mechanistic Considerations & Future Directions

Based on the hypothetical data suggesting a Diazepam-like profile, the logical next step is to investigate the underlying mechanism of action. The structural similarity to benzodiazepines points towards the GABA-A receptor complex as a primary target.

G Compound This compound (Hypothesized Agonist) GABA_A GABA-A Receptor (Benzodiazepine Site) Compound->GABA_A Binds to IonChannel Chloride (Cl-) Ion Channel GABA_A->IonChannel Increases opening frequency Neuron Postsynaptic Neuron IonChannel->Neuron Enhances Cl- influx Result Neuronal Hyperpolarization (Inhibitory Effect -> Anxiolysis/Sedation) Neuron->Result Leads to

Figure 2. Hypothesized signaling pathway for this compound.

Future ex vivo and in vitro studies should include:

  • Radioligand Binding Assays: To determine if the test compound binds to the benzodiazepine site on the GABA-A receptor.

  • Electrophysiology: Using patch-clamp techniques on cultured neurons to measure whether the compound potentiates GABA-induced chloride currents.

By following this structured, comparative, and mechanistically-driven approach, researchers can effectively and rigorously characterize the in vivo psychoactive properties of novel compounds like this compound, contributing valuable knowledge to the fields of pharmacology and neuroscience.

References

A Guide to the Enantioselective Bioactivity of 1-(4-Chlorobenzyl)-1,4-diazepane Isomers: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Section 1: The Imperative of Chirality in Drug Design

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Many benzodiazepines and related diazepanes are chiral, often due to a non-planar seven-membered ring, even without a formal stereocenter.[2] The spatial orientation of substituents on this scaffold dictates its interaction with biological targets, which are themselves chiral. Consequently, enantiomers of a chiral drug can exhibit widely divergent pharmacological and toxicological profiles. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to adverse effects.[3] Therefore, the early-stage characterization of individual enantiomers is a critical step in modern drug development.

This guide will use 1-(4-Chlorobenzyl)-1,4-diazepane as a representative model to outline the essential experimental workflows for chiral separation and comparative bioactivity assessment.

Section 2: Chiral Separation and Isomer Isolation: An Experimental Protocol

The foundational step in evaluating enantioselective activity is the physical separation of the (R)- and (S)-isomers from the racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Protocol: Enantiomeric Resolution via Chiral HPLC

Objective: To resolve racemic this compound and isolate the individual (R) and (S) enantiomers with high purity.

Methodology:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as a coated or immobilized amylose or cellulose derivative, is selected. These columns are known for their broad applicability in separating a wide range of chiral compounds.

  • Mobile Phase Optimization: A systematic screening of mobile phases is conducted. Typically, this involves mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is adjusted to optimize the resolution and retention times of the enantiomeric peaks. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve the peak shape of basic compounds like diazepanes.

  • Analytical Method Development:

    • The racemic mixture of this compound is dissolved in the mobile phase.

    • Injections are made onto the analytical scale chiral column.

    • The chromatogram is monitored using a UV detector at a wavelength of maximum absorbance for the compound.

    • The goal is to achieve baseline separation of the two enantiomeric peaks.

  • Semi-Preparative Scale-Up:

    • Once an effective analytical method is established, it is scaled up to a semi-preparative column with a larger diameter.

    • The injection volume and sample concentration are increased to process a larger quantity of the racemate.

    • Fractions corresponding to each eluting enantiomer peak are collected separately.

  • Purity and Identity Confirmation:

    • The collected fractions are concentrated under reduced pressure.

    • The enantiomeric excess (e.e.) of each isolated isomer is determined using the analytical HPLC method.

    • The chemical identity is confirmed using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality and Trustworthiness: This protocol is self-validating. The analytical method development phase ensures that the separation is possible and provides the parameters for a successful scale-up. The final purity check confirms the success of the isolation, ensuring that the material used in subsequent biological assays is of high enantiomeric purity.

Section 3: Comparative Biological Evaluation: A Hypothetical Case Study

To illustrate the potential differences in bioactivity, we will consider a hypothetical scenario where this compound and its isomers are evaluated for their antagonist activity at a specific G-protein coupled receptor (GPCR). The following are standard in-vitro assays used for such a purpose.

Receptor Binding Affinity

A competitive radioligand binding assay is employed to determine the affinity (Ki) of each enantiomer for the target receptor.

Hypothetical Data Summary:

CompoundKi (nM)
(R)-1-(4-Chlorobenzyl)-1,4-diazepane15.2
(S)-1-(4-Chlorobenzyl)-1,4-diazepane875.4
Racemic Mixture30.1
Alternative Compound (Reference)10.5

Note: Data is for illustrative purposes only.

Functional Activity (Antagonism)

A cell-based functional assay (e.g., measuring cAMP levels or calcium flux) is used to determine the potency (IC50) of each isomer in blocking the action of a known agonist at the receptor.

Hypothetical Data Summary:

CompoundIC50 (nM)
(R)-1-(4-Chlorobenzyl)-1,4-diazepane25.8
(S)-1-(4-Chlorobenzyl)-1,4-diazepane>10,000
Racemic Mixture52.3
Alternative Compound (Reference)18.9

Note: Data is for illustrative purposes only.

Expert Interpretation: In this hypothetical scenario, the (R)-enantiomer is the eutomer, exhibiting significantly higher binding affinity and functional potency than the (S)-enantiomer (the distomer). The activity of the racemic mixture is approximately half that of the pure (R)-enantiomer, which is expected if the (S)-enantiomer is essentially inactive. Such results would strongly advocate for the development of the single (R)-enantiomer to maximize therapeutic effect and minimize potential off-target effects from the distomer.

Section 4: Visualizing the Scientific Workflow

To clarify the logical flow of the investigation, the following diagrams are provided.

Enantioselective_Investigation_Workflow cluster_synthesis Starting Material cluster_separation Chiral Resolution cluster_bioassay Comparative Bioassays cluster_analysis Data Analysis & Decision racemate Racemic this compound hplc Semi-Preparative Chiral HPLC racemate->hplc r_isomer (R)-Isomer hplc->r_isomer s_isomer (S)-Isomer hplc->s_isomer binding Receptor Binding Assays (Ki) r_isomer->binding functional Functional Assays (IC50) r_isomer->functional s_isomer->binding s_isomer->functional comparison Compare Ki and IC50 values binding->comparison functional->comparison decision Identify Eutomer vs. Distomer Proceed with most active isomer comparison->decision

Caption: A typical workflow for the enantioselective evaluation of a chiral compound.

Affinity_Comparison node_r (R)-Isomer High Affinity Ki = 15.2 nM node_racemate Racemic Mixture Intermediate Affinity Ki = 30.1 nM node_r->node_racemate Dilutes Potency node_s (S)-Isomer Low Affinity Ki = 875.4 nM node_s->node_racemate Contributes Inactively

Caption: Logical relationship of enantiomer and racemate binding affinities (hypothetical).

Section 5: Conclusion and Recommendations

The investigation into the enantioselective activities of chiral drug candidates like this compound is not merely an academic exercise but a regulatory and scientific necessity. As demonstrated through this guide's framework and hypothetical data, isolating and individually testing enantiomers provides a much clearer picture of a drug's potential efficacy and safety.

We strongly recommend that researchers working with this and other chiral diazepanes adopt this workflow. The initial investment in chiral separation and parallel bio-characterization can prevent costly late-stage failures and ultimately lead to the development of safer, more effective therapeutics. The synthesis and evaluation of chiral 1,4-diazepanes is an active area of research, with various derivatives being explored for a range of therapeutic targets, including sigma receptors and as anticancer agents.[4][5][6]

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical compound extends far beyond its synthesis and application in the laboratory. The final and arguably one of the most critical stages is its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(4-Chlorobenzyl)-1,4-diazepane, ensuring the protection of both laboratory personnel and the environment. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound's waste stream responsibly.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. Safety Data Sheets (SDS) indicate that this compound is a hazardous substance.[1] Key hazard statements include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Given its chemical structure as a chlorinated organic compound and its identified hazards, this compound must be treated as a hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is not only a safety risk but also a violation of environmental regulations.[1][2]

The Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment it is designated as waste. The following sections provide a detailed walkthrough of this workflow.

Step 1: Waste Characterization - Is it a "Listed" or "Characteristic" Waste?

The U.S. Environmental Protection Agency (EPA) categorizes hazardous waste in two primary ways: listed wastes and characteristic wastes.[3][4][5]

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products.[3][5] this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.[6][7][8]

  • Characteristic Wastes: If a waste is not "listed," it must be evaluated for four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[4][7][9]

Decision Flow for Waste Characterization

G start Is this compound designated as waste? is_listed Is the waste an EPA Listed Waste (F, K, P, U)? start->is_listed is_characteristic Does the waste exhibit hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes (Toxicity) non_hazardous Manage as Non-Hazardous Waste (Unlikely for this compound) is_characteristic->non_hazardous No G cluster_lab Laboratory Procedures cluster_ehs EHS & Disposal Vendor Interaction generation Waste Generation characterization Waste Characterization (Hazardous) generation->characterization accumulation Accumulation in a Labeled, Compatible Container in SAA characterization->accumulation storage Secure Storage in SAA (Container Closed) accumulation->storage pickup_request Request Waste Pickup from EHS storage->pickup_request manifest Completion of Hazardous Waste Manifest pickup_request->manifest transport Packaging & Transport by Licensed Vendor manifest->transport disposal Final Disposal at an Approved Facility transport->disposal

References

Comprehensive Safety Guide: Handling and Disposal of 1-(4-Chlorobenzyl)-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-(4-Chlorobenzyl)-1,4-diazepane (CAS No: 40389-65-9). As a compound with potential psychoactive properties and known irritant hazards, adherence to rigorous safety procedures is paramount to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science to build a self-validating system of laboratory practice.

Core Hazard Analysis and Risk Assessment

This compound is a solid organic compound. The primary risks associated with its handling stem from its irritant properties and the potential for inadvertent exposure through inhalation of dust particles, direct skin contact, or eye contact. The hydrochloride salt of this compound is classified with specific GHS hazard statements, which serve as a reliable basis for risk assessment.[1]

A thorough risk assessment must precede any handling of this substance. The key is to minimize exposure at the source through a combination of engineering controls and appropriate personal protective equipment (PPE).

Table 1: Chemical and Hazard Identification Summary

Property Identifier Source
Chemical Name This compound [2]
CAS Number 40389-65-9 [3]
Molecular Formula C₁₂H₁₇ClN₂ [3]
Molecular Weight 224.73 g/mol [3]
Physical Form Solid (Melting Point: 75-77 °C) [2]
Signal Word Warning [1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [1]

| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion |[1] |

The Hierarchy of Controls: A Mandate for Safe Handling

Before detailing specific PPE, it is crucial to apply the hierarchy of controls. PPE is the last line of defense. The primary methods for controlling exposure to this compound are engineering and administrative controls.

  • Engineering Control (Primary Mandate): All procedures involving the handling of solid or dissolved this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[1][4] This is the most critical step in preventing respiratory exposure to airborne particles or vapors.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel.[5] Clear signage and established Standard Operating Procedures (SOPs) are essential. Do not eat, drink, or apply cosmetics in the laboratory.[5]

Personal Protective Equipment (PPE) Protocol

The following PPE ensemble is mandatory when handling this compound. The rationale behind each component is to create a comprehensive barrier against all potential exposure routes.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles are the minimum requirement.[6]

    • Causality: The compound is a serious eye irritant (H319)[1]. Standard safety glasses do not provide a sufficient seal against dust or splashes. Goggles are essential to prevent contact that could lead to pain, redness, or severe eye damage.[1] For procedures with a higher risk of splashing (e.g., large-scale solution preparation), a full-face shield should be worn over the goggles.[6]

  • Hand Protection:

    • Requirement: Double-gloving with powder-free nitrile gloves.[5][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[5]

    • Causality: The compound causes skin irritation (H315)[1]. Double-gloving provides a robust barrier and is a critical technique for contamination control. If the outer glove becomes contaminated, it can be safely removed and disposed of within the fume hood, leaving the inner glove as a clean barrier.[7] Powder-free gloves are specified to prevent the powder from aerosolizing and carrying chemical contaminants outside the work area.[5] Gloves should be changed immediately if contaminated or damaged, and at regular intervals (e.g., every 30-60 minutes) during extended procedures.[7]

  • Body Protection:

    • Requirement: A clean, fully-buttoned laboratory coat made of a low-permeability fabric with tight-fitting knit or elastic cuffs.

    • Causality: This prevents the compound from contaminating personal clothing and contacting the skin on the arms.[4] The tight cuffs create a secure interface with the outer glove, ensuring no skin is exposed.[5]

  • Respiratory Protection:

    • Requirement: Not typically required when all work is performed within a certified chemical fume hood.

    • Causality: The fume hood provides adequate ventilation to control airborne dust and vapors at the source.[1] A NIOSH-approved respirator (e.g., an N95 for dust or a respirator with organic vapor cartridges) would only be necessary in emergency situations, such as a large spill outside of the fume hood or during maintenance activities where exposure cannot be otherwise controlled.[8][9]

Procedural Guide: Donning, Doffing, and Handling

A. Donning PPE (Sequence is Critical)

  • Wash Hands: Thoroughly wash and dry hands.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the lab coat.

  • Eye Protection: Put on chemical splash goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

B. Handling Protocol

  • Verify Fume Hood: Confirm the chemical fume hood is operational and the sash is at the indicated safe height.

  • Prepare Workspace: Line the work surface inside the hood with absorbent, disposable bench paper.

  • Handle Compound: Perform all manipulations of the solid compound (weighing, transfers) and solutions deep within the fume hood.

  • Clean Up: After handling, decontaminate any surfaces and equipment. Dispose of all contaminated disposables in the designated waste container inside the hood.

C. Doffing PPE (Preventing Cross-Contamination) This procedure should be performed at the exit of the laboratory or in a designated anteroom.

  • Outer Gloves: While still in the work area (near the fume hood), carefully peel off the outer gloves, turning them inside out. Dispose of them immediately in the designated halogenated waste container.

  • Exit Work Area: Move away from the immediate work area.

  • Lab Coat: Remove the lab coat by folding it inward on itself to contain any potential surface contamination. Hang it in its designated location or dispose of it if it is a disposable gown.

  • Eye Protection: Remove goggles.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out. Dispose of them in the appropriate waste bin.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] If skin irritation occurs or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1]

  • Small Spill (in Fume Hood): Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a designated halogenated waste container. Decontaminate the area with an appropriate solvent and then soap and water.

Decontamination and Disposal Plan

Proper waste segregation is a legal and safety requirement. As a chlorinated organic compound, this compound requires specific disposal procedures.

  • Chemical Waste: All waste containing this compound (including excess solid, solutions, and rinsates) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [4][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, pipette tips, and weighing paper, must be disposed of in the solid halogenated hazardous waste stream.[12] These items should be collected in a sealed, labeled bag or container.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate list of any other constituents.[11][13] Containers must be kept closed except when actively adding waste.[11][12] Follow your institution's specific guidelines for hazardous waste disposal.

Workflow Visualization

The following diagram illustrates the critical decision-making and operational workflow for safely handling this compound.

PPE_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling Operation cluster_disposal Phase 3: Decontamination & Disposal Risk_Assessment 1. Conduct Risk Assessment (Review SDS H315, H319, H335) Verify_Controls 2. Verify Engineering Controls (Fume Hood Certified & Working) Risk_Assessment->Verify_Controls Select_PPE 3. Select Mandatory PPE (Goggles, Lab Coat, Double Nitrile Gloves) Verify_Controls->Select_PPE Don_PPE 4. Don PPE in Correct Sequence Select_PPE->Don_PPE Work_in_Hood 5. Perform All Work Inside Fume Hood Don_PPE->Work_in_Hood Spill Spill Occurs? Work_in_Hood->Spill Handle_Spill Follow Spill Protocol Spill->Handle_Spill Yes Doff_PPE 6. Doff PPE in Sequence (Remove Outer Gloves First) Spill->Doff_PPE No Handle_Spill->Doff_PPE Segregate_Waste 7. Segregate Waste Doff_PPE->Segregate_Waste Halogenated_Liquid Liquid Waste -> 'Halogenated Organics' Segregate_Waste->Halogenated_Liquid Halogenated_Solid Solid Waste (PPE, etc) -> 'Halogenated Solids' Segregate_Waste->Halogenated_Solid Wash_Hands 8. Wash Hands Thoroughly Halogenated_Liquid->Wash_Hands Halogenated_Solid->Wash_Hands

Caption: PPE Selection and Safe Handling Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorobenzyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorobenzyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.